2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGQKRBGZEHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544426 | |
| Record name | 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22389-85-1 | |
| Record name | 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a heterocyclic system of considerable pharmacological importance.[1][2] This structural motif is a key component in a variety of compounds investigated for therapeutic applications, including inhibitors of kinases such as MPS1, PI3K, and mTOR, which are critical targets in oncology.[3][4] The diverse biological activities associated with this scaffold, ranging from anticancer to anti-inflammatory properties, have fueled significant interest in the development of efficient synthetic routes to novel derivatives.[2][5]
This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a specific analogue, This compound . As a Senior Application Scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome. Every protocol is designed as a self-validating system, providing researchers with the tools to confidently synthesize and verify this valuable chemical entity.
Part 1: Synthesis of this compound
The synthesis of the target molecule is predicated on a classical and highly efficient cyclocondensation strategy. This approach involves the construction of the pyrimidinone ring onto a pre-functionalized pyridine core. The chosen starting material, 3-aminopyridine-4-carboxamide, is commercially available and possesses the requisite amino and carboxamide groups in an ortho orientation, perfectly poised for ring closure.
The overall synthetic transformation is a two-step process: an initial acylation of the amine followed by a thermally induced intramolecular cyclization and dehydration.
Causality Behind Experimental Choices
-
Acylation Strategy: Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is volatile and easily removed. The use of a catalytic amount of pyridine is not strictly necessary but can accelerate the reaction by acting as a nucleophilic catalyst.
-
Cyclization Conditions: The key to forming the pyrimidinone ring is the removal of a molecule of water. This intramolecular condensation requires significant thermal energy to overcome the activation barrier for the nucleophilic attack of the amide nitrogen onto the acetyl carbonyl carbon. High-boiling solvents like Dowtherm A or simply heating the neat intermediate are effective methods to achieve the necessary temperatures for this transformation. This robust, solvent-free, or high-temperature solvent approach is common in the synthesis of fused heterocyclic systems.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-Carbamoylpyridin-3-yl)acetamide (Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyridine-4-carboxamide (5.0 g, 36.5 mmol).
-
Add acetic anhydride (25 mL) to the flask.
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 2 hours. The solid will gradually dissolve.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold diethyl ether (2 x 20 mL) to remove residual acetic anhydride and acetic acid.
-
Dry the white solid under vacuum to yield the intermediate, N-(4-carbamoylpyridin-3-yl)acetamide. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound (Final Product)
-
Place the dried N-(4-carbamoylpyridin-3-yl)acetamide (4.0 g, 22.3 mmol) into a 50 mL round-bottom flask suitable for high-temperature reactions.
-
Immerse the flask in a preheated sand bath or heating mantle set to 250-260 °C.
-
Heat the solid under an inert atmosphere (e.g., nitrogen) for 30-45 minutes. The solid will melt and then re-solidify as the product forms and water is evolved.
-
Allow the flask to cool to room temperature. The crude product will be a solid mass.
-
Triturate the crude solid with hot ethanol (approx. 30-40 mL), breaking up any lumps.
-
Cool the slurry in an ice bath and collect the purified product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and then diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or a similar polar solvent if necessary.
Part 2: Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Analysis Technique | Parameter | Expected Result | Rationale |
| Physical Appearance | State | Off-white to pale yellow solid | Typical for this class of heterocyclic compounds. |
| Melting Point | Range | >250 °C (with decomposition) | Fused aromatic systems with hydrogen bonding capability often have high melting points. |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.5 (s, 1H, NH), 8.9 (s, 1H, H5), 8.6 (d, 1H, H7), 7.8 (d, 1H, H8), 2.5 (s, 3H, CH₃) | The NH proton is deshielded due to hydrogen bonding and the aromatic environment. Pyridine protons appear at characteristic downfield shifts. The methyl group is a sharp singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~162 (C=O), ~158 (C2), ~155 (C8a), ~150 (C7), ~145 (C5), ~118 (C4a), ~115 (C8), ~22 (CH₃) | The carbonyl (C4) and imine-like (C2) carbons are significantly downfield. Aromatic carbons appear in the 115-155 ppm range. The aliphatic methyl carbon is upfield. |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | 161 [M]⁺ | Corresponds to the molecular formula C₈H₇N₃O.[6] |
| IR Spectroscopy (ATR) | Wavenumber (cm⁻¹) | 3100-3300 (N-H stretch, broad), 1680 (C=O stretch, strong), 1610, 1580 (C=N/C=C stretch) | The broad N-H band indicates hydrogen bonding. The strong carbonyl absorption is characteristic of the pyrimidinone ring.[7] Aromatic ring stretches confirm the core structure. |
Detailed Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Use standard parameters for acquisition. The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe (for solid) or direct infusion (for solution).
-
Acquire the spectrum using Electron Impact (EI) ionization to observe the molecular ion and characteristic fragmentation patterns.[8][9]
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Conclusion
This guide outlines a reliable and efficient pathway for the synthesis of this compound, a member of a medicinally relevant class of heterocyclic compounds. The described methods, from the strategic choice of a two-step cyclocondensation reaction to the comprehensive suite of analytical techniques for structural verification, provide a complete and validated workflow. By explaining the causality behind the experimental design, this document equips researchers and drug development professionals with the practical knowledge and theoretical understanding necessary to confidently produce and characterize this and related pyridopyrimidine derivatives for further investigation.
References
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. [Link]
-
Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and... ResearchGate. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT7. ProQuest. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). National Institutes of Health. [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed Central. [Link]
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2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
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Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-methyl-. SpectraBase. [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]
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2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. PubChem. [Link]
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2,3-Dimethylpyrido[3,4-d]pyrimidin-4-one. PubChem. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Unpublished. [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]
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FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: Mechanism and Practical Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the core mechanistic principles that govern its formation, offering field-proven insights into the causality behind experimental choices. This document is structured to serve as a self-validating system, where the described protocols are underpinned by a robust mechanistic understanding.
Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core
The pyrido[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active compounds.[1] Its structural resemblance to purine bases allows for interaction with a variety of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making inhibitors of these enzymes a cornerstone of modern drug discovery. The 2-methyl substituted derivative, this compound, serves as a crucial building block for the development of potent and selective kinase inhibitors. A thorough understanding of its synthesis is therefore paramount for researchers in the field of drug development.
Core Synthetic Strategy: A Mechanistic Perspective
The most prevalent and logical synthetic route to this compound commences with 4-aminonicotinic acid or its ester derivatives.[3][4] This approach leverages the inherent reactivity of the ortho-amino carboxylic acid functionality to construct the fused pyrimidinone ring. The overall transformation can be categorized as a cyclocondensation reaction, where the pyridine ring is pre-formed, and the pyrimidine ring is subsequently annulated onto it.
The key mechanistic steps involve the introduction of a two-carbon, one-nitrogen fragment, which in this case is provided by an N-acetyl synthon. A common and effective reagent for this purpose is acetamidine or a related derivative. The general principle involves the condensation of an amidine with a 1,3-bifunctional three-atom fragment to form the pyrimidine ring.[5]
Plausible Mechanistic Pathway
The synthesis of this compound from a 4-aminonicotinic acid derivative is proposed to proceed through the following key steps:
-
Amide Formation: The initial step involves the acylation of the exocyclic amino group of a 4-aminonicotinic acid derivative (e.g., methyl 4-aminonicotinate) with an acetylating agent. In a more direct approach, reaction with acetamidine can lead to the formation of an N-acylated intermediate. This step is crucial as it introduces the carbon and methyl group that will become C2 and the 2-methyl substituent of the final product, respectively.
-
Intramolecular Cyclization: The newly formed N-acetylamino-nicotinate intermediate possesses the necessary functionalities in a proximate arrangement for intramolecular cyclization. The nitrogen of the pyridine ring, or more likely the exocyclic nitrogen, attacks the carbonyl carbon of the ester or activated carboxyl group. This nucleophilic attack leads to the formation of a tetrahedral intermediate.
-
Dehydration/Elimination: The tetrahedral intermediate then collapses, eliminating a molecule of alcohol (if starting from an ester) or water, to form the fused pyrimidinone ring. This dehydration step is often promoted by acidic or basic conditions, or by heating.
The following diagram illustrates this proposed mechanistic pathway:
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure for the synthesis of this compound, synthesized from readily available starting materials. The causality behind the choice of reagents and conditions is explained to ensure a self-validating experimental design.
Materials and Reagents
| Reagent | Purpose | Key Considerations |
| Methyl 4-aminonicotinate | Starting material | Purity is crucial for high yield and clean reaction. |
| Acetamidine hydrochloride | Source of N-C-N fragment and methyl group | Hygroscopic; should be handled in a dry environment. |
| Sodium methoxide | Base | Promotes the reaction by deprotonating the amidine and facilitating cyclization. |
| Methanol | Solvent | A polar protic solvent that is suitable for dissolving the reactants. |
| Acetic Acid | Neutralization | Used to neutralize the reaction mixture and precipitate the product. |
Step-by-Step Methodology
-
Reaction Setup: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is critical to prevent the reaction of sodium with atmospheric moisture.
-
Addition of Reactants: To the freshly prepared sodium methoxide solution, acetamidine hydrochloride is added portion-wise, followed by methyl 4-aminonicotinate. The order of addition can be critical to control the reaction exotherm and ensure proper mixing.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours.[6] The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then neutralized with acetic acid.[6] Neutralization causes the product to precipitate out of the solution. The solid product is then collected by filtration, washed with a suitable solvent (e.g., cold methanol or water) to remove any remaining impurities, and dried under vacuum.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of the target molecule.
Conclusion and Future Directions
The synthesis of this compound via the cyclocondensation of a 4-aminonicotinic acid derivative with acetamidine is a robust and efficient method. The mechanistic understanding of this transformation, from the initial amide formation to the final intramolecular cyclization and dehydration, provides a solid foundation for optimizing reaction conditions and adapting the methodology for the synthesis of a diverse library of analogues. Future work in this area could focus on the development of more environmentally benign catalytic systems and the exploration of one-pot, multi-component reactions to further enhance the efficiency and sustainability of this important synthetic route.
References
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Study on synthesis of 4-Aminonicotinic acid. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrimidine derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). encyclopedia.pub. Retrieved January 19, 2026, from [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). preprints.org. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1967). Journal of the Chemical Society C: Organic. Retrieved January 19, 2026, from [Link]
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2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one chemical properties and structure
An In-Depth Technical Guide to 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: Structure, Properties, and Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, particularly as kinase inhibitors in oncology.[1][2] This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its chemical structure, physicochemical properties, a plausible synthetic route, and its context within the broader landscape of pharmacologically active pyridopyrimidines.
This compound is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring. This core structure is decorated with a methyl group at the C2 position and a carbonyl group at the C4 position, forming a lactam. The presence of the "(1H)" designation indicates that the nitrogen at position 1 is protonated, allowing for potential tautomerism.
The fusion of the electron-deficient pyrimidine and pyridine rings results in a unique electronic landscape that is crucial for its biological interactions. The lactam functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is pivotal for molecular recognition by biological targets such as enzyme active sites.
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Spectroscopic Data Analysis of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6): An In-depth Technical Guide
Introduction to 2-(2-Aminoethoxy)ethanol
2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound featuring both a primary amine and a primary alcohol functional group, connected by an ether linkage. Its chemical formula is C4H11NO2, with a molecular weight of 105.14 g/mol .[1] This unique combination of functional groups imparts upon it both the characteristics of an amine and an alcohol, making it a valuable building block in chemical synthesis and a key component in various industrial applications, including gas sweetening and as a surfactant intermediate.
This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Aminoethoxy)ethanol, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-(2-Aminoethoxy)ethanol provides information on the number of different types of protons and their neighboring environments.
| Signal Assignment | Chemical Shift (δ) in ppm |
| H-a | 3.701 |
| H-b | 3.563 |
| H-c | 3.520 |
| H-d | 2.872 |
Note: The assignments are based on typical chemical shift values for similar functional groups.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2-(2-Aminoethoxy)ethanol, typically run in a deuterated solvent like CDCl3, is expected to show four distinct signals corresponding to the four sets of non-equivalent protons in the molecule.[2]
-
-CH2-OH (H-a): The protons on the carbon adjacent to the hydroxyl group are expected to be the most deshielded among the methylene groups due to the electronegativity of the oxygen atom, thus appearing at the lowest field (highest ppm).
-
-O-CH2- (H-b and H-c): The two methylene groups adjacent to the ether oxygen will have similar chemical shifts. Their proximity to the electron-withdrawing oxygen results in a downfield shift compared to a simple alkane.
-
-CH2-NH2 (H-d): The protons on the carbon adjacent to the primary amine are also deshielded, but typically to a lesser extent than those adjacent to an oxygen atom.
The broad signals for the -OH and -NH2 protons are often observed but can be variable in their position and may exchange with deuterium in solvents like D2O, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C1 (-CH2-OH) | ~61 |
| C2 (-O-CH2-) | ~72 |
| C3 (-O-CH2-) | ~70 |
| C4 (-CH2-NH2) | ~41 |
Note: These are approximate chemical shift values based on standard correlation tables and data for similar compounds.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of 2-(2-Aminoethoxy)ethanol is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.[3]
-
C1 (-CH2-OH): The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen and typically appears in the range of 60-70 ppm.
-
C2 and C3 (-O-CH2-): The two carbon atoms flanking the ether oxygen are also significantly deshielded and are expected to resonate at a lower field, typically in the 70-80 ppm region.
-
C4 (-CH2-NH2): The carbon atom attached to the primary amine is the most shielded of the four, with a chemical shift typically in the range of 40-50 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: A small amount of 2-(2-Aminoethoxy)ethanol is dissolved in a deuterated solvent (e.g., CDCl3, D2O) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phasing and baseline correction are applied to ensure accurate data interpretation.
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3500-3200 (broad) |
| N-H stretch (primary amine) | 3400-3250 (two bands) |
| C-H stretch (alkane) | 3000-2850 |
| C-O stretch (alcohol, ether) | 1260-1050 |
| N-H bend (primary amine) | 1650-1580 |
Interpretation of the IR Spectrum:
The IR spectrum of 2-(2-Aminoethoxy)ethanol will display characteristic absorption bands corresponding to its functional groups.[4][5]
-
O-H and N-H Stretching Region: A very broad and intense band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretch in an alcohol, broadened due to hydrogen bonding.[5] Overlapping with this, two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of a primary amine are expected.
-
C-H Stretching Region: Strong absorptions in the 3000-2850 cm⁻¹ range are due to the C-H stretching vibrations of the methylene groups.
-
N-H Bending: A band in the 1650-1580 cm⁻¹ region is indicative of the N-H bending vibration of the primary amine.
-
C-O Stretching: Strong absorptions in the fingerprint region, between 1260-1050 cm⁻¹, are due to the C-O stretching vibrations of the primary alcohol and the ether linkage.[5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A drop of liquid 2-(2-Aminoethoxy)ethanol is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: The FTIR spectrometer is set to acquire a background spectrum of the empty sample compartment.
-
Data Acquisition: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Value | Proposed Fragment |
| 106 | [M+H]⁺ (protonated molecular ion) |
| 105 | [M]⁺ (molecular ion) |
| 44 | [CH2CH2NH2]⁺ |
| 45 | [CH2OH]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of 2-(2-Aminoethoxy)ethanol will show a molecular ion peak and several fragment ions.[6]
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 105, corresponding to the molecular weight of the compound. In some ionization techniques like electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 106 may be more prominent.[6]
-
Fragmentation Pattern: The molecule can fragment at various points, with the most common fragmentation occurring at the C-C and C-O bonds. Cleavage of the C-O bond can lead to fragments with m/z values of 44 and 61. Alpha-cleavage adjacent to the amine can also result in a prominent fragment at m/z 30 ([CH2NH2]⁺). The fragment at m/z 44 is also a common and abundant fragment ion.[6]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: A dilute solution of 2-(2-Aminoethoxy)ethanol is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[7]
-
Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
The spectroscopic data obtained from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating characterization of 2-(2-Aminoethoxy)ethanol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of the molecule. The IR spectrum clearly identifies the key functional groups: the primary amine, the primary alcohol, and the ether linkage. The mass spectrum provides the molecular weight and characteristic fragmentation patterns, further corroborating the structure. Together, these techniques offer a powerful toolkit for the unambiguous identification and structural elucidation of 2-(2-Aminoethoxy)ethanol, which is crucial for its application in research and industry.
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An In-Depth Technical Guide to 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental molecular characteristics, synthetic pathways, and the broader therapeutic potential of the pyridopyrimidine scaffold, offering valuable insights for professionals engaged in drug discovery and development.
Core Molecular Attributes
This compound is a fused heterocyclic system comprising a pyridine ring fused to a pyrimidine ring. The presence of a methyl group at the 2-position and a carbonyl group at the 4-position are key structural features that influence its chemical reactivity and biological activity.
Molecular Formula and Weight
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one | [1] |
Synthesis and Chemical Characterization
General Synthetic Approach
A plausible and commonly employed synthetic route to pyrido[3,4-d]pyrimidin-4-ones involves the cyclization of an appropriately substituted aminopyridine precursor. A key starting material for the synthesis of the target molecule is 3-amino-4-methylpyridine. The synthesis of this precursor can be achieved through various methods, including the amination of 3-bromo-4-methylpyridine.[2]
The general workflow for the synthesis of the pyrido[3,4-d]pyrimidine scaffold is depicted in the diagram below. This process typically begins with a substituted pyridine which undergoes a series of reactions to introduce the necessary functional groups for the subsequent cyclization to form the pyrimidine ring.
Caption: Generalized workflow for the synthesis of the pyrido[3,4-d]pyrimidine core.
Illustrative Experimental Protocol for a Related Pyrido[3,4-d]pyrimidine Derivative
To provide a practical context, the following is a representative protocol for the synthesis of a related 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivative, which highlights the key chemical transformations involved.[3][4]
Step 1: Nitration of 2-Amino-4-picoline.
-
To a solution of 2-amino-4-picoline in concentrated sulfuric acid, nitric acid is added dropwise at a controlled temperature.
-
The reaction mixture is stirred and then carefully poured onto ice.
-
The resulting precipitate, a mixture of nitro isomers, is collected by filtration. The desired 4-methyl-3-nitropyridin-2-amine is then isolated via column chromatography.[3]
Step 2: Conversion to the Hydroxyl Derivative.
-
The isolated 4-methyl-3-nitropyridin-2-amine is treated with sodium nitrite in an acidic medium (Sandmeyer-type reaction) to convert the amino group to a hydroxyl group.[3]
Step 3: Reduction of the Nitro Group.
-
The nitro group is reduced to an amino group using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 4: Cyclization to form the Pyrimidinone Ring.
-
The resulting 3-amino-4-methyl-2-hydroxypyridine is then reacted with a suitable one-carbon synthon, such as urea or a chloroformamidine derivative, under thermal conditions or with a catalyst to effect the cyclization and form the pyrido[3,4-d]pyrimidin-4(1H)-one ring system.[3]
Note: The causality behind these steps lies in the strategic introduction and manipulation of functional groups to facilitate the final ring-closing reaction. The nitration step activates the pyridine ring for subsequent nucleophilic substitution, while the reduction of the nitro group provides the necessary amine for the cyclization.
Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the proton and carbon framework of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the substitution pattern on the heterocyclic rings.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds in the pyrimidinone ring.
Therapeutic Potential and Biological Activity
The pyridopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Derivatives of pyridopyrimidines have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[8]
Kinase Inhibition: A Prominent Mechanism of Action
A significant body of research has focused on the development of pyridopyrimidine derivatives as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The planar structure of the pyridopyrimidine ring system allows it to fit into the ATP-binding pocket of many kinases, thereby inhibiting their activity.
The general mechanism of kinase inhibition by small molecules like pyridopyrimidine derivatives is illustrated below.
Caption: Schematic of competitive kinase inhibition by a pyridopyrimidine derivative.
Numerous studies have reported the synthesis and evaluation of various substituted pyrido[2,3-d]-, [3,2-d]-, [3,4-d]-, and [4,3-d]pyrimidine derivatives as potent inhibitors of various kinases, including:
-
PI3K/mTOR inhibitors: These are crucial targets in cancer therapy, and several pyrido[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of these pathways.[9]
-
eEF-2K inhibitors: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and shown to inhibit eukaryotic elongation factor-2 kinase, another target in cancer treatment.[10]
Anticancer Applications
The kinase inhibitory activity of pyridopyrimidines directly translates to their potential as anticancer agents. By targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth. A number of pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized, showing selective activities against breast and renal cancer cell lines.[3]
Conclusion and Future Directions
This compound represents a foundational scaffold with significant potential for the development of novel therapeutic agents. Its straightforward, albeit nuanced, synthesis allows for extensive chemical modification, enabling the exploration of a vast chemical space for drug discovery. The established role of the broader pyridopyrimidine family as potent kinase inhibitors underscores the promise of this particular derivative and its analogs in the field of oncology and beyond.
Future research should focus on the development of a robust and scalable synthesis for this compound, as well as a thorough investigation of its biological activity against a panel of kinases and cancer cell lines. Further elucidation of its structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135624378, 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. Retrieved from [Link]
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Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PMC. Retrieved from [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved from [Link]
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Design and Synthesis of 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2015). PubMed Central. Retrieved from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved from [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyridopyrimidinone class, a scaffold of significant interest in medicinal chemistry and drug discovery. Molecules incorporating this core structure have been investigated for a range of therapeutic applications, notably as kinase inhibitors in oncology.[1][2] The efficacy and development of any potential therapeutic agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This technical guide provides a comprehensive analysis of the known and predicted solubility and stability characteristics of this compound, offering insights for researchers and drug development professionals working with this and related compounds.
Physicochemical Properties: A Foundation for Understanding
A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological environments.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | PubChem[3] |
| Molecular Weight | 161.16 g/mol | PubChem[3] |
| XLogP3 | -0.4 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | PubChem[3] |
The negative XLogP3 value suggests a degree of hydrophilicity, which may indicate some aqueous solubility.[3] The topological polar surface area (TPSA) is also in a range that is generally considered favorable for cell permeability.
Solubility Profile: Navigating the Challenges of Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For many heterocyclic compounds, including pyridopyrimidinones, aqueous solubility can be a significant hurdle.
Aqueous Solubility
Direct experimental data on the aqueous solubility of this compound is not extensively reported. However, based on the computed XLogP3 of -0.4, some degree of water solubility is anticipated.[3] For a related pyrido[3,4-d]pyrimidine-based MPS1 inhibitor, solubility was assessed in a buffered aqueous solution containing a small amount of an organic cosolvent (1% DMSO in 10 mM PBS, pH 7.4), indicating that such systems are likely necessary to achieve workable concentrations for in vitro assays.
Solubility in Organic Solvents
The solubility of pyridopyrimidinone derivatives in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological screening. While specific data for this compound is limited, studies on related pyrimidine derivatives have explored solubility in solvents such as methanol, N,N-dimethylformamide (DMF), and chloroform.[4] Generally, polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are expected to be good solvents for this class of compounds.
Stability Landscape: Ensuring Compound Integrity
The chemical and metabolic stability of a drug candidate is a key factor in its developability, influencing its shelf-life, dosing regimen, and potential for degradation into inactive or toxic byproducts.
pH-Dependent Stability
The stability of pyridopyrimidinone derivatives can be significantly influenced by pH. While specific studies on this compound are not available, related heterocyclic compounds often exhibit pH-dependent degradation profiles.[5][6] Hydrolysis of the pyrimidinone ring can occur under strongly acidic or basic conditions. A systematic investigation of the degradation kinetics at various pH values is a critical step in pre-formulation studies.
Thermal Stability
The thermal stability of the pyridopyrimidine core is generally considered to be robust. However, the overall thermal stability of this compound will also depend on the presence of any potential impurities from its synthesis. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to determine its melting point and decomposition temperature. Studies on polyimides containing pyridine rings have shown high thermal stability, with decomposition temperatures often exceeding 300°C.[7]
Photostability
The pyrimidine chromophore present in this compound suggests a potential for photosensitivity.[8] Ultraviolet (UV) radiation can induce photochemical reactions in pyrimidine-containing molecules, leading to the formation of various photoproducts.[9][10] Therefore, it is advisable to protect solutions and solid material of this compound from light, particularly during storage and handling.
Metabolic Stability and Degradation Pathways
A crucial aspect of the stability of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is their susceptibility to metabolism. Research has identified that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold can be a substrate for aldehyde oxidase (AO), leading to oxidation at the C2-position.[1] This metabolic pathway can result in rapid in vivo clearance.
Notably, the presence of a methyl group at the C2-position in this compound is predicted to block this primary route of AO-mediated metabolism.[1] This substitution is a key design feature that can significantly enhance the metabolic stability and in vivo half-life of this class of compounds.
Figure 1. Proposed metabolic pathway of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold and the inhibitory effect of C2-methylation.
Experimental Protocols for Characterization
To address the existing data gaps, the following experimental protocols are recommended for a comprehensive assessment of the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Solutions: Prepare saturated solutions of this compound in a range of relevant solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO, and acetonitrile).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant from each solution and centrifuge to remove any undissolved solid.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies should be conducted in accordance with ICH guidelines.
Figure 2. A typical workflow for conducting forced degradation studies.
Protocol 3: Analytical Method for Quantification
A robust and validated analytical method is a prerequisite for accurate solubility and stability testing. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the quantification of pyridopyrimidinone derivatives.
Recommended HPLC Parameters:
| Parameter | Suggested Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis spectral scan of the compound |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Formulation Strategies to Enhance Solubility
Given the potential for low aqueous solubility, various formulation strategies can be employed to improve the dissolution and bioavailability of this compound.
-
Particle Size Reduction: Techniques such as micronization and nanomilling increase the surface area of the drug particles, thereby enhancing the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the gastrointestinal tract.
-
Cyclodextrin Complexation: Encapsulation of the molecule within cyclodextrin cavities can increase its apparent solubility in aqueous media.
The selection of an appropriate formulation strategy will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Conclusion
This compound is a promising scaffold in drug discovery. While direct experimental data on its solubility and stability are not extensively available, this guide provides a comprehensive overview based on computational predictions and data from closely related analogs. The C2-methylation is a key structural feature that is anticipated to enhance metabolic stability by blocking a primary degradation pathway. For successful preclinical and clinical development, a thorough experimental investigation of its solubility and stability, as outlined in this guide, is imperative. The insights and protocols presented herein are intended to empower researchers to effectively navigate the challenges associated with the physicochemical properties of this important class of molecules.
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The Biological Targets of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrido[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for yielding potent and selective modulators of key biological targets. This guide delves into the specific biological landscape of a key derivative, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, with a primary focus on its role as a potent inhibitor of Monopolar Spindle Kinase 1 (MPS1). For researchers, scientists, and drug development professionals, understanding the intricate interactions of this compound with its primary target is paramount for leveraging its therapeutic potential, particularly in the realm of oncology. This document provides a comprehensive technical overview, from the molecular basis of target engagement to practical experimental methodologies for its characterization.
Primary Biological Target: Monopolar Spindle Kinase 1 (MPS1/TTK)
Extensive research has identified Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), as the principal biological target of compounds bearing the this compound core. MPS1 is a dual-specificity (serine/threonine and tyrosine) kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2]
The Critical Role of MPS1 in the Spindle Assembly Checkpoint (SAC)
The SAC is a signaling pathway that prevents the premature separation of sister chromatids, delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] MPS1 is a master regulator of this process, localizing to unattached kinetochores and initiating a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the ubiquitin ligase responsible for targeting key mitotic proteins for degradation.[3][4]
The signaling cascade initiated by MPS1 is crucial for preventing aneuploidy, a hallmark of many cancers.[5] Cancer cells, often characterized by high rates of proliferation and chromosomal instability, are particularly dependent on a functional SAC to survive mitotic stress.[2][5] This dependency creates a therapeutic window, making MPS1 an attractive target for anticancer drug development.[1][2]
Signaling Pathway of the Spindle Assembly Checkpoint (SAC) and the Role of MPS1
Caption: MPS1 at unattached kinetochores initiates the SAC signaling cascade.
Mechanism of Inhibition by this compound Derivatives
Derivatives of this compound act as ATP-competitive inhibitors of MPS1.[6] The pyrido[3,4-d]pyrimidine core forms key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.[6] The 2-methyl group and other substitutions on the scaffold contribute to the potency and selectivity of the inhibitor by occupying adjacent hydrophobic pockets within the ATP-binding site.[7]
The clinical candidate BOS172722 , which features a 6-methyl-pyrido[3,4-d]pyrimidine core, is a potent and selective inhibitor of MPS1.[1][8] The introduction of the methyl group at the 6-position was a critical optimization step that significantly improved metabolic stability by blocking a preferred site of metabolism.[1]
Quantitative Analysis of Target Engagement
The potency and selectivity of this compound derivatives against MPS1 and other kinases have been extensively characterized. The following table summarizes key inhibitory activity data for representative compounds.
| Compound ID | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| BOS172722 | MPS1 | 11 | In vitro kinase assay | [9] |
| BOS172722 | JNK1 | 92 | In vitro kinase assay | [10] |
| BOS172722 | JNK2 | 76 | In vitro kinase assay | [10] |
| Compound 24c | MPS1 | 8 | In vitro kinase assay | [11] |
| Compound 34e | MPS1 | 1 (at 1mM ATP) | In vitro kinase assay | [11] |
*Note: Compounds 24c and 34e are close analogs with the pyrido[3,4-d]pyrimidine core.
Experimental Protocols for Target Characterization
The identification and characterization of MPS1 as the primary target of this compound derivatives involve a combination of biochemical and cellular assays.
In Vitro MPS1 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MPS1.
Principle: The assay quantifies the phosphorylation of a model substrate by MPS1 in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human MPS1 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration near the Km for MPS1)
-
Peptide or protein substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase buffer, recombinant MPS1 enzyme, and the test compound dilutions.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for In Vitro Kinase Assay
Caption: A streamlined workflow for determining in vitro kinase inhibition.
Cellular MPS1 Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit MPS1 activity within a cellular context by measuring its autophosphorylation, a marker of its activation.
Principle: The human colorectal carcinoma cell line HCT116 is commonly used for this assay.[12] Cells are treated with the test compound, and the level of phosphorylated MPS1 is quantified, typically by Western blotting or an electrochemiluminescence-based method.[13]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HCT116 cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2.[14]
-
-
Compound Treatment:
-
Seed HCT116 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).
-
Include a positive control (e.g., a known MPS1 inhibitor) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated MPS1 (e.g., anti-pT676-MPS1).
-
Probe with a primary antibody for total MPS1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the inhibition of MPS1 autophosphorylation.
-
-
Electrochemiluminescence (ECL) Assay (e.g., Meso Scale Discovery):
-
Utilize a pre-coated plate with an antibody for total MPS1.
-
Add cell lysates to the wells.
-
Add a detection antibody for phosphorylated MPS1 labeled with an ECL tag.
-
Read the plate on an ECL reader to quantify the levels of phosphorylated MPS1.[13]
-
-
-
Data Analysis:
-
Calculate the percent inhibition of MPS1 autophosphorylation relative to the vehicle control and determine the cellular IC50 value.
-
Target Deconvolution and Validation Strategies
While MPS1 is the established primary target, it is crucial in drug discovery to confirm target engagement and assess off-target effects.
Phenotypic Assays Consistent with MPS1 Inhibition
Observing cellular phenotypes that are characteristic of MPS1 inhibition provides strong evidence for on-target activity. These include:
-
Premature Anaphase Entry: Inhibition of MPS1 overrides the SAC, leading to a shortened mitosis and premature entry into anaphase. This can be visualized and quantified using live-cell imaging of cells expressing fluorescently tagged histones (e.g., H2B-mCherry).[13]
-
Chromosome Missegregation and Aneuploidy: The abrogation of the SAC results in errors in chromosome segregation, leading to aneuploidy and often cell death. This can be assessed by microscopy and flow cytometry.[15]
Advanced Target Deconvolution Methodologies
For a comprehensive understanding of a compound's target profile, advanced proteomic techniques can be employed.
-
Chemical Proteomics (Affinity Chromatography): An analog of the inhibitor is immobilized on a solid support (e.g., beads) and used as bait to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[16]
-
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of enzymes, allowing for the profiling of enzyme activity across the proteome.[17]
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein denaturation temperature upon compound treatment can be monitored by Western blotting or mass spectrometry to identify target engagement in cells.[18]
Logical Framework for Target Identification and Validation
Caption: A systematic approach to identify and validate drug targets.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective MPS1 inhibitors. The extensive body of research on this chemical series, culminating in the clinical evaluation of BOS172722, underscores the therapeutic potential of targeting the spindle assembly checkpoint in cancer.
For drug development professionals, a thorough understanding of the biological targets and the application of robust experimental methodologies are essential for advancing new chemical entities from this class. Future research will likely focus on further optimizing the selectivity profile of these inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application. The in-depth technical knowledge provided in this guide serves as a critical resource for these endeavors.
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Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. (2010). The Journal of Cell Biology. [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4- d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4 H-1,2,4-triazol-3-yl)phenyl)-6-methyl- N8-neopentylpyrido[3,4- d]pyrimidine-2,8-diamine (BOS172722). (2018). Journal of Medicinal Chemistry. [Link]
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Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. (2016). Cancers. [Link]
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An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. (2004). Proceedings of the National Academy of Sciences. [Link]
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Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. (2010). The Journal of Cell Biology. [Link]
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Chemical kinomics: a powerful strategy for target deconvolution. (2010). BMB Reports. [Link]
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Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022). International Journal of Molecular Sciences. [Link]
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High proliferation rate and a compromised spindle assembly checkpoint confers sensitivity to the MPS1 inhibitor BOS172722 in t. (2019). UCL Discovery. [Link]
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Mps1/TTK: a novel target and biomarker for cancer. (2017). ResearchGate. [Link]
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High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. (2019). Molecular Cancer Therapeutics. [Link]
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Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. (2021). Oncology Reports. [Link]
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BOS172722 structure and characterization in biochemical and cellular assays... (2019). ResearchGate. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. [Link]
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Definition of Mps1 inhibitor BOS172722. NCI Drug Dictionary. [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (2018). Journal of Medicinal Chemistry. [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Molecules. [Link]
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Published MPS1 inhibitors. (2018). ResearchGate. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). PubMed. [Link]
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Mitotic perturbations induced by MPS1 inhibitors. (2013). ResearchGate. [Link]
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Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. (2017). Oncology Letters. [Link]
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A Technical Guide to the Synthesis of Novel 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Derivatives
Abstract
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and kinase inhibitory properties.[1] This in-depth technical guide provides a comprehensive overview of a robust and versatile synthetic strategy for novel 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one derivatives. We will explore the core synthetic logic, detail step-by-step experimental protocols, and discuss the underlying mechanistic principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to construct and diversify this important chemical scaffold.
Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Core
Fused pyrimidine ring systems are of considerable pharmacological importance due to their structural resemblance to endogenous purine bases, allowing them to interact with a variety of biological targets.[1] The pyrido[3,4-d]pyrimidine isomer, in particular, has attracted significant attention for its utility in developing targeted therapeutics. The fusion of the pyridine and pyrimidine rings creates a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors, making it an ideal framework for designing enzyme inhibitors.
The introduction of a methyl group at the C-2 position and the oxo group at C-4 are critical pharmacophoric features. The 2-methyl group can provide beneficial steric interactions within a target's active site and improve metabolic stability. The pyrimidinone core is essential for establishing key hydrogen bonding interactions. This guide will focus on a logical and efficient synthetic pathway to access this core, providing a platform for further derivatization and exploration of structure-activity relationships (SAR).
Retrosynthetic Analysis and Synthetic Strategy
A logical approach to the synthesis of the target scaffold begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials. Our proposed strategy focuses on constructing the pyrimidine ring onto a pre-functionalized pyridine precursor, a common and effective method for this class of heterocycles.
Caption: Retrosynthetic pathway for the target scaffold.
This analysis reveals a straightforward, two-step synthetic sequence starting from the readily available 3-amino-4-cyanopyridine. The key transformations are:
-
Acetylation of the 3-amino group to form an acetamide intermediate.
-
Intramolecular cyclization under mild conditions to construct the pyrimidinone ring.
This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of these reaction types.
Core Synthesis: A Validated Protocol
This section details the experimental protocols for the synthesis of the this compound core. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of N-(4-cyanopyridin-3-yl)acetamide (Intermediate 1)
The initial step involves the selective N-acetylation of 3-amino-4-cyanopyridine. Acetic anhydride is an ideal acetylating agent for this transformation due to its high reactivity and the ease of removing the acetic acid byproduct. Pyridine is often used as a catalyst and solvent, as it activates the acetic anhydride and neutralizes the acid formed during the reaction.
Experimental Protocol:
-
To a stirred solution of 3-amino-4-cyanopyridine (1.0 eq) in pyridine (10 mL/g), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL/g).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to afford pure N-(4-cyanopyridin-3-yl)acetamide.
Causality and Insights: The use of a slight excess of acetic anhydride ensures complete consumption of the starting amine. The low temperature during addition helps to control the exothermic nature of the reaction. The precipitation in ice-water is an effective method for initial purification, removing pyridine and excess reagents.
Step 2: Synthesis of this compound (Target Scaffold)
The key cyclization step is achieved by treating the acetamide intermediate with hydrogen peroxide in the presence of a base, such as sodium hydroxide. This is a well-established method for converting a nitrile adjacent to an amide into a pyrimidinone ring system.
Experimental Protocol:
-
Suspend N-(4-cyanopyridin-3-yl)acetamide (1.0 eq) in ethanol (15 mL/g).
-
Add aqueous sodium hydroxide (2M, 2.5 eq) followed by the dropwise addition of hydrogen peroxide (30% aq. solution, 5.0 eq) at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to pH ~7.
-
Collect the precipitate by vacuum filtration, wash with water and then with cold ethanol.
-
Dry the solid under vacuum to yield the final product, this compound.
Causality and Insights: The basic conditions facilitate the nucleophilic attack of the amide nitrogen onto the nitrile carbon, initiated by the peroxide. The subsequent cyclization and tautomerization lead to the stable pyrimidinone ring. Neutralization is critical to protonate the product and induce its precipitation from the reaction mixture.
Derivatization Strategies and Future Directions
The true power of this synthetic scaffold lies in its potential for diversification to explore structure-activity relationships (SAR). The pyrido[3,4-d]pyrimidine core offers several positions for modification.
Caption: Key positions for derivatization of the core scaffold.
Key Diversification Points:
| Position | Reaction Type | Potential Reagents | Rationale |
| C4-OH | Chlorination followed by Nucleophilic Aromatic Substitution | POCl₃, then various amines, thiols, or alcohols | This is a highly versatile handle to introduce a wide array of substituents and is a common strategy in medicinal chemistry.[1] |
| Pyridine Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | NBS, NCS | Introduction of a halogen allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add aryl or alkyl groups.[1][2] |
| N1-Position | Alkylation | Alkyl halides, Mitsunobu reaction | Modifying this position can alter solubility, cell permeability, and interaction with the target protein. |
A particularly powerful strategy involves converting the C4-oxo group to a chloro group using a reagent like phosphorus oxychloride (POCl₃). This 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution with a wide range of amines, thiols, and alcohols, enabling the rapid generation of a library of analogs.[1]
Conclusion
This guide has outlined a logical, efficient, and well-precedented synthetic route for the preparation of this compound and its derivatives. By understanding the causality behind each synthetic step and leveraging established derivatization strategies, researchers can effectively utilize this scaffold in their drug discovery programs. The versatility of the pyrido[3,4-d]pyrimidine core, combined with the systematic approach presented here, provides a solid foundation for the development of novel and potent therapeutic agents.
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An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2018). Organic & Biomolecular Chemistry, 16(16), 2927-2937. [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). Molecules, 26(16), 4995. [Link]
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The Therapeutic Landscape of Pyridopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridopyrimidine core, a heterocyclic scaffold composed of fused pyridine and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases. This inherent characteristic has propelled the development of a diverse array of pyridopyrimidine derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide will provide a comprehensive overview of the burgeoning therapeutic applications of these compounds, with a primary focus on their roles in oncology, neurodegenerative diseases, and inflammation. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation pyridopyrimidine-based therapeutics.
I. Anticancer Applications: Targeting the Kinome and Beyond
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention. Pyridopyrimidine derivatives have emerged as a highly successful class of kinase inhibitors, with several compounds demonstrating potent and selective activity against key oncogenic drivers.
A. Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Pyridopyrimidine-based compounds have been extensively explored as EGFR inhibitors.[1] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[2]
Mechanism of Action: EGFR Signaling Pathway Inhibition
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, culminating in cell proliferation and survival. Pyridopyrimidine-based EGFR inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade effectively abrogates the downstream signaling cascades that drive tumor growth.[2]
Caption: EGFR signaling pathway and the inhibitory action of pyridopyrimidine compounds.
B. Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition
The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The CDK4/6-cyclin D complex is a key regulator of the G1-S phase transition.[3] Overactivation of this complex is a common feature in many cancers, leading to uncontrolled cell proliferation. The pyrido[2,3-d]pyrimidin-7-one scaffold has proven to be an effective platform for developing highly selective CDK4/6 inhibitors.[4]
Mechanism of Action: CDK4/6-Mediated Cell Cycle Control
In the G1 phase of the cell cycle, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, which then activates the transcription of genes required for S-phase entry. Pyridopyrimidine-based CDK4/6 inhibitors bind to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with cyclin D and subsequent phosphorylation of Rb. This leads to the maintenance of Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[3]
Caption: The CDK4/6-Rb pathway and its inhibition by pyridopyrimidine compounds.
C. Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Hyperactivation of this pathway is frequently observed in a wide range of human cancers. Several pyridopyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this oncogenic pathway.[6][7]
Mechanism of Action: Dual PI3K/mTOR Blockade
Growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a number of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. Pyridopyrimidine-based dual PI3K/mTOR inhibitors simultaneously target the ATP-binding sites of both PI3K and mTOR, leading to a synergistic inhibition of the entire pathway. This dual blockade not only inhibits cell growth and proliferation but can also induce apoptosis.[8][9]
Caption: The PI3K/mTOR signaling pathway and dual inhibition by pyridopyrimidine compounds.
D. Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridopyrimidine derivatives against a panel of human cancer cell lines.
| Compound ID | Target(s) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Compound 11m | Not specified | 1.57 ± 0.12 | - | - | - | [10] |
| Compound 11e | Not specified | 1.85 ± 0.23 | - | - | - | [10] |
| Compound 9k | Not specified | 4.01 | 2.78 | 4.27 | 1.98 | [11] |
| Compound 13f | Not specified | - | 3.59 | 5.52 | 2.14 | [11] |
| Compound 14a | Bcl2 | 1.7 µg/ml | - | - | - | [12] |
| Compound 17 | Not specified | - | - | - | - | [12] |
| Compound 4b | Not specified | - | - | - | - | [13] |
| Compound 7c | Not specified | - | 12.6 µg/ml | 53.54 µg/ml | 11.4 µg/ml | [13] |
| Compound 5 | EGFR, CDK4/cyclin D1 | 7.69 | - | - | - | [14] |
| Compound 10 | EGFR, CDK4/cyclin D1 | - | - | - | - | [14] |
| Compound 31 | PI3K/mTOR | - | - | - | - | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
II. Neurodegenerative Diseases: A Glimmer of Hope
Emerging evidence suggests that pyridopyrimidine derivatives hold promise for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Their therapeutic potential in this area stems from their ability to modulate key pathological pathways implicated in disease progression.
A. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition in Alzheimer's Disease
GSK-3β is a serine/threonine kinase that plays a central role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[15] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, leading to neuronal dysfunction and death. Pyrimidine-based compounds have been identified as potent GSK-3β inhibitors.[16]
Mechanism of Action: Targeting Tau Pathology
In a healthy brain, tau protein stabilizes microtubules, which are essential for maintaining neuronal structure and function. In Alzheimer's disease, GSK-3β becomes hyperactive, leading to the excessive phosphorylation of tau. This causes tau to detach from microtubules and aggregate into neurofibrillary tangles. Pyridopyrimidine-based GSK-3β inhibitors can potentially mitigate this pathology by reducing tau hyperphosphorylation, thereby preventing tangle formation and preserving neuronal integrity.[17][18]
III. Anti-inflammatory Applications: Modulating the Inflammatory Response
Pyridopyrimidine derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[19]
A. Selective COX-2 Inhibition
COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors are desirable as they spare the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection. Several novel pyridopyrimidine derivatives have been shown to be potent and selective COX-2 inhibitors.[20][21][22]
Mechanism of Action: Reducing Prostaglandin Synthesis
Arachidonic acid is converted by COX enzymes into prostaglandin H2 (PGH2), which is then further metabolized to various pro-inflammatory prostaglandins. Pyridopyrimidine-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid and thereby reducing the production of inflammatory prostaglandins. This leads to a reduction in inflammation and pain.[19]
IV. Experimental Protocols
To facilitate the exploration and validation of novel pyridopyrimidine compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[23][24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[25][26]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
B. Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.[27][28][29][30]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with the pyridopyrimidine compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, phospho-AKT, phospho-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
V. Conclusion and Future Directions
The pyridopyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. Their success as kinase inhibitors in oncology is particularly noteworthy, with several derivatives demonstrating potent activity against key oncogenic targets. The expanding applications in neurodegenerative diseases and inflammation further underscore the versatility of this chemical class.
Future research in this area should focus on several key aspects. The continued exploration of structure-activity relationships will be crucial for the design of next-generation pyridopyrimidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The investigation of novel therapeutic targets beyond the kinome will undoubtedly unveil new applications for this versatile scaffold. Furthermore, the use of advanced drug delivery systems could help to overcome challenges related to solubility and bioavailability, thereby maximizing the therapeutic efficacy of these promising compounds. As our understanding of the molecular basis of disease continues to evolve, so too will the opportunities for harnessing the therapeutic potential of pyridopyrimidine compounds to address unmet medical needs.
VI. References
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]
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Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry. [Link]
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Novel Pyridopyrimidine-Based Compounds: Design, Synthesis and Cytotoxic Evaluation. Asian Journal of Chemistry. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
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Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic Chemistry. [Link]
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Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]
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MTT (Assay protocol). ResearchGate. [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. [Link]
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IC50 of compounds 4d, 5a, 5d, 7a against HepG-2, PC-3, HCT-116, MCF-7, and A-549 cell lines. ResearchGate. [Link]
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Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. ResearchGate. [Link]
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Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. KOPS. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]
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Representative scaffolds of some reported CDK4/6 inhibitors. ResearchGate. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B. [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]
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Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]
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Design, synthesis, and biological evaluation of tetrahydropyrimidine analogue as GSK-3β/Aβ aggregation inhibitor and anti-Alzheimer's agent. Bioorganic Chemistry. [Link]
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Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports. [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
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Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Neuropharmacology. [Link]
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New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]
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diagrams/graphviz/path4.dot at main. GitHub. [Link]
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Methodological & Application
Application Notes and Protocols: 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Preamble: The Pyrido[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This heterocyclic system is adept at targeting the ATP-binding site of various kinases, a critical role in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][3] The pyrido[3,4-d]pyrimidine class, in particular, has yielded potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Monopolar Spindle 1 (MPS1), and Phosphoinositide 3-kinase (PI3K).[4][5][6] This document provides detailed application notes and protocols for the use of a representative member of this class, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, as a research tool for studying kinase signaling. While the broader class of pyrido[3,4-d]pyrimidines is well-documented, this guide will focus on the practical application of this specific analogue in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyridopyrimidine family. Its core structure is designed to mimic the adenine ring of ATP, allowing it to compete for the kinase ATP-binding pocket. The methyl group at the 2-position can influence the compound's selectivity and potency against different kinases. The pyrido[3,4-d]pyrimidine core has been associated with the inhibition of kinases crucial for cell cycle regulation and proliferation.[5][7]
Mechanism of Action: An ATP-Competitive Inhibitor
Like many kinase inhibitors with a pyrimidine-based core, this compound is predicted to function as an ATP-competitive inhibitor.[3] This mode of action involves the compound binding to the active site of a kinase, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. This inhibition of kinase activity can lead to a cascade of downstream effects, including cell cycle arrest and apoptosis.[7]
Caption: Mechanism of ATP-competitive kinase inhibition.
Potential Kinase Targets and Biological Effects
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated activity against a range of kinases. The specific kinase profile of this compound would require experimental determination, but based on related compounds, potential targets include:
-
EGFR (Epidermal Growth Factor Receptor): Pyrido[3,4-d]pyrimidine derivatives have been designed as irreversible EGFR inhibitors, showing potent activity against both wild-type and mutant forms.[4]
-
MPS1 (Monopolar Spindle 1): This kinase is a key regulator of the spindle assembly checkpoint, and its inhibition by pyrido[3,4-d]pyrimidines can lead to mitotic arrest and cell death.[5][8]
-
PI3K/mTOR Pathway: Dual inhibitors of PI3K and mTOR have been developed from the pyridopyrimidinone scaffold, highlighting its versatility.[6]
-
Wee1: A critical cell cycle kinase, Wee1 has also been targeted by pyrido[4,3-d]pyrimidinone derivatives.[7]
The biological consequence of inhibiting these kinases is often a potent anti-proliferative effect in cancer cell lines.[4][7][9]
Experimental Protocols
The following protocols are provided as a guide for the characterization and use of this compound in a research setting.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Preparation: Add the serially diluted compound to the assay plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction: Add the purified kinase and its substrate to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for Target Engagement
This protocol uses Western blotting to assess the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase within a cellular context.
Principle: If the compound successfully inhibits the target kinase in cells, the phosphorylation level of its direct downstream substrate should decrease. This change can be detected using a phospho-specific antibody.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure equal loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability and Apoptosis Assays
These assays determine the effect of the compound on cell proliferation and its ability to induce programmed cell death.
Principle: The anti-proliferative effects of the compound are measured by assessing cell viability after treatment. Apoptosis induction is often a consequence of inhibiting key survival kinases.
Methods:
-
Cell Viability (e.g., MTT or CellTiter-Glo® Assay): Treat cells with a range of compound concentrations for 48-72 hours. Measure cell viability according to the assay manufacturer's protocol. This will allow for the determination of the GI50 (concentration for 50% growth inhibition).
-
Apoptosis (e.g., Annexin V/PI Staining): Treat cells with the compound and then stain with Annexin V and Propidium Iodide (PI). Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates apoptosis.[4]
Data Summary
The following table provides a hypothetical summary of the kind of data that would be generated for this compound based on the protocols described above.
| Assay Type | Target/Cell Line | Endpoint | Hypothetical Value | Reference Compound |
| In Vitro Kinase Assay | Kinase X | IC50 | 50 nM | Staurosporine |
| Target Engagement | Cell Line A | p-Target EC50 | 200 nM | - |
| Cell Viability | Cell Line A | GI50 | 500 nM | Doxorubicin |
| Apoptosis Assay | Cell Line A | % Apoptosis at 1 µM | 45% | - |
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in aqueous buffers to avoid precipitation.
-
Off-Target Effects: As with any kinase inhibitor, be aware of potential off-target effects. It is advisable to profile the compound against a panel of kinases to assess its selectivity.
-
Metabolic Stability: The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold can be susceptible to metabolism by aldehyde oxidase (AO).[10] This should be considered when designing in vivo experiments.
Conclusion
This compound represents a valuable research tool for investigating the roles of various kinases in cellular processes. Its pyrido[3,4-d]pyrimidine core is a well-established pharmacophore for kinase inhibition. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting, enabling further discoveries in the field of kinase signaling and drug development.
References
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- Discovery of pyrido[4,3-d]pyrimidinone deriv
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- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central.
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. MySkinRecipes.
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- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
- Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. PubMed.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays: A Detailed Guide for 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for assessing the kinase inhibitory activity of the compound 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one. While the specific kinase targets of this particular compound are not yet extensively documented in publicly available literature, the pyridopyrimidine scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases.[1][2][3][4] Therefore, this guide will present a detailed, adaptable protocol using a representative and well-characterized kinase, Mitogen-Activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2), as an exemplar. The principles and methodologies described herein are broadly applicable and can be readily adapted to other kinases once the specific target(s) of this compound are identified.
Introduction: The Rationale Behind Kinase Inhibition Assays
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[6] Consequently, kinases have become one of the most important classes of drug targets.
The development of small molecule kinase inhibitors, such as those based on the pyridopyrimidine scaffold, requires precise and reliable methods to quantify their inhibitory potency and selectivity.[3] Kinase inhibition assays are the cornerstone of this process, providing critical data on a compound's half-maximal inhibitory concentration (IC50), which is a key measure of its potency.[5]
This guide will focus on the practical implementation of a widely used, non-radioactive, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay. This assay format offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS).[7][8][9] We will also discuss alternative assay formats to provide a comprehensive overview of the available technologies.
Choosing the Right Kinase Assay Platform
The selection of an appropriate assay technology is critical for generating high-quality, reproducible data. Several robust methods are available, each with its own advantages and considerations.
Luminescence-Based Assays
These assays are popular for their high sensitivity and simple "mix-and-read" formats.
-
ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[7][10][11] The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[9][10] This results in a positive correlation between the luminescent signal and kinase activity, making it ideal for identifying inhibitors.[7]
-
Kinase-Glo® Luminescent Kinase Assay: In contrast to ADP-Glo™, this assay measures the amount of ATP remaining after the kinase reaction.[12][13][14] The luminescent signal is inversely proportional to kinase activity.[8][13] This format is also a simple one-step addition of the reagent to the completed kinase reaction.[14]
Fluorescence-Based Assays
These assays utilize fluorescent probes to monitor kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique is a robust method that minimizes interference from compound autofluorescence.[6][15] TR-FRET assays for kinases typically involve a labeled substrate and a phospho-specific antibody.[6][15] Phosphorylation of the substrate brings a donor and acceptor fluorophore into proximity, resulting in an increase in the FRET signal.[16][17]
-
Z'-LYTE™ Kinase Assay: This is a FRET-based method that uses a peptide substrate labeled with two different fluorophores.[18][19] In the absence of phosphorylation, a specific protease cleaves the peptide, separating the fluorophores and disrupting FRET.[18][20] Phosphorylation protects the peptide from cleavage, maintaining the FRET signal.[19]
Radiometric Assays
Considered the "gold standard" for direct measurement of kinase activity, these assays use radioactively labeled ATP (typically [γ-³²P]ATP).[21][22][23] The transfer of the radiolabeled phosphate to a substrate is measured, providing a highly sensitive and direct quantification of enzyme activity.[21][22] However, the use of radioactive materials requires specialized handling and disposal procedures.[24]
For the purpose of this protocol, we will proceed with the ADP-Glo™ Kinase Assay due to its versatility, sensitivity, and non-radioactive nature, making it a suitable choice for both initial screening and detailed characterization of inhibitors like this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor.
Caption: General workflow for a kinase inhibition assay.
Detailed Protocol: MAPKAPK2 Inhibition Assay using ADP-Glo™
This protocol is designed for a 384-well plate format, which is suitable for screening and IC50 determination.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human MAPKAPK2 | Carna Biosciences | 02-115 | -80°C |
| MAPKAPK2 Substrate (KKLNRTLSVA) | Anaspec | Custom | -20°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| This compound | Synthesized/Purchased | - | RT/Dessicated |
| DMSO | Sigma-Aldrich | D2650 | RT |
| Kinase Buffer | - | - | 4°C |
| White, low-volume 384-well plates | Corning | 3572 | RT |
Kinase Buffer Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. Prepare fresh and keep on ice.
Reagent Preparation
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be your compound plate.
-
Enzyme Preparation: Thaw the recombinant MAPKAPK2 on ice. Prepare a working solution of the kinase in Kinase Buffer. The final concentration should be determined empirically, but a starting point of 1-5 ng/µL is recommended.
-
Substrate/ATP Mix: Prepare a solution containing the MAPKAPK2 substrate and ATP in Kinase Buffer. The final concentration of the substrate should be at its Km value (if known) or empirically determined (e.g., 100 µM). The ATP concentration should also be at its apparent Km for the kinase (e.g., 10 µM).
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[10]
Assay Procedure
-
Compound Dispensing: Add 250 nL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the MAPKAPK2 working solution to all wells except the negative control wells (add 5 µL of Kinase Buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][25]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][25]
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).
Plate Layout
A well-designed plate layout is crucial for accurate data.
| Columns 1-2 | Columns 3-22 | Column 23 | Column 24 | |
| Rows A-P | Negative Control (No Enzyme) | Compound Dilution Series | Positive Control (DMSO, with Enzyme) | Positive Control (DMSO, with Enzyme) |
Data Analysis and Interpretation
The raw luminescence data needs to be processed to determine the IC50 value of this compound.
Data Normalization
The percentage of inhibition is calculated for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
Where:
-
Signal_compound is the luminescence from wells with the inhibitor.
-
Signal_neg_ctrl is the average luminescence from wells without enzyme.
-
Signal_pos_ctrl is the average luminescence from wells with enzyme and DMSO.
IC50 Curve Fitting
The calculated % Inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed using a sigmoidal dose-response (variable slope) model to fit the data and determine the IC50 value.[26][27][28] Software such as GraphPad Prism is commonly used for this analysis.[26][29][30]
Caption: Data analysis workflow for IC50 determination.
Troubleshooting and Best Practices
-
DMSO Concentration: Keep the final DMSO concentration in the assay consistent across all wells and ideally below 1% to avoid solvent effects on enzyme activity.[31]
-
Z'-Factor: To assess the quality and robustness of the assay, calculate the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. It is recommended to perform the assay at the Km of ATP for the specific kinase.
-
Compound Interference: Some test compounds may directly inhibit the luciferase enzyme used in the detection step. A counter-screen against the luciferase enzyme can be performed to identify such compounds.
-
Positive Controls: Include a known inhibitor of the target kinase as a positive control to validate the assay performance.[5][32]
Conclusion
This application note provides a detailed and adaptable protocol for the characterization of the kinase inhibitory potential of this compound. By employing a robust and sensitive assay platform such as the ADP-Glo™ Kinase Assay, researchers can obtain reliable IC50 values, a critical first step in the drug discovery and development process. The principles and methodologies outlined here serve as a strong foundation for further investigation into the specific kinase targets and the therapeutic potential of this and other novel chemical entities.
References
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Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. PubMed. Available from: [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available from: [Link]
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Technologies to Study Kinases. East Port Praha. Available from: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available from: [Link]
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SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. Available from: [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available from: [Link]
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A high-throughput radiometric kinase assay. PMC - NIH. Available from: [Link]
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Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available from: [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available from: [Link]
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NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
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IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available from: [Link]
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Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. PubMed. Available from: [Link]
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Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. Available from: [Link]
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Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Springer Nature Experiments. Available from: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]
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Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Available from: [Link]
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2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. PubChem. Available from: [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available from: [Link]
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Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. Available from: [Link]
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2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. MySkinRecipes. Available from: [Link]
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2,3-Dimethylpyrido[3,4-d]pyrimidin-4-one. PubChem. Available from: [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available from: [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Available from: [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available from: [Link]
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pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. PubMed. Available from: [Link]
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Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. PubMed. Available from: [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available from: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available from: [Link]
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2,3-Dimethylpyrido[4,3-d]pyrimidin-4-one. PubChem. Available from: [Link]
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Application Note & Protocols for the Evaluation of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as potent anti-cancer agents.[3][4] Certain pyridopyrimidine-based molecules have demonstrated the ability to inhibit key signaling pathways implicated in tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway and the RAF-MEK-ERK signaling cascade.[3][5] This document provides a comprehensive guide for the initial in vitro evaluation of a novel pyridopyrimidine derivative, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, in cancer cell lines. The protocols outlined herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's anti-proliferative and cytotoxic effects, and for elucidating its potential mechanism of action.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the activities of structurally related pyridopyrimidine derivatives, it is hypothesized that this compound may function as a kinase inhibitor.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers.[1] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to downstream effects on cell proliferation, survival, and apoptosis.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: Overall experimental workflow for compound characterization.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]
Example Data Table:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
|---|---|---|
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20.0 |
| 100 | 0.10 | 8.0 |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[12]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.[11] Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Example Data Table:
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Control | 95.2 | 2.1 | 2.7 |
| Compound (IC50) | 45.8 | 35.5 | 18.7 |
| Compound (2x IC50) | 20.3 | 50.1 | 29.6 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][15]
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 2 and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[16]
Example Data Table:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control | 55.4 | 25.1 | 19.5 |
| Compound (IC50) | 70.2 | 15.3 | 14.5 |
| Compound (2x IC50) | 85.6 | 8.9 | 5.5 |
Protocol 4: Target Validation by Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compound on the expression and phosphorylation status of proteins in a target signaling pathway.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wikipedia. MTT assay. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
National Center for Biotechnology Information. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]
-
PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
University of Hawaii Cancer Center. Western blotting - Chen Lab. [Link]
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Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]
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JoVE. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
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National Center for Biotechnology Information. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]
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National Center for Biotechnology Information. Developments of pyridodipyrimidine heterocycles and their biological activities. [Link]
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Application Note and Protocols for the In Vitro Evaluation of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Anticancer Activity
Introduction: The Therapeutic Potential of Pyrido[3,4-d]pyrimidine Derivatives in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small-molecule inhibitors. Among these, the pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antitumor effects.[1] Derivatives of the parent molecule, such as 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, are of particular interest due to their structural similarity to known kinase inhibitors. The pyrido[3,4-d]pyrimidine class of compounds has been particularly noted for its kinase inhibitory activity.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer activity of this compound. We will operate under the hypothesis that this compound, like its structural analogs, functions as a kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The following protocols are designed to be a self-validating system to rigorously test this hypothesis.
Experimental Rationale and Workflow
The in vitro evaluation of a novel anticancer compound necessitates a multi-faceted approach to ascertain its efficacy and mechanism of action. Our experimental workflow is designed to first establish the cytotoxic potential of this compound and then to elucidate the cellular processes it perturbs.
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 1: Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Materials
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and a negative control (untreated cells).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Analysis and Interpretation
The percentage of cell viability will be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results should be plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) value should be determined. A lower IC50 value indicates a higher cytotoxic potential of the compound.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0 | 1.25 | 100 |
| Vehicle Control (DMSO) | 0.1% | 1.23 | 98.4 |
| Compound X | 0.1 | 1.18 | 94.4 |
| Compound X | 1 | 0.95 | 76 |
| Compound X | 10 | 0.62 | 49.6 |
| Compound X | 50 | 0.28 | 22.4 |
| Compound X | 100 | 0.15 | 12 |
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[8] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis and Interpretation
The flow cytometry data will be analyzed to differentiate between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
An increase in the percentage of Annexin V-positive cells following treatment with the compound would indicate the induction of apoptosis.
Caption: Interpretation of Annexin V/PI staining results.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[8] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12]
Materials
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include an untreated control.
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[13]
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Data Analysis and Interpretation
The flow cytometer will generate histograms of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases will be quantified using cell cycle analysis software. An accumulation of cells in a specific phase of the cell cycle following treatment with the compound would suggest that it induces cell cycle arrest at that checkpoint.
| Cell Cycle Phase | Untreated Control (%) | Compound-Treated (%) |
| G0/G1 | 60 | 30 |
| S | 25 | 20 |
| G2/M | 15 | 50 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. The data generated from these experiments will provide critical insights into its cytotoxic potential and its effects on apoptosis and the cell cycle. Positive results, such as a low IC50 value, a significant induction of apoptosis, and a clear cell cycle arrest, would strongly support the hypothesis that this compound is a promising anticancer agent.
Further investigations could then focus on identifying the specific kinase targets of the compound through kinase profiling assays. Additionally, in vivo studies using xenograft models would be the next logical step to evaluate the compound's efficacy and safety in a more complex biological system.
References
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Encyclopedia.pub. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Retrieved from [Link]
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PubMed. (2019, September 23). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from [Link]
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RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
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PMC - NIH. (2021, December 3). Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. Retrieved from [Link]
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NIH. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Retrieved from [Link]
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NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
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PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
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University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
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PubMed. (2009, July 1). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
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ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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PubMed. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
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MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
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Application Notes and Protocols for the Development of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one in Targeted Cancer Therapy
Introduction: The Rationale for Targeting Kinase Signaling with 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
The dysregulation of cellular signaling pathways is a fundamental characteristic of cancer.[1][2] Protein kinases, which are key regulators of these pathways, represent a major class of therapeutic targets in oncology.[3][4] The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with various derivatives showing potent activity against a range of cancer-relevant kinases.[5][6] This document provides a comprehensive guide for the preclinical development of a specific derivative, this compound, for targeted cancer therapy. While extensive public literature on this exact molecule is limited, the protocols and scientific rationale presented here are based on established methodologies for evaluating novel kinase inhibitors and data from closely related pyrido[3,4-d]pyrimidine compounds.[7][8]
Recent studies on pyrido[3,4-d]pyrimidine derivatives have highlighted their potential as inhibitors of critical cell cycle and mitotic checkpoint kinases, such as Cyclin-Dependent Kinases (CDKs) and Monopolar spindle 1 (Mps1).[6][8][9] The uncontrolled proliferation of cancer cells is often driven by the hyperactivation of CDKs, making them attractive targets for therapeutic intervention.[2] Similarly, Mps1 plays a crucial role in the spindle assembly checkpoint, and its inhibition can lead to catastrophic mitotic errors in cancer cells, which often exhibit aneuploidy.[8] This application note will therefore focus on the evaluation of this compound as a potential inhibitor of these key cancer-associated kinases.
Part 1: Foundational In Vitro Characterization
The initial phase of development focuses on confirming the compound's purity, solubility, and its direct interaction with the intended kinase targets. This foundational data is critical for the interpretation of subsequent cellular and in vivo studies.
Physicochemical Profiling
A thorough understanding of the compound's physicochemical properties is a prerequisite for all biological assays.
| Property | Method | Desired Outcome | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | >95% | Ensures that observed biological effects are attributable to the compound of interest and not impurities. |
| Identity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Consistent with the structure of this compound | Confirms the correct chemical structure has been synthesized. |
| Aqueous Solubility | Nephelometry or HPLC-based method in Phosphate Buffered Saline (PBS) at pH 7.4 | ≥ 50 µM | Sufficient solubility is crucial for reliable in vitro and in vivo dosing. |
| LogD₇.₄ | Shake-flask method (octanol/water) | 1-3 | Predicts membrane permeability and potential for oral absorption. |
Primary Biochemical Kinase Assays
The first step in biological characterization is to determine if this compound directly inhibits the activity of purified kinases. Radiometric assays are considered the gold standard for their direct measurement of phosphate incorporation.[3]
Protocol 1: In Vitro Radiometric Kinase Assay (e.g., for CDK4/Cyclin D1)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., Retinoblastoma protein, Rb), and a kinase buffer.
-
Compound Addition: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 2: Cellular Activity and Mechanism of Action
Once biochemical activity is confirmed, the next crucial step is to assess the compound's effect on cancer cells. This involves evaluating its anti-proliferative activity, target engagement, and downstream signaling effects.
Anti-proliferative Activity in Cancer Cell Lines
The National Cancer Institute has a panel of 60 human cancer cell lines (NCI-60) that can be used to screen compounds for selective anti-cancer activity.[1] For targeted therapy development, it is often more insightful to select cell lines based on their known genetic background and dependency on the target kinase.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for CDK4/6 dependency, MDA-MB-468 for potential Mps1 sensitivity) in 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Target Engagement and Downstream Signaling
Demonstrating that the compound interacts with its intended target within the cell and modulates its downstream signaling pathway is a critical validation step.
Workflow for Target Validation:
Caption: Workflow for validating target engagement and downstream signaling.
Protocol 3: Western Blotting for Downstream Signaling
-
Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around the GI₅₀ value for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of the target's downstream substrates (e.g., p-Rb and total Rb for CDK4/6; p-Histone H3 for mitotic arrest).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Part 3: In Vivo Efficacy and Pharmacokinetics
Promising in vitro data provides the justification for advancing the compound to in vivo studies to assess its efficacy and pharmacokinetic properties in a living organism.
Pharmacokinetic (PK) Studies
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing effective in vivo efficacy studies.
Protocol 4: Murine Pharmacokinetic Study
-
Dosing: Administer this compound to mice via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Compound Extraction: Extract the compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in an animal model.
Signaling Pathway Targeted by this compound:
Caption: Potential signaling pathways targeted by this compound.
Protocol 5: Human Tumor Xenograft Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a cell line that showed high sensitivity in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and vehicle control groups. Administer this compound at a well-tolerated dose and schedule determined from PK and toxicology studies.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Directions
The systematic application of these protocols will provide a comprehensive preclinical data package for this compound. Positive outcomes from these studies, including potent and selective kinase inhibition, on-target cellular activity, favorable pharmacokinetic properties, and significant in vivo anti-tumor efficacy, would strongly support its advancement into investigational new drug (IND)-enabling studies and subsequent clinical development as a novel targeted cancer therapy. Further investigations could also explore its potential in combination with other anti-cancer agents to overcome resistance and enhance therapeutic benefit.
References
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Vanderveer, C. et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5857-5868. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]
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Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). [Link]
-
RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
-
NIH. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]
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NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]
-
PubMed Central. (n.d.). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
-
In vitro and in vivo SAR of pyrido[3,4-d]pyramid-4-ylamine based mGluR1 antagonists. (n.d.). [Link]
-
NIH. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]
-
Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (n.d.). [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
-
Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). [Link]
-
PubMed. (n.d.). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). [Link]
-
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]
-
PubMed. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). [Link]
-
PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
PubMed. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). [Link]
-
ResearchGate. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
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Application Notes and Protocols for Evaluating 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one in Cell-Based Proliferation Assays
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of various protein kinases. Compounds based on this core have shown promise in targeting key signaling pathways implicated in cancer cell proliferation. 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a derivative of this family, represents a compound of interest for investigation as a potential anti-proliferative agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute cell-based assays to characterize the anti-proliferative effects of this compound. The protocols and workflows detailed herein are designed to establish a robust, self-validating system for generating reliable and reproducible data.
Part 1: Foundational Strategy - A Multi-Assay Approach
A single proliferation assay provides only one dimension of a compound's activity. To build a comprehensive profile of this compound, a multi-assay strategy is recommended. This approach ensures that the observed effects are not an artifact of a specific assay's mechanism and provides deeper insights into the compound's mode of action.
We will focus on two complementary methods:
-
Metabolic Activity Assay (MTT/XTT): These colorimetric assays measure the metabolic activity of a cell population, which in most cases, correlates with cell number and viability. They are excellent for high-throughput screening and determining the compound's IC50 (half-maximal inhibitory concentration).
-
DNA Synthesis Assay (BrdU Incorporation): This assay directly measures the rate of DNA synthesis by quantifying the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of actively dividing cells. This provides a more direct measure of cell proliferation.
Part 2: The Kinase Inhibitor Hypothesis
The pyrido[3,4-d]pyrimidine core is a known scaffold for potent and selective kinase inhibitors.[1][2][3][4] Specifically, derivatives of this structure have been developed as inhibitors of Monopolar Spindle 1 (MPS1) kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis.[1][2][4] Inhibition of kinases like MPS1 can lead to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[2] Therefore, it is a scientifically sound hypothesis that this compound may exert its anti-proliferative effects by inhibiting one or more kinases involved in cell cycle progression.
This hypothesis informs our experimental design. The assays will be conducted on cancer cell lines known to be sensitive to kinase inhibitors, and the results will be interpreted in the context of potential cell cycle arrest.
Caption: Hypothetical kinase signaling pathway potentially targeted by this compound.
Part 3: Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: A panel of cancer cell lines is recommended to assess the breadth of activity. Suggested lines include:
-
A549 (Lung Carcinoma): Widely used, robust, and well-characterized.
-
MCF-7 (Breast Adenocarcinoma): Estrogen-receptor positive, a workhorse in cancer research.
-
HCT116 (Colorectal Carcinoma): Often used in studies of cell cycle and apoptosis.
-
K562 (Chronic Myelogenous Leukemia): A suspension cell line, useful for diversifying the tested cell types.
-
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the cell culture medium, ensuring the final DMSO concentration in the assays does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
Protocol 2: BrdU Cell Proliferation Assay
This assay measures DNA synthesis by quantifying the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.[5][6][7] This is a direct measure of cell division.[6]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
BrdU Labeling Reagent (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP, or read fluorescence)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the medium and add 200 µL of Fixing/Denaturing solution.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells with PBS.
-
Add 100 µL of diluted anti-BrdU antibody to each well.
-
Incubate for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the wells to remove unbound antibody.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
If using a fluorescently-conjugated antibody, add PBS to the wells.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm (for HRP) or fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC50 value.
Caption: General experimental workflow for evaluating the anti-proliferative effects of a novel compound.
Part 4: Data Interpretation and Troubleshooting
| Observation | Potential Cause | Troubleshooting/Next Steps |
| High IC50 in MTT, Low IC50 in BrdU | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | Perform a cell cycle analysis by flow cytometry to confirm cell cycle arrest. |
| Low IC50 in MTT, High IC50 in BrdU | The compound might be affecting mitochondrial function without directly halting DNA synthesis, or it could be inducing apoptosis. | Conduct an apoptosis assay (e.g., Annexin V/PI staining). |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for additions. Avoid using the outer wells of the plate. |
| No dose-response observed | The compound may be inactive in the tested cell lines, or the concentration range is incorrect. | Test a broader range of concentrations. Screen against a larger panel of cell lines. |
Part 5: Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound's anti-proliferative activity. A multi-assay approach, grounded in a scientifically plausible hypothesis, will yield a comprehensive and reliable dataset. Positive results from these assays would warrant further investigation, including:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify its specific molecular target(s).[9][10]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Investigate whether the compound induces programmed cell death.
-
In Vivo Studies: Evaluate the compound's efficacy and safety in animal models of cancer.[9]
By following these detailed protocols and a logical experimental progression, researchers can effectively evaluate the therapeutic potential of this compound and contribute valuable data to the field of cancer drug discovery.
References
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]
-
BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]
-
Bavetsias, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4344-4363. Retrieved from [Link]
-
Bavetsias, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
-
Di Lernia, G., et al. (2010). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5035. Retrieved from [Link]
-
Micale, N., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7848-7861. Retrieved from [Link]
-
Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 283(17), 3125-3137. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Retrieved from [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Pamgene. (n.d.). A new dimension to your kinase inhibitor screening. Retrieved from [Link]
-
Le-Baut, G., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Retrieved from [Link]
Sources
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- 3. Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
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- 8. cohesionbio.com [cohesionbio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A new dimension to your kinase inhibitor screening - test - Pamgene [pamgene.com]
Application Notes and Protocols for the Synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Analogs
Introduction
The pyrido[3,4-d]pyrimidin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleobases allows for interaction with a variety of biological targets, including kinases and other enzymes.[1] Analogs of this core structure have demonstrated a wide range of pharmacological activities, making them attractive candidates for the development of novel therapeutics. This application note provides a detailed experimental procedure for the synthesis of 2-methyl substituted analogs of this important heterocyclic system, intended for researchers and professionals in drug development.
The synthetic strategy outlined herein is a robust and versatile approach that begins with a readily available pyridine precursor. The key transformation involves the construction of the pyrimidinone ring onto the pyridine backbone. This method allows for the late-stage introduction of diversity, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
Rationale for the Synthetic Approach
The chosen synthetic pathway for constructing the 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one core is a convergent and efficient strategy. The logic behind this approach is to build the desired heterocyclic system from a pre-functionalized and readily accessible starting material, a 3-aminopyridine-4-carboxamide. This precursor contains the necessary functionalities in the correct ortho orientation for the subsequent cyclization to form the pyrimidinone ring.
There are two primary advantages to this methodology:
-
Versatility of the Precursor: The 3-aminopyridine-4-carboxamide intermediate can be synthesized from a variety of starting materials, such as 3-amino-4-methylpyridine or 3-aminopyridine-4-carboxylic acid.[2][3] This flexibility allows for the introduction of various substituents on the pyridine ring at an early stage, leading to a diverse range of final products.
-
Efficient Ring Formation: The cyclization of the 3-aminopyridine-4-carboxamide with a reagent that provides the "N=C(CH3)" fragment is an efficient method for constructing the 2-methylpyrimidinone ring. Reagents like acetic anhydride or triethyl orthoacetate can be employed for this purpose, offering a straightforward and often high-yielding transformation.
This strategic approach minimizes the number of synthetic steps and maximizes the potential for analog synthesis, which is crucial in a drug discovery setting.
Synthetic Workflow
The overall synthetic workflow for the preparation of this compound analogs can be visualized as a two-stage process: the preparation of the key 3-aminopyridine-4-carboxamide intermediate, followed by the cyclization to form the final pyridopyrimidinone product.
Caption: Synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine-4-carboxylic Acid
This protocol describes the oxidation of 3-amino-4-methylpyridine to the corresponding carboxylic acid. This intermediate is a key building block for the synthesis of the target pyridopyrimidinone.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Amino-4-methylpyridine | 1603-41-4 | 108.14 g/mol | 10.8 g (0.1 mol) |
| Potassium permanganate | 7722-64-7 | 158.03 g/mol | 31.6 g (0.2 mol) |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | 4.0 g (0.1 mol) |
| Water | 7732-18-5 | 18.02 g/mol | 500 mL |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-amino-4-methylpyridine (10.8 g, 0.1 mol) and 200 mL of water.
-
Stir the mixture until the 3-amino-4-methylpyridine has dissolved.
-
In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 300 mL of water.
-
Slowly add the potassium permanganate solution to the stirred solution of 3-amino-4-methylpyridine over a period of 1-2 hours, maintaining the reaction temperature below 30 °C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for an additional 4-6 hours.
-
Heat the reaction mixture to 80-90 °C and filter the hot solution to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with hot water (2 x 50 mL).
-
Combine the filtrate and washings and concentrate the solution to a volume of approximately 150 mL under reduced pressure.
-
Cool the solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product, 3-aminopyridine-4-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
Protocol 2: Synthesis of 3-Aminopyridine-4-carboxamide
This protocol details the conversion of the carboxylic acid to the corresponding amide, the direct precursor for the cyclization reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Aminopyridine-4-carboxylic acid | 7579-20-6 | 138.12 g/mol | 13.8 g (0.1 mol) |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | 14.3 g (8.7 mL, 0.12 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL |
| Ammonium hydroxide (28%) | 1336-21-6 | 35.05 g/mol | 50 mL |
Procedure:
-
Suspend 3-aminopyridine-4-carboxylic acid (13.8 g, 0.1 mol) in 150 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (8.7 mL, 0.12 mol) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in 50 mL of dry dichloromethane and add it dropwise to a stirred solution of 50 mL of concentrated ammonium hydroxide, cooled in an ice bath.
-
Stir the mixture vigorously for 1 hour at 0-5 °C.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold dichloromethane.
-
Dry the solid in a vacuum oven to afford 3-aminopyridine-4-carboxamide.
Protocol 3: Synthesis of this compound
This is the final cyclization step to form the target heterocyclic system.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Aminopyridine-4-carboxamide | 13959-02-9 | 137.14 g/mol | 13.7 g (0.1 mol) |
| Acetic anhydride | 108-24-7 | 102.09 g/mol | 30.6 g (28.3 mL, 0.3 mol) |
| Pyridine (anhydrous) | 110-86-1 | 79.10 g/mol | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminopyridine-4-carboxamide (13.7 g, 0.1 mol) in 100 mL of anhydrous pyridine.
-
Add acetic anhydride (28.3 mL, 0.3 mol) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any residual pyridine and acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization and Data
The synthesized this compound and its analogs should be characterized by standard analytical techniques to confirm their structure and purity.
Expected Characterization Data for this compound:
| Property | Expected Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.0 (s, 1H, pyridine-H), ~8.5 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~2.4 (s, 3H, CH₃), ~12.0 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~162, ~158, ~155, ~148, ~120, ~118, ~115, ~22 |
| Mass Spectrometry (ESI+) | m/z: 162.06 [M+H]⁺ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific analog synthesized.
Self-Validating System and Trustworthiness
The protocols described above are designed to be self-validating. The successful synthesis of each intermediate can be confirmed by standard analytical techniques (TLC, melting point, NMR) before proceeding to the next step. The purity of the final product should be assessed by HPLC and its identity confirmed by high-resolution mass spectrometry and NMR spectroscopy. The expected spectral data provided serves as a benchmark for validation. By following these analytical checks at each stage, researchers can have high confidence in the integrity of the synthesized compounds.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of this compound analogs. The outlined procedures are based on established and reliable chemical transformations, offering a versatile platform for the generation of diverse libraries of these medicinally important compounds. By carefully following the described protocols and analytical checkpoints, researchers can efficiently synthesize and characterize novel pyridopyrimidinone derivatives for further investigation in drug discovery programs.
References
- Chapman, et al. (1980). J. Chem. Soc. Perkin Trans. I, 2398-2404.
-
PubChem Compound Summary for CID 135624378, 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. [Link]
- Grozinger, et al. (1995). J. Heterocyclic Chem., 32, 259.
- JIANGSU ZHONGBANG PHARMA. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one | C8H7N3O | CID 135624378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pyridopyrimidine Scaffold in Modern Drug Discovery
Abstract
The pyridopyrimidine nucleus, a fused heterocyclic system comprising pyridine and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry. Its intrinsic structural features, which bear a resemblance to the purine core of DNA bases, grant it the versatility to interact with a multitude of biological targets.[1][2][3] This guide offers an in-depth exploration of the pyridopyrimidine scaffold's application in drug discovery, moving from its fundamental importance and mechanism of action to detailed, field-proven protocols for synthesis and biological evaluation. We will focus on its significant impact in oncology, particularly as kinase inhibitors, and its emerging potential in treating Central Nervous System (CNS) disorders.
The Scientific Rationale: Why Pyridopyrimidines?
The power of the pyridopyrimidine scaffold lies in its bioisosteric relationship with purines.[1] This similarity allows it to act as a competitive inhibitor for enzymes that would typically bind purine-based substrates like ATP. By strategically modifying the substitution patterns around the core, medicinal chemists can achieve high potency and selectivity for specific targets, transforming a general scaffold into a precision therapeutic agent.
There are four primary isomers of the pyridopyrimidine core, each offering a unique spatial arrangement of nitrogen atoms and, consequently, distinct opportunities for molecular interactions.
Caption: The four main isomeric forms of the pyridopyrimidine nucleus.
This structural versatility has led to the development of pyridopyrimidine derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-depressant effects.[2][4][5]
Application in Oncology: The Kinase Inhibitor Powerhouse
A primary application of pyridopyrimidines is in the development of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyridopyrimidine derivatives have been successfully designed to inhibit several key oncogenic kinases.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[6] Its aberrant activation is common in cancer, making it a prime therapeutic target. Several pyridopyrimidine-based compounds have been developed as potent dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of the pathway than targeting either kinase alone.[4][7]
Caption: Inhibition of the PI3K/mTOR pathway by pyridopyrimidine derivatives.
These inhibitors typically function by competing with ATP at the kinase domain, thereby preventing the phosphorylation of downstream substrates and halting the pro-survival signaling cascade. This mechanism can induce G1-phase cell cycle arrest and trigger apoptosis in cancer cells.[7]
CDK and EGFR Inhibition
Other key targets include Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).
-
CDK4/6: The FDA-approved drug Palbociclib is a pyrido[2,3-d]pyrimidine derivative that selectively inhibits CDK4 and CDK6.[2][8] These kinases are essential for progression through the G1 phase of the cell cycle. Inhibition leads to cell cycle arrest and is an effective treatment for certain types of breast cancer.[2][9]
-
EGFR: Pyridopyrimidines have also shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[3] By blocking EGFR signaling, these compounds can prevent tumor growth and proliferation.[9]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridopyrimidine-based kinase inhibitors, specific substitutions have been shown to be critical for activity.
| Position on Pyrido[2,3-d]pyrimidine Core | Substituent Type | Impact on Kinase Inhibitory Activity | Rationale |
| C2 | Small, flexible amine groups (e.g., morpholine) | Often enhances potency and solubility | Forms key hydrogen bonds in the hinge region of the kinase ATP-binding pocket.[2][10] |
| C4 | Substituted aryl or heteroaryl rings | Modulates selectivity and potency | Interacts with the solvent-exposed region, allowing for fine-tuning of target specificity.[10] |
| C5 | Electron-withdrawing groups | Can decrease activity | Alters the electron density of the core ring system, potentially weakening key interactions.[11] |
| C7 | Bulky aromatic groups | Can increase potency | Provides additional hydrophobic or π-stacking interactions within the binding site.[2] |
This table represents generalized findings; specific SAR is highly target-dependent.
Application in Central Nervous System (CNS) Disorders
While oncology is the most established area, the pyridopyrimidine scaffold is a promising platform for developing CNS agents.[12][13] Their ability to cross the blood-brain barrier and modulate CNS targets like receptors and enzymes is an active area of research.
Studies have reported various CNS-related activities for pyridopyrimidine and related pyrimidine derivatives, including:
The development of pyridopyrimidines for CNS disorders often involves optimizing for properties like lipophilicity and metabolic stability to ensure sufficient brain penetration and target engagement.[15]
Experimental Protocols: From Synthesis to Biological Validation
A cornerstone of drug discovery is the ability to reliably synthesize and test novel compounds. The following protocols provide a validated workflow for a representative pyridopyrimidine derivative.
Caption: A typical workflow for pyridopyrimidine-based drug discovery.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrido[3,2-d]pyrimidine
This protocol describes a two-step synthesis involving a regioselective nucleophilic aromatic substitution (SNAr) followed by a Suzuki cross-coupling reaction, a common strategy for building diversity.[10]
Objective: To synthesize a 2-chloro-4-(morpholino)pyrido[3,2-d]pyrimidine intermediate and couple it with 3-hydroxyphenylboronic acid.
Materials:
-
2,4-Dichloropyrido[3,2-d]pyrimidine
-
Morpholine
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
3-Hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Sodium carbonate (Na2CO3)
-
Dioxane/Water solvent mixture
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: SNAr Reaction
-
Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Add morpholine (1.1 eq) dropwise at room temperature. The regioselective substitution occurs at the more reactive C4 position.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC. The product spot should be less polar than the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-4-(morpholino)pyrido[3,2-d]pyrimidine.
-
Characterize the product using 1H NMR and Mass Spectrometry to confirm its identity and purity.
Part B: Suzuki Cross-Coupling
-
Combine the 2-chloro-4-(morpholino)pyrido[3,2-d]pyrimidine intermediate (1.0 eq), 3-hydroxyphenylboronic acid (1.5 eq), and Na2CO3 (2.0 eq) in a microwave vial.
-
Add the palladium catalyst (0.05 eq).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor (e.g., 120 °C for 30 minutes).[10] Microwave irradiation is used to improve reaction times and yields.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final 2-(3-hydroxyphenyl)-4-(morpholino)pyrido[3,2-d]pyrimidine using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Coupled Spectrophotometric)
This protocol provides a continuous, non-radioactive method to measure kinase activity and inhibition by monitoring ADP production.[16]
Objective: To determine the IC50 value of a synthesized pyridopyrimidine compound against a target kinase (e.g., PI3Kα).
Principle: The production of ADP by the target kinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of kinase activity is directly proportional to the decrease in NADH absorbance at 340 nm.
Materials:
-
Purified target kinase (e.g., recombinant PI3Kα)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP solution (prepare fresh)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH (prepare fresh)
-
Assay Buffer (containing MgCl2, DTT, etc.)
-
Synthesized pyridopyrimidine inhibitor dissolved in DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer plate reader capable of reading at 340 nm
Step-by-Step Methodology:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, ATP, substrate, PK, and LDH. The concentrations must be optimized to ensure the coupling system is not rate-limiting.[16]
-
Prepare Inhibitor Plate: Perform serial dilutions of the pyridopyrimidine inhibitor in a 96-well plate using DMSO, then dilute further into assay buffer. Include a positive control (a known inhibitor) and a negative control (DMSO only, representing 0% inhibition).
-
Initiate Reaction: Add the target kinase to the reagent master mix. Immediately dispense this enzyme/reagent mix into the wells of the inhibitor plate to start the reactions.
-
Monitor Reaction: Immediately place the plate in the spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (milli-absorbance units/min).
-
Normalize the rates by converting them to percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Self-Validation System: The inclusion of positive and negative controls is critical. The positive control validates that the assay can detect inhibition, while the negative (DMSO) control establishes the baseline for maximum enzyme activity. The linearity of the reaction rate over time confirms that the assay is within the appropriate measurement window.
Conclusion and Future Perspectives
The pyridopyrimidine scaffold is a validated and highly fruitful starting point for the design of novel therapeutics. Its success, particularly in oncology, is well-established, but its potential is far from exhausted.[5] Future efforts will likely focus on:
-
Expanding Therapeutic Areas: Systematically exploring pyridopyrimidine libraries against targets in neurodegeneration, metabolic disorders, and infectious diseases.
-
Targeting Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that have become resistant to current therapies.
-
Advanced Drug Delivery: Developing pyridopyrimidine-based PROTACs (PROteolysis TArgeting Chimeras) to achieve target degradation rather than just inhibition, offering a novel mechanism of action.
By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the pyridopyrimidine scaffold will undoubtedly continue to yield new and impactful medicines.
References
- Kumar A, Bhagat KK, Singh AK, et al. Medicinal chemistry perspective of pyrido [2,3-d]pyrimidines as anticancer agents. RSC Adv. 2023; 13(10): 6872-6908.
- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology.
- The Pyridopyrimidine Scaffold: A Vers
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH.
- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. BenchChem.
- Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Applic
- Structure–activity relationship (SAR) model for the activity of the designed derivatives.
- Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidine deriv
- Pyrimidine derivatives as potential agents acting on central nervous system. PubMed.
- Can anyone suggest a protocol for a kinase assay?
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors. PMC.
- Assay Development for Protein Kinase Enzymes. NCBI.
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- 16. researchgate.net [researchgate.net]
Topic: Cell Culture Protocols for Testing 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Cytotoxicity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery and development pipeline.[1] It provides critical insights into a molecule's therapeutic window and potential toxic liabilities. This document offers a comprehensive guide to assessing the in vitro cytotoxicity of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a novel compound belonging to the pyrido[3,4-d]pyrimidine class. This heterocyclic scaffold is of significant interest in medicinal chemistry, with various derivatives being investigated as potential anticancer agents.[2]
As a Senior Application Scientist, this guide is structured to provide not just step-by-step instructions, but also the scientific rationale behind the experimental design. We will explore a multi-assay approach to build a robust cytotoxicity profile, moving beyond a simple viability readout to understand the potential mechanisms of cell death. The protocols detailed herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
The Principles of Modern Cytotoxicity Assessment
A thorough assessment of cytotoxicity relies on interrogating different aspects of cellular health. A single assay provides only one piece of the puzzle. Therefore, a multi-parametric approach is recommended, combining methods that measure:
-
Metabolic Activity: Assays like the MTT assay measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells.[3] This provides an indication of overall cellular health and proliferation.
-
Cell Membrane Integrity: The release of intracellular components into the culture medium is a hallmark of necrotic cell death or late-stage apoptosis. The Lactate Dehydrogenase (LDH) assay quantifies the activity of this stable cytosolic enzyme in the supernatant, serving as a reliable marker for plasma membrane damage.[4][5]
-
Apoptotic Pathways: Apoptosis, or programmed cell death, is a distinct, energy-dependent process. A key event in this cascade is the activation of executioner caspases, such as Caspase-3 and Caspase-7.[6] Specific assays can measure the activity of these enzymes, providing direct evidence of apoptosis induction.[7]
By combining these assays, researchers can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and begin to elucidate the mechanism of action.
Experimental Design: The Blueprint for Reliable Data
The quality of cytotoxicity data is critically dependent on a well-thought-out experimental design. Key considerations include cell line selection, compound handling, and the implementation of appropriate controls.
Cell Line Selection
The choice of cell line should be guided by the research objectives.[8][9] For initial anti-cancer screening, it is common to use well-characterized, robust cancer cell lines from different tissue origins. To assess potential toxicity to non-cancerous tissues, a normal, non-transformed cell line should be included to determine the compound's selectivity index.
Recommended Cell Lines:
| Cell Line | Origin | Morphology | Key Features & Justification |
| A549 | Human Lung Carcinoma | Epithelial | A widely used model for non-small cell lung cancer, representing a common cancer type.[10][11] Grows as an adherent monolayer.[11] |
| HepG2 | Human Hepatocellular Carcinoma | Epithelial-like | Represents a liver cancer model, crucial for assessing potential hepatotoxicity as the liver is a primary site of drug metabolism.[12][13] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | Fibroblast | A non-cancerous control to evaluate the compound's selectivity and general toxicity to normal cells.[14] |
Compound Preparation and Controls
Proper handling of the test compound and inclusion of a full set of controls are non-negotiable for data integrity.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C.
-
Working Concentrations: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level, typically ≤0.5% (v/v).[15]
-
Essential Controls:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This control is essential to confirm that the solvent itself is not causing cytotoxicity.[15]
-
Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin, Staurosporine) to confirm the assay is performing as expected.
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer to induce 100% LDH release, defining the upper limit of the assay.[5]
-
Medium Background Control: Wells containing medium but no cells, to measure the background absorbance/fluorescence of the medium and assay reagents.
-
Figure 1: General workflow for in vitro cytotoxicity testing.
Detailed Methodologies & Protocols
This section provides step-by-step protocols for cell culture and the three primary cytotoxicity assays.
Cell Culture Protocols
Adherence to aseptic technique is paramount for all cell culture procedures.
Protocol 3.1.1: A549 Cell Culture
-
Culture Medium: Prepare complete growth medium consisting of F-12K Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16][17]
-
Routine Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash once with sterile PBS.[16][18] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[10] Neutralize the trypsin with 6-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:4 to 1:12 split ratio.[16]
Protocol 3.1.2: HepG2 Cell Culture
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][19]
-
Routine Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Subculturing: When the epithelial-like cell colonies are 70-80% confluent, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA.[12] Neutralize with complete medium and re-seed at a 1:8 to 1:16 split ratio.[19] Change the medium twice a week.[19]
MTT Assay (Metabolic Activity)
This assay measures the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The amount of formazan produced is proportional to the number of viable cells.[20]
Protocol 3.2.1: MTT Assay Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[15][20]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound and the required controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[15][21][22]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[21][22]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[23]
Figure 2: Principle of the MTT cytotoxicity assay.
LDH Assay (Membrane Integrity)
This assay quantifies the release of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[24] The released LDH catalyzes a reaction that results in a colorimetric or luminescent signal proportional to the amount of cell damage.[4][25]
Protocol 3.3.1: LDH Assay Procedure
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments exactly as described for the MTT assay (Steps 1 & 2 in Protocol 3.2.1). Include a "Maximum LDH Release" control by adding a lysis solution (e.g., 10% Triton™ X-100) to a set of wells 45 minutes before the end of the incubation period.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 200-250 x g for 5 minutes to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 2-50 µL of supernatant (depending on kit sensitivity) from each well to a new, flat-bottom 96-well plate.[5][26] Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Data Acquisition: Add the stop solution if required by the kit. Measure the absorbance at 490 nm.[4][5]
Caspase-3/7 Assay (Apoptosis)
This assay provides a direct measure of apoptosis by quantifying the activity of executioner caspases 3 and 7.[27] The assay uses a specific substrate (e.g., DEVD peptide) linked to a reporter molecule (e.g., a fluorophore or aminoluciferin).[6][7] Caspase cleavage of the substrate releases the reporter, generating a measurable signal proportional to apoptosis.[7]
Protocol 3.4.1: Caspase-3/7 Assay Procedure
-
Cell Seeding and Treatment: Prepare a 96-well plate (preferably an opaque-walled plate for luminescence/fluorescence) with cells and compound treatments as described for the MTT assay (Steps 1 & 2 in Protocol 3.2.1).
-
Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) in a 1:1 volume ratio to the medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a microplate reader. The "glow-type" signal is stable and proportional to the amount of caspase activity.[7]
Figure 3: Principle of the Caspase-3/7 apoptosis assay.
Data Analysis and Presentation
Data Calculation
-
Background Subtraction: For each well, subtract the average reading from the medium background control wells.
-
Percentage Viability (MTT Assay):
-
Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Percentage Cytotoxicity (LDH Assay):
-
First, subtract the "Spontaneous LDH Release" (vehicle control) from all values.
-
Cytotoxicity (%) = (Corrected LDH Release of Sample / Corrected Maximum LDH Release) x 100
-
-
Fold Change (Caspase Assay):
-
Fold Change in Caspase Activity = (Luminescence of Treated Sample / Luminescence of Vehicle Control)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[15] This is a standard measure of a compound's potency. To determine the IC₅₀, plot the percentage viability against the log of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.
Data Presentation
Summarize the calculated IC₅₀ values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) [MTT Assay] |
| A549 | 48 | 12.5 ± 1.3 |
| HepG2 | 48 | 28.7 ± 2.1 |
| MRC-5 | 48 | > 100 |
| A549 | 72 | 8.1 ± 0.9 |
| HepG2 | 72 | 19.4 ± 1.6 |
| MRC-5 | 72 | 95.2 ± 5.4 |
| Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only. |
References
A complete list of sources cited within this document is provided below for verification and further reading.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
HepG2 Cell Culture. Bio-protocol. [Link]
-
Cell Growth Protocol for A549 Cell Line. UCSC Genome Browser. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Culturing A549 cells. Nanopartikel.info. [Link]
-
Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. REPROCELL. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]
-
Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. REPROCELL. [Link]
-
HepG2 culture conditions. ENCODE. [Link]
-
HepG2 cells culture conditions. ResearchGate. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]
-
A549 - Cell Line. BCRJ. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC - PubMed Central. [Link]
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. PubMed. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]
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- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
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- 9. researchgate.net [researchgate.net]
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- 11. nanopartikel.info [nanopartikel.info]
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- 17. reprocell.com [reprocell.com]
- 18. bcrj.org.br [bcrj.org.br]
- 19. encodeproject.org [encodeproject.org]
- 20. clyte.tech [clyte.tech]
- 21. broadpharm.com [broadpharm.com]
- 22. ijprajournal.com [ijprajournal.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
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- 27. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Troubleshooting & Optimization
troubleshooting low yield in 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis
Welcome to the technical support center for the synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly low reaction yield, encountered during its synthesis.
Troubleshooting Guide: Low Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems leading to suboptimal yields.
Q1: My overall yield is consistently low. Where should I begin my investigation?
A systematic approach is crucial when troubleshooting low yields. Batch-to-batch variability can stem from several sources, including raw material quality, minor deviations in reaction conditions, and even solvent purity.[1] We recommend a logical, step-by-step investigation to pinpoint the root cause.
The following workflow provides a structured approach to identify the source of the low yield. Start by verifying the integrity of your starting materials before moving on to reaction parameter optimization.
Caption: A decision tree for troubleshooting low yields.
Q2: I'm observing a significant amount of unreacted starting materials. How can I improve conversion?
Low conversion is a common problem that can often be traced back to suboptimal reaction conditions or catalyst inefficiency.[2] If your starting materials are pure, consider the following factors:
| Parameter | Potential Cause of Low Conversion | Suggested Solution |
| Temperature | The activation energy for the reaction is not being overcome. | Incrementally increase the reaction temperature. For some heterocyclic syntheses, microwave irradiation has been shown to improve yields and reduce reaction times.[3] Monitor for any potential product degradation at higher temperatures using TLC or LC-MS.[2][4] |
| Reaction Time | The reaction has not reached completion. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC).[2] Extend the reaction time until the consumption of the limiting reagent is maximized. |
| Catalyst | The catalyst may be inactive, or the loading may be suboptimal. | If using a catalyst, ensure it is active and has not degraded. For acid or base catalysts, verify the concentration.[2] Consider screening different catalysts (e.g., Brønsted vs. Lewis acids) or varying the catalyst loading to find the optimal concentration.[5] |
| Solubility | Poor solubility of one or more reactants in the chosen solvent can limit the reaction rate. | Test a range of solvents with different polarities (e.g., ethanol, DMF, dioxane).[5] High-boiling point solvents like diphenyl ether can be effective for high-temperature condensations.[5] |
Q3: My crude product is a complex mixture, suggesting side reactions. What are the likely byproducts and how can I minimize them?
The formation of byproducts is a primary cause of yield loss. In syntheses related to pyridopyrimidines, several side reactions can occur. While specific byproducts for this exact synthesis are not extensively documented, analogous reactions suggest potential pitfalls:
-
Self-condensation: Aldehydes or other reactive starting materials can undergo self-condensation, especially under acidic or basic conditions.[4][6]
-
Incomplete Cyclization: The reaction may stall after an initial condensation, leading to linear intermediates that fail to cyclize properly.[2][4][6]
-
Formation of Alternative Heterocycles: Depending on the precursors, reaction conditions might favor alternative cyclization pathways, leading to isomeric or entirely different heterocyclic systems.[4]
Strategies to Minimize Side Reactions:
-
Temperature Control: Higher temperatures can sometimes favor side reactions.[6] Attempting the reaction at a lower temperature may improve selectivity for the desired product.[5]
-
Order of Addition: The sequence in which reagents are added can be critical. For multi-component reactions, adding a key component last can sometimes minimize its decomposition or participation in side reactions.[2][6]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might promote the formation of byproducts.
-
Choice of Base/Acid: The choice and stoichiometry of the base or acid used are crucial for promoting the desired cyclization while minimizing side reactions.[2][6] Sterically hindered bases, for example, can sometimes offer higher selectivity.[7]
Q4: The final product is difficult to purify, and I'm losing significant material during this step. What are some effective purification strategies?
Yield loss during purification is a frequent challenge. The choice of method depends on the physical properties of your product and the nature of the impurities.
Recommended Purification Protocol (General):
-
Initial Workup: After quenching the reaction, perform a liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. An acidic or basic wash can help remove unreacted starting materials or byproducts with corresponding functional groups.[8]
-
Recrystallization: This is often an effective method for removing minor impurities if a suitable solvent system can be found.
-
Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
-
-
Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel is the standard alternative.
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that provides good separation between your product and impurities.[8]
-
Procedure: Load the crude material onto a silica gel column and elute with the chosen mobile phase, collecting fractions. Combine the pure fractions and remove the solvent under reduced pressure.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
The synthesis of the pyridopyrimidine core often involves the construction of the pyrimidine ring onto a pre-existing pyridine or vice-versa. A common strategy for related structures involves the condensation of a substituted aminopyridine with a β-dicarbonyl compound or its equivalent, followed by cyclization.
The diagram below illustrates a generalized synthetic pathway, highlighting the key bond formations in the construction of the heterocyclic core.
Caption: Generalized synthetic pathway for pyridopyrimidinones.
Q2: How critical is the purity of starting materials and solvents?
The purity of all reactants and solvents is paramount.[1][2] Impurities can have several detrimental effects:
-
Inhibition: Certain impurities can act as catalyst poisons or reaction inhibitors, leading to low or no conversion.[2]
-
Side Reactions: Impurities can participate in unintended side reactions, consuming starting materials and complicating the purification process.
-
Stoichiometric Imbalance: If a starting material has low purity, its actual molar quantity will be less than calculated, affecting the reaction stoichiometry and potentially reducing the yield.
-
Water Content: Many condensation and cyclization reactions are sensitive to water. Using anhydrous solvents and ensuring starting materials are dry is often critical to prevent hydrolysis of intermediates or starting materials.[2]
Always verify the purity of your starting materials using appropriate analytical methods (e.g., NMR, LC-MS, melting point) before beginning the synthesis.[1]
Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
Effective reaction monitoring and characterization are essential for optimizing yield and ensuring the identity and purity of your final compound.
-
Thin Layer Chromatography (TLC): TLC is a quick and indispensable tool for monitoring the consumption of starting materials and the formation of the product in real-time. It helps in determining the optimal reaction time and can reveal the formation of byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is used to determine the purity of the final product and can also be used to monitor reaction progress with greater precision than TLC.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product, confirming that the desired molecule has been synthesized. It is also a powerful tool for identifying impurities in the final product or unreacted starting materials in the crude mixture.[1][8]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS are invaluable for analyzing the crude reaction mixture to identify the molecular weights of the product and any byproducts, which aids in troubleshooting.[1][8]
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Buron, F. et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(9), 1438. [Link]
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
-
Bagley, M. C. et al. (2014). Optimization of the reaction conditions. [a]. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Abdel-Maksoud, M. S. et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1904. [Link]
-
Bonnet, P. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 84. [Link]
-
Devine, E. et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 23(11), 2999. [Link]
-
Quiroga, J. et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4147. [Link]
-
Bonnet, P. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Chen, Y. et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(8), 3845-3855. [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- BenchChem. (2025).
-
Di Micco, S. et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Molecules, 24(7), 1400. [Link]
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- 8. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridopyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyridopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyridopyrimidine synthesis. Our focus is on providing practical, experience-driven solutions to common experimental challenges, ensuring you can optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my pyridopyrimidine synthesis?
Low yields in pyridopyrimidine synthesis can be traced back to several factors, often related to reaction conditions and starting material quality.[1] A systematic review of your experimental setup is the first step in troubleshooting.[1]
-
Suboptimal Reaction Conditions: Minor deviations in temperature, reaction time, or stirring rate can significantly impact the outcome.[1] For instance, some reactions may require heating to overcome activation energy barriers, while others might benefit from milder conditions to prevent byproduct formation.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][3]
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical.[2] Many syntheses rely on catalysts to proceed efficiently, and in their absence, yields can be poor.[2] If you are using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.[3] Screening different catalysts, such as various Lewis or Brønsted acids, and optimizing their concentration can lead to significant improvements.[2]
-
Poor Quality Starting Materials: Impurities in your starting materials can act as inhibitors or participate in side reactions, leading to lower yields of the desired product.[2][3][4] It is essential to use high-purity reagents and ensure solvents are free of contaminants like water, which can interfere with the reaction.[1][4]
-
Inadequate Work-up and Purification: Product loss during extraction, crystallization, or chromatography can also contribute to low overall yields.[1] Reviewing and optimizing these procedures is a critical step.[1]
Q2: I'm observing unexpected side products in my reaction. What are they likely to be and how can I prevent them?
The formation of side products is a common challenge. The nature of these impurities depends on the specific synthetic route employed.
-
Oxidized Byproducts: When synthesizing dihydro-intermediates, spontaneous aromatization due to air oxidation can occur, leading to the formation of fully aromatic pyridine derivatives.[5] To mitigate this, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
-
Dimeric Species: In certain reactions, reactive intermediates can dimerize instead of undergoing the desired intramolecular cyclization.[5] This can often be addressed by adjusting reactant concentrations or the rate of addition of a key reagent.
-
Incompletely Cyclized Intermediates: Multi-step syntheses can sometimes stall, resulting in the isolation of stable, uncyclized intermediates.[5] This may be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[5]
-
Hydrolysis Products: If your reactants contain nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming unwanted carboxylic acids or amides.[5] Careful control of pH is essential in these cases.
-
Hantzsch-type Dihydropyridines: In reactions like the Biginelli synthesis, which shares similarities with some pyridopyrimidine preparations, a competing pathway can lead to the formation of Hantzsch-type 1,4-dihydropyridines.[3] This is often favored at higher temperatures.[3]
Q3: My crude product is difficult to purify. What are some effective purification strategies?
Purification of pyridopyrimidine derivatives can be challenging due to the presence of closely related impurities or poor solubility.
-
Recrystallization: This is a cost-effective first-line technique for solid compounds. The key is selecting an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.[6] Common solvents include ethanol, methanol, water, and ethyl acetate.[6] For compounds that don't crystallize well from a single solvent, a two-solvent system can be employed.[6]
-
Column Chromatography: Flash column chromatography is a widely used method for separating complex mixtures based on polarity.[6] Careful selection of the stationary phase (typically silica gel) and the mobile phase is crucial for achieving good separation.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative HPLC is an excellent option.[6] An analytical method is first developed to optimize the separation before scaling up to a preparative scale.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
You've set up your reaction, but TLC analysis shows mostly unreacted starting materials. Here’s a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low reaction conversion.
Detailed Steps:
-
Verify Starting Materials: Re-confirm the identity and purity of your starting materials and reagents.[1] Impurities can significantly hinder a reaction.[4]
-
Review Reaction Parameters: Double-check that the reaction temperature, time, and stirring rate are as per the protocol.[1] Inefficient mixing in larger scale reactions can create localized "hot spots" or concentration gradients, leading to side reactions.[4]
-
Evaluate the Catalyst: The catalyst may be inactive or used in an insufficient amount.[2] Consider increasing the catalyst loading or trying a different, more active catalyst.[2]
-
Solvent Effects: The polarity and solubilizing power of the solvent are critical.[2] A solvent that doesn't fully dissolve the reactants at the reaction temperature can lead to poor results. Experimenting with different solvents may be necessary.[2][3]
Issue 2: Formation of an Insoluble Precipitate
An unexpected solid has crashed out of your reaction mixture, complicating stirring and analysis.
Troubleshooting Workflow for Insoluble Byproducts
Caption: A decision-making workflow for addressing insoluble precipitates.
Possible Causes and Solutions:
-
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2] Try a different solvent system with better solubilizing capabilities for all components.[2]
-
Polymerization of Reactants: Some aldehydes, particularly under acidic conditions, are prone to self-condensation or polymerization.[2] Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture to maintain a low concentration.[2]
Experimental Protocols
General Protocol for a Three-Component Pyrido[2,3-d]pyrimidine Synthesis
This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction, a common and efficient strategy.[7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-aminouracil (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., water or ethanol, 10 mL).[7][8] Introduce the catalyst (e.g., nanocrystalline MgO or L-Proline, 10-20 mol%).[8]
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 80 °C or reflux) and stir for the required time (this can range from minutes to several hours).[8][9] Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol) to remove soluble impurities.[5] If necessary, further purify the crude product by recrystallization or column chromatography.[6]
Data Presentation: Catalyst Comparison in Pyrido[2,3-d]pyrimidine Synthesis
The choice of catalyst significantly influences reaction efficiency. The following table summarizes the performance of various catalysts in the synthesis of pyrido[2,3-d]pyrimidine derivatives.[8]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | Water | 70 | 1.5 - 3 min | 94 - 99 |
| Nanocrystalline MgO | Water | 80 | Not Specified | High |
| Diammonium Hydrogen Phosphate (DAHP) | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 |
| L-Proline | Ethanol | Reflux | 3 - 4 h | 85 - 93 |
Table adapted from data presented in a comparative guide on catalysts.[8]
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting. Many multi-component syntheses of pyridopyrimidines proceed through a cascade of reactions.
Plausible Mechanistic Pathway
Caption: A generalized mechanism for a three-component pyridopyrimidine synthesis.
This pathway typically involves an initial Knoevenagel condensation between the aldehyde and an active methylene compound like malononitrile, activated by the catalyst.[7][10] This is followed by a Michael addition of the aminopyrimidine.[7][10] The final steps involve intramolecular cyclization and dehydration/aromatization to yield the stable pyridopyrimidine core.[7] Understanding these steps allows for targeted troubleshooting. For instance, if the arylidene intermediate is formed but the reaction does not proceed, this points to an issue with the Michael addition step.
References
- Common side products in the synthesis of pyridopyrimidines and their avoidance. - Benchchem.
- A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis - Benchchem.
- Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion | ACS Catalysis.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine - Benchchem.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.
- Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC - NIH.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH.
- addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem.
- Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC - NIH.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC - NIH.
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- 7. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one. The structural complexity of pyridopyrimidinones often leads to the formation of closely related byproducts, making purification a critical and frequently challenging step.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to achieve high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? A1: The two primary methods for purifying this class of compounds are flash column chromatography on silica gel and recrystallization.[3] Flash chromatography is excellent for removing a wide range of impurities from the crude reaction mixture, while recrystallization is ideal for achieving very high purity (>99%) and removing trace impurities or isomers from an already enriched product.
Q2: What are the most likely impurities I'll encounter during the synthesis? A2: Impurities are highly dependent on the synthetic route, but common byproducts for this scaffold include:
-
Unreacted Starting Materials: Such as the corresponding aminopyridine or acetyl-donating reagents.
-
Incompletely Cyclized Intermediates: Amidine or amide intermediates that have failed to undergo the final ring-closing step.
-
Isomeric Byproducts: N-methylation at a different nitrogen atom (e.g., N3 instead of the exocyclic nitrogen) can sometimes occur, leading to isomers with very similar polarities.
-
Polymeric Materials: High reaction temperatures can sometimes lead to the formation of insoluble, high-molecular-weight side products.
Q3: How should I assess the purity of my final product? A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An essential first step to visualize the number of components and optimize solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or impurities.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. A broad range suggests the presence of contaminants.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: Flash Column Chromatography
Q: My compound is streaking badly on the TLC plate and won't resolve into a clean spot. What's happening? A: This is a classic sign of compound-stationary phase incompatibility or improper solvent conditions. The basic nitrogen atoms in the pyridopyrimidine core can interact strongly with the acidic silanol groups on standard silica gel, causing streaking.
-
Causality & Solution:
-
Acid-Base Interaction: The most common cause is the acidic nature of silica gel. To mitigate this, add a small amount of a basic modifier to your eluent. A 0.5-1% triethylamine (NEt₃) or pyridine addition to the mobile phase will neutralize the acidic sites on the silica, leading to sharper bands and more predictable elution.
-
Solvent Polarity: If the compound is highly polar, it may require a very polar mobile phase (e.g., high percentages of methanol in dichloromethane). In such cases, consider switching to a less acidic stationary phase like neutral alumina, which can be more forgiving for basic compounds.[4]
-
Q: My compound is completely insoluble in the eluent and won't move from the origin (Rf = 0) on the column. A: This indicates that the chosen mobile phase is not polar enough to dissolve and transport your compound through the stationary phase.
-
Causality & Solution:
-
Increase Eluent Polarity: The solution is to systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, switch to a dichloromethane (DCM)/methanol (MeOH) system. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until you achieve an Rf value of approximately 0.2-0.4 on TLC.[3]
-
Sample Loading Technique: For compounds with poor solubility, "dry loading" is superior. Pre-adsorb your crude material onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting free-flowing powder can be loaded directly onto the top of the column. This prevents the compound from precipitating at the column head and ensures a more uniform introduction to the mobile phase.
-
Scenario 2: Recrystallization
Q: I've tried multiple common solvents (ethanol, ethyl acetate, acetone), but my compound is either completely soluble or completely insoluble. How do I find a suitable recrystallization solvent? A: This is a common challenge for rigid, planar heterocyclic molecules. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. When no single solvent works, an anti-solvent system is the best approach.
-
Causality & Solution:
-
Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble, even at room temperature. For pyridopyrimidinones, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.[5]
-
Identify an "Anti-Solvent": Find a second solvent that is fully miscible with the "good" solvent but in which your compound is completely insoluble. Common anti-solvents for DMF/DMSO include water, diethyl ether, or dichloromethane.
-
Perform Anti-Solvent Crystallization: Dissolve your compound in a minimal amount of the hot "good" solvent (e.g., DMF). While the solution is still warm, slowly add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness). Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature. This controlled decrease in solubility is highly effective for inducing crystallization. The diffusion crystallization method, where a solution in DMF is placed in a chamber with an anti-solvent like DCM, can also yield high-quality crystals.[5]
-
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do? A: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice.
-
Causality & Solution:
-
Excessive Supersaturation: The solution is likely too concentrated. Add a small amount (5-10% of the total volume) of the hot solvent to the mixture to redissolve the oil.
-
Cooling Rate is Too Fast: Rapid cooling favors precipitation over crystallization. Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
Induce Nucleation: If crystals still do not form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single seed crystal from a previous successful crystallization.
-
Data Summary: Purification Methodologies
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges & Solutions |
| Flash Column Chromatography | 90-98% | Effective for crude mixtures with diverse impurities. Scalable. | Streaking: Add 1% NEt₃ to eluent. Poor Solubility: Use dry loading technique and a polar eluent (DCM/MeOH). |
| Recrystallization | >99% | Excellent for final polishing to achieve high purity. Can remove isomeric impurities. | Finding a Solvent: Use an anti-solvent system (e.g., DMF/Water). Oiling Out: Reheat, add more solvent, and cool slowly. |
| Preparative HPLC | >99.5% | Highest resolution for separating very similar impurities. | Low Throughput: Time-consuming and requires specialized equipment. Best for small quantities of high-value material.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., 95:5 DCM:MeOH) that gives your target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., pure DCM). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Load): Dissolve ~1 g of crude product in a suitable solvent (e.g., DCM or MeOH). Add ~2-3 g of silica gel to the solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of MeOH in DCM).
-
Fraction Collection: Collect fractions based on TLC analysis. Combine the pure fractions containing only your target compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.
Protocol 2: Anti-Solvent Recrystallization
-
Dissolution: In a flask, add the impure this compound and the minimum volume of hot DMF required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification & Cooling: Add a few drops of hot DMF to just redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to help remove the water. Dry the crystals under high vacuum.
Visualization of Workflow
General Purification Workflow
Caption: A standard workflow for the purification and analysis of a synthetic compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification challenges.
References
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2018). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2016). PubMed Central. [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptotic inducers. (2022). National Institutes of Health. [Link]
-
Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Column Chromatography. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). PubMed Central. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PubMed Central. [Link]
-
The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2019). Springer. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Welcome to the technical support center for 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during in vitro and cell-based assays. Poor aqueous solubility is a common hurdle for many small molecules, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1] This guide provides a structured approach to systematically tackle these problems, ensuring the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - The Basics of Handling this compound
This section addresses the most common initial questions regarding the solubility and handling of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecule's properties is the first step. Based on available data, this compound has the following characteristics:
| Property | Value | Implication for Solubility |
| Molecular Weight | 161.16 g/mol [2] | Relatively small, which is generally favorable for solubility. |
| XLogP3-AA | -0.4[2] | This negative value suggests a degree of hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų[2] | A moderate TPSA indicates the potential for hydrogen bonding with water. |
While these properties suggest some aqueous solubility, practical experience often shows that heterocyclic compounds can have poor solubility due to crystal lattice energy.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[1][4] It is recommended to prepare a stock solution in 100% DMSO at a concentration of, for example, 10 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.[1]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. Why does this happen and what can I do?
A3: This phenomenon, often called "solvent shock" or "precipitation upon dilution," is a common issue.[5] It occurs when the compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where its solubility is much lower.
Initial Troubleshooting Steps:
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume, first perform an intermediate dilution in a smaller volume of your aqueous buffer or medium. Mix thoroughly, and then add this to the final volume.[5]
-
Pre-warm the Aqueous Medium: Cell culture media is often stored refrigerated. Warming it to 37°C before adding the compound stock can help prevent precipitation caused by temperature changes.[5]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and is non-toxic to your cells, typically kept at or below 0.5%.[4][6]
Part 2: Troubleshooting Guides - Systematic Approaches to Solubility Enhancement
This section provides detailed, step-by-step guides for resolving persistent solubility issues in different experimental contexts.
Guide 1: Optimizing Solubility in Biochemical Assays
Issue: You are observing compound precipitation or inconsistent results (e.g., variable IC50 values) in a biochemical assay (e.g., a kinase assay).[7]
Underlying Cause: The solubility of your compound in the final assay buffer is insufficient. This can be influenced by buffer components, pH, and the final concentration of the compound.
Systematic Troubleshooting Workflow:
Caption: Workflow for maintaining solubility in cell-based assays.
Experimental Protocols:
Protocol 3: Preparing Working Solutions for Cell Culture
-
Thaw your 10 mM stock solution of this compound at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your final desired concentrations.
-
Crucial Step: Immediately after preparing each dilution, mix thoroughly by gentle pipetting or vortexing before adding to the cells. [8]Do not let the diluted compound sit for extended periods before use.
Protocol 4: Advanced Solubilization Strategies for Cell-Based Assays
-
Lowering Stock Concentration: If precipitation persists, prepare a lower concentration stock solution (e.g., 1 mM in DMSO). This reduces the magnitude of the "solvent shock" upon dilution. [8]* Utilizing Serum: For some compounds, serum proteins can help stabilize the molecule and prevent precipitation. Try making an intermediate dilution of your DMSO stock in a small volume of serum-containing medium, mix well, and then add this to your final volume of culture medium. [8]* Co-solvent Formulations: For particularly challenging compounds, a co-solvent system can be employed. A common formulation for in vivo studies that can be adapted for in vitro use at lower concentrations is a mixture of DMSO and Polyethylene Glycol 400 (PEG 400). [8] 1. Dissolve the compound first in DMSO. 2. Gradually add PEG 400 while mixing. 3. This stock can then be diluted into your aqueous medium. 4. Always perform vehicle control experiments to ensure the co-solvent mixture is not causing cellular toxicity or other artifacts. [9]
References
- Mehrzadi, S., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Jain, A., et al. (2011). Safety of Polysorbate 80 in the Oncology Setting. PubMed Central.
- Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays?
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives.
- Ashour, A., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- Johnson, T. W., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central.
- Daina, A., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. PubMed Central.
- Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- Persson, E. M., et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid.
-
Oreate AI Blog. (2025). The Multifaceted Role of Polysorbate 80 in Modern Applications. Retrieved from [Link]
- The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- Malhotra, R., et al. (n.d.). Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies. TCG Lifesciences.
- Scott, J. S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2.
- Mueller, D., et al. (2015). How can I stabilize a kinase protein after purification?
-
Wikipedia. (n.d.). Polysorbate 80. Retrieved from [Link]
- Bolognesi, M. L., et al. (2019).
- Kumar, S., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
-
Taylor & Francis. (n.d.). Tween 80 – Knowledge and References. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2019).
- Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Alexander, A., et al. (2013). An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques. Science Alert.
- Kumar, S., et al. (2022). Solubility Enhancement of Drugs.
-
PubChem. (n.d.). 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. Retrieved from [Link]
- Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. PubMed.
- Baluja, S., et al. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.
-
PubChem. (n.d.). 2,3-Dimethylpyrido[3,4-d]pyrimidin-4-one. Retrieved from [Link]
- Insuasty, B., et al. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one | C8H7N3O | CID 135624378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
improving the stability of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one in solution
Technical Support Center: 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
A Guide to Investigating and Improving Solution Stability
Welcome to the technical support center for this compound and its analogs. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with a logical, in-depth framework for troubleshooting and enhancing the stability of this important heterocyclic scaffold in solution. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common stability issues encountered by researchers. We begin by identifying potential problems and then explore practical, evidence-based solutions.
Part 1: Understanding the Problem
Q1: What are the primary suspected degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways. The principal concerns are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The pyrimidinone ring contains amide-like bonds that can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This can lead to ring-opening of the pyrimidine moiety[1][2][3]. The rate of hydrolysis is often highly dependent on the pH of the solution[4][5].
-
Oxidation: N-heterocyclic compounds can be prone to oxidation.[6][7] Potential sites on your molecule include the pyridine ring and the C2-methyl group. While studies have shown that the parent pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is susceptible to metabolism by aldehyde oxidase (AO) at the C2-position, the presence of the methyl group in your specific compound is expected to block this particular metabolic pathway.[8][9][10] However, this does not preclude other oxidative mechanisms, such as those mediated by reactive oxygen species or environmental oxygen.[11]
-
Photolysis: Many aromatic and heterocyclic systems absorb UV or visible light, which can lead to photochemical degradation.[12] If experiments are conducted under ambient light for extended periods, this can be a contributing factor to sample loss.
Q2: How can I systematically and efficiently identify the cause of instability in my specific experimental setup?
A2: The most effective method is to conduct a forced degradation study (also known as stress testing).[13][14] This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation. By observing which conditions cause the compound to degrade, you can identify its primary liabilities. This process is fundamental for developing stability-indicating analytical methods and is a requirement of regulatory bodies like the FDA and EMA.[15][16]
A typical forced degradation study exposes the compound to the following conditions separately:
-
Acidic Hydrolysis (e.g., HCl)
-
Basic Hydrolysis (e.g., NaOH)
-
Oxidation (e.g., H₂O₂)
-
Thermal Stress (Heat)
-
Photolytic Stress (UV/Vis light)
By analyzing the samples from each condition (typically with a chromatographic method like HPLC), you can determine the pathway(s) that lead to degradation and identify the resulting degradants.[17][18] This information is crucial for developing targeted strategies to stabilize your compound.
Part 2: Troubleshooting and Practical Solutions
Q3: My compound's concentration is decreasing in my aqueous buffer over 24 hours. What is the first and most important parameter I should investigate?
A3: The first parameter to investigate is pH . The stability of compounds with ionizable groups and hydrolyzable bonds, like your N-heterocycle, is often critically dependent on pH.[19][20] The ionization state of the molecule can change with pH, which in turn can alter its susceptibility to degradation pathways like hydrolysis.[5][21] An unoptimized pH is one of the most common causes of unexpected instability in aqueous media.
Q4: How does pH specifically affect the stability of this compound, and how do I select an optimal buffer system?
A4: The pH affects stability through several mechanisms:
-
Catalysis of Hydrolysis: As mentioned, both acid and base can catalyze the hydrolysis of the pyrimidinone ring. There is often a pH-rate profile where the compound is most stable in a specific pH range (e.g., pH 4-6) and degrades much faster at lower or higher pH values.
-
Solubility: The solubility of your compound may also be pH-dependent. If the compound precipitates out of solution, you will observe an apparent loss of concentration, which can be mistaken for degradation.
To select an optimal buffer system:
-
Determine the pH-Stability Profile: Perform a preliminary experiment where you incubate your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Analyze the remaining parent compound concentration over time (e.g., at 0, 4, 8, 24 hours).
-
Choose a Buffer in the Most Stable Range: Select a buffer system that operates effectively within the pH range where your compound shows the least degradation.
-
Consider Buffer Species: Be aware that some buffer components can participate in the degradation reaction. For example, phosphate buffers can sometimes catalyze the degradation of certain compounds. It is wise to test a secondary buffer system in the optimal pH range to rule out such effects.
Q5: I suspect oxidative degradation is occurring. How can I confirm this and what are the best methods to prevent it?
A5: To confirm oxidative degradation, compare the stability of your compound under three conditions:
-
Standard Condition: Your usual experimental solvent and container.
-
Inert Condition: Degas your solvent by sparging with an inert gas (nitrogen or argon) before dissolving your compound. Store the solution under an inert atmosphere.
-
Antioxidant Condition: Add a small amount of an antioxidant, such as L-ascorbic acid or butylated hydroxytoluene (BHT), to your solution.
If the compound is significantly more stable under the inert or antioxidant conditions, oxidation is a likely cause.
Prevention Strategies:
-
Work under an inert atmosphere: Prepare solutions in a glovebox or use Schlenk line techniques.
-
Use degassed solvents: Always use freshly degassed solvents for preparing stock and working solutions.
-
Add antioxidants: If compatible with your downstream application, include a suitable antioxidant in the formulation.
-
Use high-purity solvents: Peroxides can accumulate in older solvents (especially ethers like THF and dioxane) and act as potent oxidizing agents. Use fresh, high-purity solvents.
Troubleshooting Workflow and Degradation Pathways
The following diagrams illustrate the logical flow for troubleshooting stability issues and the potential chemical degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential chemical degradation pathways.
Experimental Protocols
Here are detailed methodologies for the key experiments described in this guide.
Protocol 1: Forced Degradation Study
This protocol is designed to identify the intrinsic stability characteristics of this compound.[12][22]
Objective: To determine the degradation profile of the compound under various stress conditions. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Purified water (HPLC grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber, temperature-controlled oven
-
Amber and clear glass vials
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or another appropriate solvent.
-
Set Up Stress Conditions (in duplicate):
-
Control: Dilute the stock solution with 50:50 ACN:water to a final concentration of 0.1 mg/mL. Store at 5°C protected from light.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to 0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to 0.1 mg/mL. Incubate at room temperature. (Base hydrolysis is often faster).
-
Oxidation: Dilute the stock solution with a solution containing 3% H₂O₂ to 0.1 mg/mL. Incubate at room temperature, protected from light.
-
Thermal: Store a solid sample of the compound in an oven at 70°C. Also, prepare a solution as in the control and store at 70°C.
-
Photolytic: Expose a solid sample and a solution (in a clear vial) to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in foil.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to find a time point with detectable degradation.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Cool thermal samples to room temperature.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and note the peak areas of any new degradant peaks.
Protocol 2: HPLC-Based Stability-Indicating Method Development
Objective: To develop a simple isocratic or gradient reverse-phase HPLC method that can separate the parent compound from its potential degradation products.[17][18]
Procedure:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient: Run a broad gradient to elute all components, for example:
-
Time 0-2 min: 5% B
-
Time 2-20 min: 5% to 95% B
-
Time 20-22 min: 95% B
-
Time 22-25 min: 95% to 5% B
-
-
Detection: Use a UV-Vis or DAD detector. Determine the optimal wavelength for detection by running a spectrum of the parent compound (e.g., scan from 200-400 nm).
-
Method Validation: Inject a mixed sample containing the control and aliquots from the degraded samples (especially those showing significant degradation). The method is considered "stability-indicating" if the parent peak is resolved from all degradant peaks and any excipient peaks.
-
Optimization: Adjust the gradient slope, temperature, or mobile phase composition to improve the resolution between the parent compound and any closely eluting impurities.
Data Summary: Expected Forced Degradation Outcomes
The table below summarizes the conditions used in a forced degradation study and the potential types of degradants you might observe for this compound.
| Stress Condition | Reagent/Parameters | Target Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 5-20% | Pyrimidinone ring-opening products.[1] |
| Base Hydrolysis | 0.1 M NaOH, RT | 5-20% | Pyrimidinone ring-opening products (often faster than acid).[23] |
| Oxidation | 3% H₂O₂, RT | 5-20% | N-Oxides on the pyridine ring; oxidation of the C2-methyl group.[24] |
| Thermal | 70°C (Solid & Solution) | <5% | Typically shows high thermal stability; any degradation may indicate underlying oxidative or hydrolytic instability. |
| Photolytic | ICH Q1B Standard | 5-20% | Dimerization products, products of photo-oxidation or rearrangement.[12] |
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1365. Available from: [Link]
-
Drug Discovery Today. Enhancing solubility and stability of poorly soluble drugs. Available from: [Link]
-
ResearchGate. The oxidative dehydrogenation of N‐heterocycles. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
Royal Society of Chemistry. (2021). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. Available from: [Link]
-
Pacific BioLabs. What is Stability Testing?. Available from: [Link]
-
QualityHub. (2022). How to Set Up a Drug Stability Testing Program for Pharmaceuticals. Available from: [Link]
-
ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]
-
ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Royal Society of Chemistry. (2016). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science. Available from: [Link]
-
National Institutes of Health. (2015). Aromatic interactions with heterocycles in water. PMC. Available from: [Link]
-
National Institutes of Health. (2017). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica. Available from: [Link]
-
Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]
-
PubMed. (2017). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica. Available from: [Link]
-
IJRPR. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
-
BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Semantic Scholar. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Available from: [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... Available from: [Link]
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PubMed. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of Toxicology. Available from: [Link]
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National Institutes of Health. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules. Available from: [Link]
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MDPI. (2018). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 23(8), 1856. Available from: [Link]
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ResearchGate. Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Available from: [Link]
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PubChem. 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. Available from: [Link]
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Acta Chimica Slovenica. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Available from: [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available from: [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
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Scribd. Influence of PH On The Stability of Pharmaceutical. Available from: [Link]
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Science and Education Publishing. Figure 12. Pyrimidine ring opening and chain hydrolysis. Available from: [Link]
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PubMed. (2006). Investigation of aminopyridiopyrazinones as PDE5 inhibitors: Evaluation of modifications to the central ring system. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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ResearchGate. (2020). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. Available from: [Link]
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Royal Society of Chemistry. (2025). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. Available from: [Link]
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Journal of Pharmaceutical Sciences. (2014). The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan. Available from: [Link]
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PubMed. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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National Institutes of Health. (2014). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. Available from: [Link]
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PubMed. (1998). Hydrolysis of dihydrouridine and related compounds. Bioorganic Chemistry. Available from: [Link]
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PubChem. 2,3-Dimethylpyrido[3,4-d]pyrimidin-4-one. Available from: [Link]
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ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Pyridopyrimidine Derivatives
Welcome to the Technical Support Center dedicated to addressing the complexities encountered during the scale-up synthesis of pyridopyrimidine derivatives. This guide is designed for researchers, chemists, and process development professionals to provide practical, field-tested insights and troubleshooting strategies for this important class of heterocyclic compounds. Pyridopyrimidines are privileged scaffolds in medicinal chemistry, and their successful scale-up is critical for advancing drug discovery and development programs.[1][2][3]
This resource is structured to anticipate and resolve common challenges, moving from reaction optimization to purification and product quality control. Our goal is to equip you with the knowledge to not only identify the root cause of an issue but also to implement robust and validated solutions.
Part 1: Frequently Asked Questions (FAQs) - Common Scale-Up Hurdles
This section addresses the most pressing questions that arise when transitioning a pyridopyrimidine synthesis from the bench to a larger scale.
Q1: My reaction yield drops significantly when moving from gram to kilogram scale. What are the likely culprits and how can I mitigate this?
A significant drop in yield upon scale-up is a frequent challenge and often points to issues with mass and heat transfer, or changes in reaction kinetics.[4]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of byproducts and degradation of your target molecule.[4] Ensure that the impeller design and stirring rate are sufficient for the reactor volume to maintain a homogeneous mixture.[4]
-
Exotherm Control: Many reactions for pyridopyrimidine synthesis are exothermic. What is easily managed in a small flask can become a significant safety concern and a source of impurity formation at a larger scale.[4]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Minor impurities can act as catalysts for side reactions or inhibitors of the main reaction.[4]
-
Actionable Advice: Qualify your raw material suppliers and perform rigorous quality control on incoming materials.
-
Q2: I'm observing unexpected impurities in my large-scale reaction. How can I identify and minimize them?
The formation of new or increased levels of impurities during scale-up is common. Understanding the potential side reactions is key to their elimination.
-
Common Impurities and Mitigation Strategies:
-
Oxidized Byproducts: Dihydro-intermediates can undergo spontaneous aromatization, often facilitated by air oxidation during the reaction or workup.[5] To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Dimeric Species: Reactive intermediates can sometimes dimerize instead of undergoing the desired intramolecular cyclization.[5]
-
Incompletely Cyclized Intermediates: Insufficient reaction time, inadequate temperature, or catalyst deactivation can lead to the isolation of stable, incompletely cyclized intermediates.[5]
-
Hydrolysis Products: If your synthesis involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis.[5]
-
Q3: My pyridopyrimidine derivative is highly polar and difficult to purify. What are my best options?
The purification of polar pyridopyrimidine derivatives presents a significant challenge due to their high solubility in polar solvents and poor retention in reverse-phase chromatography.[6]
-
Recommended Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[6]
-
Reverse-Phase Chromatography (RPC): Can be optimized by using polar-endcapped columns or ion-pairing agents to improve retention.[6]
-
Ion-Exchange Chromatography (IEC): Effective for ionizable pyridopyrimidine derivatives.[6]
-
Part 2: Troubleshooting Guides - A Deeper Dive into Specific Issues
This section provides structured troubleshooting workflows for common problems encountered during the synthesis of pyridopyrimidine derivatives.
Troubleshooting Low Yield
A consistently low yield requires a systematic investigation of the reaction parameters.
dot
Caption: Troubleshooting workflow for addressing low reaction yield.
Troubleshooting Impurity Formation
The appearance of significant impurities necessitates a focused effort to identify their origin and modify the reaction conditions to suppress their formation.
| Observed Impurity | Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction time, temperature, or stoichiometry. A slight excess of one reactant can sometimes drive the reaction to completion.[7] | Monitoring the reaction by TLC or LC-MS can determine the optimal reaction time.[8] |
| Oxidized Product | Air oxidation of a dihydro-intermediate | Conduct the reaction and work-up under an inert atmosphere (N₂ or Ar).[4] | Dihydropyrimidine rings can be susceptible to oxidation.[4] |
| Hantzsch-type Dihydropyridine | Competing reaction pathway | Lower the reaction temperature. The choice of catalyst can also influence selectivity.[9] | Higher temperatures can favor the Hantzsch pathway over the desired Biginelli reaction for pyrimidine synthesis.[9] |
| Polymeric Byproducts | Self-condensation of aldehydes | Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[8] | Some aldehydes are prone to polymerization under acidic conditions.[8] |
Part 3: Experimental Protocols - Validated Methodologies
This section provides a general, adaptable protocol for a common route to pyridopyrimidine synthesis.
General Protocol for a Multicomponent Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: Ensure all starting materials (e.g., 6-aminouracil, an appropriate aldehyde, and a malononitrile derivative) are of high purity and dry.[8][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 6-aminouracil, aldehyde, and malononitrile derivative in a suitable solvent (e.g., ethanol or water).[10]
-
Catalyst Addition: Add the chosen catalyst (e.g., a nano-catalyst like nano-MgO or a Lewis acid).[10] The catalyst choice and loading are critical and may require screening.[7][8]
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (this can range from ambient to reflux) and monitor the progress by TLC or LC-MS.[8]
-
Work-up: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is taken up in an appropriate solvent for purification.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired pyridopyrimidine derivative.[9]
dot
Caption: General experimental workflow for pyridopyrimidine synthesis.
Part 4: Physicochemical Properties and Stability
Understanding the inherent properties of your pyridopyrimidine derivatives is crucial for both synthesis and formulation.
Solubility:
The solubility of pyridopyrimidine derivatives can be highly variable and is influenced by the substituents on the core structure.[11] For ionizable compounds, solubility is pH-dependent.[12]
-
Strategies to Enhance Solubility:
-
pH Adjustment: For basic derivatives, lowering the pH will increase solubility, while for acidic derivatives, increasing the pH will have the same effect.[12]
-
Cosolvents: The use of water-miscible organic solvents like DMSO, ethanol, or PEGs can enhance the solubility of hydrophobic compounds.[12]
-
Salt Formation: Converting the parent compound to a salt is a common and effective strategy to improve solubility.
-
Thermal Stability:
The thermal stability of pyridopyrimidine derivatives is an important consideration, especially for reactions conducted at elevated temperatures and for the final product's shelf-life.[13][14]
-
Assessment of Thermal Stability:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways.[15]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as it is heated, allowing for the determination of melting points and decomposition temperatures.[15]
-
References
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem.
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ResearchGate.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.
- A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (PDF)
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC - NIH. Available at: [Link]
- Common side products in the synthesis of pyridopyrimidines and their avoidance. Benchchem.
- Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem.
-
Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. Available at: [Link]
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
-
Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. Available at: [Link]
- Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine. Benchchem.
-
Pyrimidine Synthesis. YouTube. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
- Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds. Benchchem.
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
-
Thermal stability of a ureidopyrimidinone model compound. University of Limerick. Available at: [Link]
- A Comparative Analysis of the Energetic Properties of Pyrimidine Derivatives. Benchchem.
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. NIH. Available at: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
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minimizing side reactions in the synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions and optimizing your synthetic outcomes.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common and direct route involves the cyclocondensation of 3-aminopyridine-4-carboxylic acid with an acetic acid equivalent, typically acetic anhydride. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide provides a detailed walkthrough of the reaction mechanism, potential pitfalls, and evidence-based solutions to overcome them.
Synthetic Pathway Overview
The primary synthetic route proceeds in two key stages:
-
Formation of the Oxazinone Intermediate: 3-Aminopyridine-4-carboxylic acid is first acylated with acetic anhydride to form 3-(acetylamino)-4-pyridinecarboxylic acid. Subsequent intramolecular cyclization via dehydration yields the reactive intermediate, 2-methyl-4H-pyrido[3,4-d][1][2]oxazin-4-one.
-
Ammonolysis and Ring Transformation: The oxazinone intermediate is then subjected to ammonolysis, where ammonia attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired this compound.
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their root causes, and recommended solutions.
Issue 1: Low Overall Yield with Significant Starting Material Recovery
Symptom: After the reaction, you isolate a low yield of the final product, and analysis (e.g., NMR, LC-MS) of the crude mixture shows a significant amount of unreacted 3-aminopyridine-4-carboxylic acid.
Probable Cause 1: Incomplete Acetylation
The initial N-acetylation of the amino group on the pyridine ring is a prerequisite for cyclization. If this step is incomplete, the starting material will not proceed to the next stage.
-
Causality: Insufficient amount of acylating agent or suboptimal reaction temperature can lead to incomplete acetylation.
-
Solution:
-
Protocol: Ensure at least a stoichiometric equivalent of acetic anhydride is used. An excess (1.5-2.0 equivalents) can help drive the reaction to completion. The reaction is typically performed at elevated temperatures (e.g., reflux) to ensure complete acetylation.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Probable Cause 2: Inefficient Cyclization to the Oxazinone
The conversion of the N-acetylated intermediate to the oxazinone requires the removal of a water molecule.
-
Causality: Insufficient heating or the presence of excess water can hinder the dehydration and cyclization process.
-
Solution:
-
Protocol: Ensure the reaction is carried out under anhydrous conditions. The use of a high-boiling point solvent can facilitate the removal of water. Refluxing in acetic anhydride often serves the dual purpose of acetylation and providing the high temperature needed for cyclization.
-
Issue 2: Presence of 3-(Acetylamino)-4-pyridinecarboxylic Acid as a Major Byproduct
Symptom: Your final product is contaminated with a significant amount of the N-acetylated intermediate, 3-(acetylamino)-4-pyridinecarboxylic acid.
Probable Cause: Incomplete Cyclization or Hydrolysis of the Oxazinone Intermediate
-
Causality: The oxazinone ring is susceptible to hydrolysis, especially in the presence of water and under non-neutral pH conditions.[3] If the reaction mixture is exposed to moisture before the ammonolysis step, the oxazinone can revert to the open-chain N-acetylated carboxylic acid. Alternatively, the initial cyclization may have been incomplete.
-
Solution:
-
Protocol:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the formation of the oxazinone. Use dry solvents and glassware.
-
One-Pot Procedure: A one-pot procedure where the oxazinone is generated and immediately reacted with a source of ammonia without isolation can minimize hydrolysis. After the initial heating period with acetic anhydride, the reaction can be cooled and the ammonia source introduced directly.
-
Temperature Control: Ensure sufficient heating to drive the cyclization to completion.
-
-
Caption: Hydrolysis of the oxazinone intermediate.
Issue 3: Formation of an Unknown Byproduct with a Lower Molecular Weight
Symptom: LC-MS analysis reveals a significant byproduct with a mass corresponding to the loss of a carboxyl group from the starting material or an intermediate.
Probable Cause: Decarboxylation
-
Causality: Pyridine carboxylic acids can undergo decarboxylation at high temperatures.[4] Although 3-aminopyridine-4-carboxylic acid has a high decomposition point (around 295-297 °C), prolonged heating at very high temperatures during the reaction could potentially lead to some decarboxylation, forming 3-aminopyridine. This side product would not be able to participate in the desired cyclization.
-
Solution:
-
Temperature Optimization: While heat is necessary for cyclization, avoid excessive temperatures or prolonged reaction times. A temperature range of 120-140 °C is often sufficient.
-
Monitoring: Monitor the reaction progress to avoid unnecessary heating after the reaction has reached completion.
-
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| Low yield, starting material present | Incomplete acetylation/cyclization | Use excess acetic anhydride, ensure anhydrous conditions, and adequate heating. |
| 3-(Acetylamino)-4-pyridinecarboxylic acid byproduct | Incomplete cyclization or hydrolysis of oxazinone | Maintain anhydrous conditions, consider a one-pot synthesis. |
| Low molecular weight byproduct | Decarboxylation of starting material | Optimize reaction temperature and time to avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for the ammonolysis step?
A1: While aqueous ammonia can be used, it introduces water which can promote hydrolysis of the oxazinone intermediate. A preferred method is to use a solution of ammonia in an organic solvent like methanol or isopropanol. Alternatively, ammonium acetate can be used as an in situ source of ammonia at elevated temperatures.
Q2: How can I effectively purify the final product?
A2: The crude product can often be purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water. If significant impurities remain, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane may be necessary.
Q3: Can I use a different acylating agent instead of acetic anhydride?
A3: Yes, other acylating agents like acetyl chloride can be used for the initial N-acetylation. However, acetyl chloride is more reactive and generates HCl as a byproduct, which may require the use of a base to neutralize. Acetic anhydride is generally preferred for its dual role as a reagent and a dehydrating agent at higher temperatures.
Q4: My reaction has stalled. How can I push it to completion?
A4: If you suspect the reaction has stalled (based on TLC or LC-MS monitoring), you can try the following:
-
Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential decarboxylation.
-
Add a Catalyst: For the cyclization step, a catalytic amount of a strong acid (e.g., sulfuric acid) can sometimes facilitate dehydration, but this may also promote side reactions. This should be approached with caution and on a small scale first.
-
Extend Reaction Time: Continue the reaction for a longer period, monitoring periodically for progress.
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of this compound
This protocol is designed to minimize the hydrolysis of the oxazinone intermediate.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine-4-carboxylic acid (1.0 eq).
-
Oxazinone Formation: Add acetic anhydride (3.0 eq) to the flask. Heat the mixture to reflux (approximately 130-140 °C) for 2-3 hours. Monitor the formation of the intermediate by TLC (a higher Rf spot compared to the starting material).
-
Ammonolysis: Cool the reaction mixture to room temperature. Cautiously add a solution of ammonia in methanol (7N, 5.0 eq) dropwise.
-
Final Cyclization: Heat the mixture to reflux for an additional 4-6 hours.
-
Workup: Cool the reaction to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot DMF.
-
Slowly add water to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol.
-
Dry the purified crystals under vacuum.
References
-
Stadlbauer, W., & Kappe, T. (1987). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][1][2]oxazin-4-one under Microwave Irradiation Conditions. ResearchGate. [Link]
- Catarzi, D., Colotta, V., & Varano, F. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(11), 2749.
- El-Sayed, M. A. A., et al. (2020). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. Scientific Reports, 10(1), 1-13.
- Abdel-Wahab, B. F., et al. (2019).
- Zhang, J., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry.
- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. IOSR Journal of Applied Chemistry, 4(4), 1-17.
- Allen, C. F. H., & Spangler, F. W. (1955). 3-Aminopyridine. Organic Syntheses, 35, 7.
- Lee, J., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4945.
- Al-Obaid, A. M., et al. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 11(8), 2266–2276.
- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
- El-Gazzar, A. B. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Scientific Reports, 12(1), 1-16.
-
Al-Omair, M. A., et al. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(50), 34676–34688.
- Wibaut, J. P., & Arens, J. F. (1941). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 60(2), 119-125.
-
Stenutz. (n.d.). 3-aminopyridine-4-carboxylic acid. [Link]
Sources
enhancing the purity of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one post-synthesis
Technical Support Center: 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
A Senior Application Scientist's Guide to Achieving High Purity Post-Synthesis
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that achieving the requisite >98% purity for this compound is critical for reliable downstream applications, from kinase inhibitor screening to drug discovery pipelines. The final purity of your compound is not just a number; it's the foundation of data integrity and experimental reproducibility.
This guide is structured as a dynamic troubleshooting resource. We will address common purification challenges in a question-and-answer format, explaining the scientific rationale behind each recommended step. Our goal is to empower you with the knowledge to not only solve immediate purity issues but also to strategically approach the purification of related heterocyclic compounds in the future.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before attempting purification, a quick assessment of your crude material is essential. This initial analysis will dictate the most efficient purification strategy.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for typical condensation syntheses, impurities generally fall into three categories:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, you may have residual aminopyridine precursors or β-dicarbonyl compounds.
-
Reaction Byproducts: Incomplete cyclization can lead to intermediate species. Side reactions, though less common, can introduce structurally similar impurities that are often the most challenging to remove.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are notoriously difficult to remove and can inhibit crystallization.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment.
-
Recommended TLC System: Start with a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Visualization: Use a UV lamp (254 nm) for visualization.
-
Interpretation: A single, well-defined spot is a good indicator of high purity. The presence of multiple spots, streaking, or material at the baseline confirms the need for further purification. For a more quantitative view, a crude ¹H NMR or LC-MS is recommended.
Part 2: Troubleshooting Common Purification Hurdles
This section addresses the most frequent challenges researchers encounter when purifying this compound.
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting the purification process.
Caption: Troubleshooting decision tree for purification.
Q3: My crude product is a persistent, dark oil and refuses to solidify. What should I do?
A3: This is a very common issue, often caused by trapped high-boiling solvents (DMF/DMSO) or impurities acting as a eutectic mixture, which suppresses the freezing point.
-
Causality: The polar nature of solvents like DMF allows them to form strong intermolecular interactions with your polar product, preventing the formation of an ordered crystal lattice.
-
Solution 1: Trituration. This is the first and simplest method to try. Trituration is the process of grinding the oil under a solvent in which your product is insoluble (or poorly soluble), but the impurities are soluble.
-
Protocol: Add a small volume of cold diethyl ether or hexanes to your oil. Using a spatula, vigorously scrape and grind the oil against the side of the flask. Often, this mechanical agitation is enough to break the supersaturated state and induce crystallization/precipitation. The solvent can then be decanted, taking some impurities with it.
-
-
Solution 2: Proceed to Chromatography. If trituration fails, do not waste material on further crystallization attempts. The oil can be directly purified using flash column chromatography. Dissolve the oil in a minimal amount of the strongest solvent in your mobile phase (e.g., methanol) or a small amount of DCM/DMF, adsorb it onto a small amount of silica gel, dry it in vacuo, and load the resulting powder onto the column. This "dry loading" technique typically results in much better separation.
Q4: I performed a recrystallization, but the purity only marginally improved. What are my next steps?
A4: This indicates that you have impurities with solubility properties very similar to your product in the chosen solvent system. The key is to exploit different physicochemical properties.
-
Causality: Successful recrystallization relies on a significant difference in solubility of the product and impurities between hot and cold conditions. If this differential is small, co-precipitation will occur.
-
Solution 1: Change the Purification Method. This is the ideal time to switch to flash column chromatography. Chromatography separates based on polarity, a different principle than solubility, and is highly effective at removing impurities that co-crystallize. Several literature precedents for related pyridopyrimidine structures demonstrate the efficacy of silica gel chromatography with solvent systems like DCM/MeOH or Ethyl Acetate/Petroleum Ether.[1]
-
Solution 2: Advanced Crystallization. If you must avoid chromatography, try a two-solvent "anti-solvent" crystallization.
-
Principle: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, like DMF or DMSO). Then, slowly add a miscible "anti-solvent" (in which it is insoluble, like water, diethyl ether, or DCM) dropwise at room temperature or elevated temperature until the solution becomes faintly cloudy. This point of incipient precipitation is critical. Then, allow the solution to cool slowly. This method, sometimes called diffusion crystallization, can produce very high-quality crystals.[2]
-
| Solvent System | "Good" Solvent | "Anti-Solvent" | Rationale |
| System 1 | DMF | Dichloromethane (DCM) | Good for moderately polar impurities.[2] |
| System 2 | DMSO | Water | Effective but can be slow to crystallize. |
| System 3 | Hot Methanol | Diethyl Ether | A classic choice for many nitrogen heterocycles. |
Q5: My TLC shows an impurity spot very close to my product spot (similar Rf). How can I separate them?
A5: This is a classic chromatography challenge. A small difference in Rf values indicates similar polarities, making separation difficult.
-
Causality: The affinity of the two compounds for the stationary phase (silica gel) is nearly identical in the chosen mobile phase.
-
Solution 1: Optimize Column Chromatography.
-
Decrease the Elution Strength: Reduce the percentage of the polar solvent (e.g., switch from 95:5 DCM/MeOH to 98:2 or even 99:1). This will cause all compounds to move slower down the column, increasing the residence time and allowing for better separation between spots with small ΔRf.
-
Use a Different Solvent System: Sometimes, changing the solvent system entirely can alter selectivity. For example, switching from a DCM/MeOH system to an Ethyl Acetate/Hexanes system can change the specific interactions with the silica and improve separation.
-
-
Solution 2: Acid-Base Extraction. This chemical technique can be remarkably effective if the impurity has a different acid/base character than your product. The pyridopyrimidinone core has basic nitrogen atoms.
-
Principle: You can exploit the pKa differences between your product and the impurity. For example, if you have a non-basic impurity, you can dissolve the crude mixture in an organic solvent (like Ethyl Acetate), wash with a dilute aqueous acid (e.g., 1M HCl), which will protonate your basic product and pull it into the aqueous layer, leaving the non-basic impurity behind in the organic layer. You then neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your pure product back into an organic solvent. This method is often used for purifying pyridine-containing compounds.[3]
-
Part 3: Validated Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Optimized Flash Column Chromatography
This is the most robust method for achieving high purity.
-
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of 0.25 - 0.35 for your product. This provides the best balance for good separation and reasonable elution time.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your mobile phase (e.g., DCM or Hexanes). The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material (~1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL DCM/MeOH).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
Collect fractions (e.g., 10-20 mL per fraction) in an ordered rack of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
-
Fraction Pooling & QC:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain only the pure product spot.
-
Self-Validation: Before combining, it is good practice to spot a combined sample from the first, middle, and last "pure" fractions to ensure no impurities are being dragged along.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid. Dry thoroughly under high vacuum to remove any residual solvent.
Protocol 2: Acid-Base Wash for Basic Impurity Removal
This protocol assumes your product is the most basic compound in the mixture.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM (approx. 20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl (2 x 20 mL). Retain the organic layer. The acidic impurity will be protonated and move into the aqueous HCl layer.
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the purified product.
-
Quality Control: Check the purity of the resulting material by TLC or LC-MS to confirm the removal of the basic impurity.
General Purification and Analysis Workflow
Caption: Standard laboratory synthesis-to-analysis workflow.
By applying these targeted troubleshooting strategies and validated protocols, you will be well-equipped to overcome the common hurdles in purifying this compound, ensuring the high-quality material required for successful research and development.
References
-
Buron, F., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(10), 1636. Available at: [Link]
-
El-Gazzar, A. R., et al. (2016). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 21(11), 1563. Available at: [Link]
-
PubChem Compound Summary for CID 135624378, 2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]
-
van der Westhuyzen, C. W., et al. (2016). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 21(5), 598–606. Available at: [Link]
-
ResearchGate Discussion. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]
- Patent CN107011254B. (2019). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. Available at: [Link]
-
Chromatographic Society of India. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube. Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for Pyridopyrimidine Ring Formation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst selection for the synthesis of pyridopyrimidine scaffolds. Our focus is to provide not just solutions, but the underlying scientific principles to empower your experimental design and execution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts in catalyst selection for pyridopyrimidine synthesis.
Q1: What are the primary roles of a catalyst in pyridopyrimidine ring formation?
A catalyst in pyridopyrimidine synthesis serves several critical functions to facilitate the reaction, improve yields, and influence selectivity. The primary roles include:
-
Activation of Reactants: Catalysts, particularly Lewis acids, activate carbonyl groups in aldehydes, making them more electrophilic and susceptible to nucleophilic attack.[1][2] This is a crucial step in multi-component reactions leading to the pyridopyrimidine core.
-
Facilitating Condensation Reactions: The formation of the pyridine ring often involves a Knoevenagel condensation.[1] Catalysts can promote this step by enhancing the acidity of active methylene compounds.
-
Promoting Cyclization: After the initial condensation and Michael addition steps, the catalyst aids in the intramolecular cyclization to form the fused ring system.[1] This can involve facilitating the removal of water or other small molecules.[3]
-
Enhancing Reaction Rates: By lowering the activation energy of key steps, catalysts can significantly reduce reaction times and allow for milder reaction conditions.[4]
-
Influencing Selectivity: The choice of catalyst can direct the reaction towards the desired pyridopyrimidine product and away from potential side products, such as Hantzsch-type 1,4-dihydropyridines.[4][5]
Q2: What are the most common classes of catalysts used for pyridopyrimidine synthesis?
A wide array of catalysts have been successfully employed for the synthesis of pyridopyrimidines. These can be broadly categorized as follows:
-
Brønsted Acids: Simple acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA) are often used.[2][6] They are effective but can sometimes lead to side reactions if not used judiciously.
-
Lewis Acids: This is a very common and effective class of catalysts. Examples include metal chlorides (e.g., FeCl₃, ZnCl₂), lanthanide triflates, and metal-organic frameworks.[2][6] They are particularly adept at activating carbonyl groups.
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their removal and recycling. Nanoparticles (e.g., nano-CuFe₂O₄, nano-MgO, Ni-doped TiO₂), layered double hydroxides, and silica-supported catalysts are prominent examples.[1][2][3][7][8] Their high surface area and reusability make them attractive for green chemistry applications.[7]
-
Organocatalysts: Small organic molecules like L-proline can catalyze pyridopyrimidine formation, often through the formation of enamine intermediates.[9]
-
Basic Catalysts: In some synthetic routes, bases like piperidine or DBU are used to promote condensation reactions.[2][10]
Q3: How does the choice of catalyst influence the reaction mechanism?
The catalyst is intimately involved in the reaction mechanism and can steer the reaction down specific pathways. For instance, in a typical multi-component synthesis of a pyrido[2,3-d]pyrimidine from an aldehyde, an active methylene compound, and an aminopyrimidine, the catalyst's role is multifaceted:
-
Knoevenagel Condensation: A Lewis acid catalyst will coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation with the active methylene compound.[1]
-
Michael Addition: The catalyst can then activate the resulting α,β-unsaturated intermediate for a Michael addition reaction with the aminopyrimidine.[1]
-
Intramolecular Cyclization and Aromatization: The final steps of cyclization and subsequent dehydration or oxidation to form the aromatic pyridopyrimidine ring are also often promoted by the catalyst.[1]
The nature of the catalyst (acidic, basic, heterogeneous) will determine the specific intermediates and transition states, thereby influencing the overall reaction rate and product distribution.[3]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during pyridopyrimidine synthesis, with a focus on catalyst optimization.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC/LC-MS analysis shows primarily unreacted starting materials.
-
The desired product is formed in very low quantities.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The chosen catalyst may be too weak for the specific substrates, or it may have degraded. Reusable catalysts can lose activity over time. | * Increase the catalyst loading incrementally.[6] * Switch to a more potent catalyst (e.g., from a mild Brønsted acid to a stronger Lewis acid).[6] * If using a reusable catalyst, ensure it is properly activated or regenerated according to established protocols.[4] |
| Suboptimal Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. | * Gradually increase the reaction temperature while monitoring for side product formation.[4] * Consider switching to microwave-assisted synthesis, which can often accelerate reactions.[2][11] |
| Poor Substrate Solubility | If reactants are not sufficiently dissolved, the reaction kinetics will be slow. | * Screen a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane).[11] * For some reactions, solvent-free conditions can be highly effective.[6] |
| Steric Hindrance | Bulky substituents on the reactants can impede the approach to the catalytic site or hinder bond formation. | * A more active or sterically less demanding catalyst might be required. * Longer reaction times or higher temperatures may be necessary.[6] |
-
Setup: Prepare multiple small-scale reactions (e.g., 0.5 mmol) in parallel.
-
Reactants: To each reaction vessel, add the aldehyde (1.0 eq), active methylene compound (1.0 eq), and aminopyrimidine (1.1 eq).
-
Solvent: Add the chosen solvent (e.g., 2 mL of ethanol).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., 5 mol% of p-TSA, FeCl₃, L-proline, nano-CuFe₂O₄). Include a no-catalyst control.
-
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).
-
Analysis: Compare the conversion to the desired product across the different catalysts to identify the most effective one.
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.
-
Purification is difficult due to impurities with similar properties to the product.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Hantzsch-type 1,4-Dihydropyridines | This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[5] | * Lower the reaction temperature: This is often the most effective way to disfavor the Hantzsch pathway.[5] * Catalyst Selection: Screen different Lewis acids, as some may show higher selectivity for the desired pyridopyrimidine synthesis.[5] * Order of Addition: If using urea, adding it last to the reaction mixture can minimize its decomposition.[5] |
| Oxidized Byproducts | Dihydro-intermediates can spontaneously aromatize, especially in the presence of air during the reaction or workup.[12] | * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). * Minimize exposure to air during workup and purification. |
| Incompletely Cyclized Intermediates | The reaction may stall before the final ring closure due to insufficient activation or steric hindrance.[12] | * Increase the catalyst loading or switch to a more active catalyst to facilitate the final cyclization and dehydration steps.[4] * Extend the reaction time.[4] |
| Dimeric or Polymeric Species | Reactive intermediates can self-condense or polymerize, particularly under harsh acidic conditions.[6][12] | * Use a milder catalyst.[6] * Add the aldehyde slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.[6] |
The choice of catalyst and reaction conditions can be critical in directing the reaction towards the desired product.
Caption: Catalyst and condition optimization workflow.
Part 3: Advanced Catalyst Selection & Optimization
For challenging syntheses, a more nuanced approach to catalyst selection is often necessary.
Q4: When should I consider using a heterogeneous nanocatalyst?
Heterogeneous nanocatalysts are particularly advantageous in several scenarios:
-
Green Chemistry: When ease of catalyst removal, recyclability, and the use of environmentally benign solvents like water are priorities.[7] Many nanocatalyst-driven reactions can be performed in aqueous media.[11]
-
Process Scale-Up: The simplified purification process (often just filtration) makes nanocatalysts highly suitable for larger-scale industrial applications.[1]
-
Enhanced Activity: Due to their high surface-area-to-volume ratio, nanocatalysts can exhibit superior catalytic activity compared to their bulk counterparts, leading to shorter reaction times and higher yields.[7]
Troubleshooting Workflow for Catalyst Optimization
This workflow provides a systematic approach to selecting and optimizing a catalyst for your specific pyridopyrimidine synthesis.
Caption: Systematic catalyst optimization workflow.
References
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Hammouda, M. M., et al. (2023).
- Al-Ostath, A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH.
- BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Aly, A. A., et al. (2023).
- Hammouda, M. M., et al. (2023).
- ResearchGate. (n.d.).
- BenchChem. (2025).
Sources
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 2. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one degradation pathways and prevention
Technical Support Center: 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound and to offer practical, field-proven strategies for its prevention. Our goal is to empower you with the knowledge to ensure the stability and integrity of your experimental outcomes.
Introduction to this compound Stability
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Understanding its stability profile is critical for the reliability of biological assays and the development of potential therapeutic agents. This guide will walk you through the known and potential degradation pathways, and provide robust protocols for troubleshooting and prevention.
A key metabolic degradation pathway for the parent scaffold, pyrido[3,4-d]pyrimidin-4(3H)-one, is oxidation at the C2-position by aldehyde oxidase (AO). However, the presence of a methyl group at the C2-position in this compound effectively blocks this metabolic route, rendering the molecule significantly more stable against this specific enzymatic degradation.[1][2][3] This intrinsic stability against a primary metabolic pathway makes understanding its physicochemical degradation even more critical.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the handling, storage, and experimental use of this compound.
FAQ 1: My compound shows unexpected degradation in an aqueous buffer. What are the likely causes?
Answer:
Aqueous environments can promote several degradation pathways. The most probable causes for degradation in aqueous buffers are hydrolysis and, to a lesser extent, oxidation if the buffer is not de-gassed or contains metal ions.
Troubleshooting Guide:
-
pH-Dependent Hydrolysis: The pyrimidinone ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. The lactam bond within the pyrimidinone ring is a potential site for hydrolytic cleavage.[4][5]
-
Actionable Advice: Conduct a pH stability profile. Prepare solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the purity over time using a stability-indicating HPLC method. This will help identify the pH range of maximum stability. For many pharmaceutical compounds, a pH range of 4-6 offers the greatest stability against hydrolysis.[6]
-
-
Oxidation: While less common than hydrolysis in the absence of specific catalysts, oxidation can occur, particularly if your buffer contains trace metal ions or is not protected from atmospheric oxygen.
-
Actionable Advice: De-gas your buffers by sparging with an inert gas like nitrogen or argon. Consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester any metal ions that could catalyze oxidation.
-
-
Photodegradation: If your experiments are conducted under ambient light, photodegradation could be a contributing factor.
-
Actionable Advice: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Visualizing Potential Hydrolytic Degradation
Caption: Hypothetical hydrolytic degradation of the pyrimidinone ring.
FAQ 2: I'm observing new peaks in my chromatogram after storing the solid compound. What could be happening?
Answer:
Degradation in the solid state is less common than in solution but can occur due to factors like moisture, light, and interaction with excipients if it's a formulated product.
Troubleshooting Guide:
-
Hygroscopicity and Hydrolysis: Even trace amounts of adsorbed water can lead to slow hydrolysis over time.
-
Actionable Advice: Store the solid compound in a desiccator with a suitable desiccant (e.g., silica gel). Ensure the container is tightly sealed.
-
-
Photodegradation: Solid-state photodegradation can occur on the surface of the powder.
-
Actionable Advice: Store the compound in an amber glass vial or other light-blocking container.
-
-
Oxidation: Solid-state oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metals.
-
Actionable Advice: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Excipient Incompatibility: If the compound is part of a formulation, it may be reacting with the excipients.
-
Actionable Advice: Conduct excipient compatibility studies by preparing binary mixtures of your compound with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at regular intervals by HPLC, DSC, and FTIR to detect any interactions.[1][7][8]
-
FAQ 3: How can I proactively prevent the degradation of this compound in my experiments?
Answer:
Proactive prevention involves a combination of careful formulation, proper storage, and controlled experimental conditions.
Prevention Strategies:
| Strategy | Rationale | Recommended Actions |
| pH Control | The rate of hydrolysis is often pH-dependent. Identifying and maintaining the pH of maximum stability is crucial. | Determine the optimal pH for stability through a forced degradation study. Use appropriate buffers to maintain this pH in your experiments. |
| Exclusion of Water | Hydrolysis requires water. Minimizing contact with water will prevent this degradation pathway. | For stock solutions, use anhydrous solvents like DMSO or DMF. For aqueous experiments, prepare solutions fresh. For solid storage, use a desiccator.[3][6][9][10] |
| Inert Atmosphere | Oxygen is a key component in oxidative degradation. | Purge solutions and the headspace of storage vials with nitrogen or argon.[6] |
| Use of Antioxidants | Antioxidants can scavenge free radicals and prevent oxidative degradation. | For solutions prone to oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid at low concentrations (e.g., 0.01-0.1%).[9][11][][13] |
| Light Protection | Photons can provide the energy to initiate degradation reactions. | Always store solutions and solid material in amber vials or wrapped in aluminum foil. Conduct experiments under subdued light if the compound is found to be photosensitive.[14] |
| Temperature Control | Degradation rates are generally accelerated at higher temperatures. | Store stock solutions at -20°C or -80°C. Store solid material in a cool, dry place. Avoid repeated freeze-thaw cycles.[6] |
Workflow for Proactive Stability Management
Caption: A systematic workflow for managing the stability of your compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound in a neutral buffer (e.g., phosphate buffer pH 7.4) for 24 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.[15][16]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the degradation products do not co-elute with the parent peak.
Protocol 3: Excipient Compatibility Study
This protocol helps in selecting suitable excipients for formulation development.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)
-
Glass vials
-
Oven capable of maintaining 40°C
-
Humidity chamber (75% RH)
-
HPLC, DSC, and FTIR instruments
Procedure:
-
Sample Preparation: Prepare binary mixtures of the drug and each excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure drug.
-
Storage: Place the samples in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).
-
Analysis: At initial, 2-week, and 4-week time points, analyze the samples using:
-
HPLC: To quantify the remaining parent compound and detect the formation of any new peaks.
-
DSC (Differential Scanning Calorimetry): To observe any changes in the melting point or the appearance of new thermal events, which can indicate an interaction.[][13]
-
FTIR (Fourier-Transform Infrared Spectroscopy): To detect changes in the vibrational frequencies of functional groups, suggesting a chemical interaction.[11][15]
-
By implementing these troubleshooting guides, FAQs, and experimental protocols, researchers can ensure the integrity of their studies involving this compound and make informed decisions during the drug development process.
References
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Selection of Solid Dosage Form Composition Through Drug-Excipient Compatibility Testing. (n.d.). PubMed. [Link]
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Solid-State Excipient Compatibility Testing. (2005). Taylor & Francis Group. [Link]
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Discuss different methods of preventing hydrolytic degradation of pharmaceutical products. (n.d.). Course Hero. [Link]
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
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Selection of solid dosage form composition through drug-excipient compatibility testing. (n.d.). Europe PMC. [Link]
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Hayes, A., et al. (2017). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica, 47(9), 771-777. [Link]
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Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience. [Link]
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Protection Against Hydrolysis Kongkona. (n.d.). Scribd. [Link]
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Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]
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A plausible mechanism for the oxidation of N‐heterocycles. (n.d.). ResearchGate. [Link]
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Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). Gattefossé. [Link]
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A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. [Link]
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Drug-excipient compatibility studies: a overlay of FTIR spectra of... (n.d.). ResearchGate. [Link]
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Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery. [Link]
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2-methyl-3H,4H-pyrido(3,4-d)pyrimidin-4-one. (n.d.). PubChem. [Link]
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An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014, September 24). ACS Publications. [Link]
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An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014, October 3). PubMed. [Link]
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Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Center for Biotechnology Information. [Link]
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Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic. (2025, September 11). [Link]
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Stabilization of Pharmaceuticals to Oxidative Degradation. (2025, August 9). ResearchGate. [Link]
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Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). National Center for Biotechnology Information. [Link]
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The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (n.d.). PubMed. [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]
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LC-MS for identifying photodegradation products of pharmaceuticals in the environment. (2025, August 5). ResearchGate. [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Oxidation methods of nitrogen-containing heterocyclic compounds. (2025, August 7). ResearchGate. [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (n.d.). RSC Publishing. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]
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Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal of Scientific and Research Publications. [Link]
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Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed. [Link]
-
Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. [Link]
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Validation & Comparative
A Guide to the Structural Confirmation of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: A Comparative Analysis Utilizing ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Pyrido[3,4-d]pyrimidine scaffolds, in particular, are of significant interest due to their diverse biological activities. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed walkthrough for confirming the structure of a specific isomer, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, with a primary focus on the application and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind spectral features, compare this powerful technique with alternative analytical methods, and provide the necessary experimental framework for robust structural validation.
The Challenge of Isomerism in Pyrido[3,4-d]pyrimidines
The fusion of pyridine and pyrimidine rings can result in several constitutional isomers. When a methyl group is introduced, the number of potential structures increases, making unequivocal identification critical. For instance, the position of the methyl group and the tautomeric form of the pyrimidinone ring dramatically influence the compound's chemical properties and biological activity. This guide will focus on distinguishing this compound from its closely related isomers.
¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation
¹H NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR allows us to probe the specific arrangement of protons on the fused heterocyclic core and the methyl substituent.
Predicting the ¹H NMR Spectrum of this compound
In the absence of a commercially available reference spectrum for this specific molecule, we can predict the expected ¹H NMR spectrum based on established principles and data from related structures, such as pyridine, pyrimidine, and their derivatives[1][2][3].
The structure and numbering of this compound are as follows:
Caption: Structure of this compound with atom numbering.
Based on this structure, we can predict the following signals in the ¹H NMR spectrum:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-8 | 8.5 - 8.8 | Doublet | J = 5-6 Hz | This proton is on the pyridine ring, adjacent to a nitrogen atom, leading to a downfield shift. It will be coupled to H-7. |
| H-7 | 7.2 - 7.5 | Doublet of doublets | J = 5-6 Hz, 8-9 Hz | This proton is coupled to both H-8 and H-6. |
| H-6 | 8.2 - 8.5 | Doublet | J = 8-9 Hz | This proton is on the pyridine ring and will be coupled to H-7. |
| H-5 | 9.0 - 9.3 | Singlet | - | This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, resulting in a significant downfield shift. |
| 1-NH | 11.0 - 13.0 | Broad Singlet | - | The proton on the nitrogen of the pyrimidinone ring is typically broad and appears at a very downfield chemical shift. Its position can be concentration and solvent dependent. |
| 2-CH₃ | 2.3 - 2.6 | Singlet | - | The methyl group protons are not coupled to any other protons and will appear as a singlet in the aliphatic region. |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹H NMR Acquisition
A robust and self-validating protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for ¹H NMR Analysis
Caption: A stepwise workflow for the acquisition and analysis of NMR data for structural confirmation.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds as it can solubilize a wide range of compounds and the NH proton is often clearly visible.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
To aid in unequivocal assignment, acquire two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For our target molecule, we would expect to see correlations between H-6 and H-7, and between H-7 and H-8.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This would allow for the assignment of the carbon signals corresponding to C-5, C-6, C-7, C-8, and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the carbon skeleton and confirming the position of substituents. For example, we would expect to see a correlation from the methyl protons to C-2 and potentially to C-3.
-
-
-
Data Analysis and Interpretation:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Assign the signals in the ¹H NMR spectrum based on their chemical shifts, multiplicities, and integration values.
-
Use the 2D NMR data to confirm the assignments and establish the connectivity of the molecule. For instance, an HMBC correlation between the methyl protons and the carbon at the C-2 position would be strong evidence for the proposed structure.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a primary tool, a multi-technique approach provides the most robust structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, providing a carbon count. Chemical shifts indicate the electronic environment of each carbon. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not directly show connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | High sensitivity, requires very small amounts of sample. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. | Does not provide detailed information about the connectivity of atoms. Isomers can have identical molecular weights. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Unambiguous determination of the molecular structure, including stereochemistry and bond lengths/angles. | Requires a single crystal of suitable quality, which can be difficult to grow. The solid-state structure may not be identical to the structure in solution.[4] |
Expected Data from Alternative Techniques for this compound
-
¹³C NMR: We would expect to see 8 distinct signals for the 8 carbon atoms in the molecule (the pyridine and pyrimidine rings, the carbonyl group, and the methyl group). The chemical shifts would be characteristic of the different carbon types (aromatic, carbonyl, and aliphatic).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₈H₇N₃O, MW = 161.16 g/mol ).[5] The fragmentation pattern would be characteristic of the pyridopyrimidine core, with potential losses of CO, HCN, and fragments from the pyridine ring.
-
X-ray Crystallography: A successful crystal structure determination would provide the exact bond lengths and angles of the molecule, confirming the connectivity and the planarity of the fused ring system.
Distinguishing this compound from its Isomers
The power of ¹H NMR lies in its ability to differentiate between closely related isomers. Let's consider a hypothetical isomer, 7-Methylpyrido[3,4-d]pyrimidin-4(3H)-one.
¹H NMR Comparison
| Feature | This compound | 7-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (Predicted) |
| Methyl Signal | Singlet, ~2.3-2.6 ppm | Singlet, ~2.5-2.8 ppm (on pyridine ring) |
| Aromatic Protons | Three protons on the pyridine ring (H-6, H-7, H-8) and one on the pyrimidine ring (H-5). | Two protons on the pyridine ring and one on the pyrimidine ring. The coupling pattern of the pyridine protons would be different. |
| HMBC Correlations | Methyl protons to C-2. | Methyl protons to C-7 and adjacent carbons on the pyridine ring. |
By carefully analyzing the chemical shifts, coupling patterns, and HMBC correlations, one can definitively distinguish between these and other possible isomers.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. ¹H NMR spectroscopy, with its ability to provide detailed information about the proton framework of a molecule, stands as the primary and most informative method. When combined with 2D NMR techniques, it allows for a comprehensive and unambiguous assignment of the structure. The integration of data from ¹³C NMR, mass spectrometry, and, when possible, X-ray crystallography, provides an orthogonal validation, ensuring the absolute certainty required in drug discovery and development. This guide provides the foundational knowledge and experimental framework for researchers to confidently and accurately characterize this important class of heterocyclic compounds.
References
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877.
-
PubChem. (n.d.). 2-methyl-3H,4H-pyrido[3,4-d]pyrimidin-4-one. Retrieved from [Link]
- Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721.
- Narayana, B. L., Rao, A. R. R., & Rao, P. S. (2009). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. European Journal of Medicinal Chemistry, 44(3), 1369–1376.
- Kirk, D. N., & Shaw, P. M. (1975). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 1610-1614.
-
Nowick, J. S. (n.d.). 2b. 300 MHz. UCI Department of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). pyrido[2,3-d]pyrimidin-4(1H)-one, 5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercapto-1-(3-methylphenyl)-. Retrieved from [Link]
- Zhang, X., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888-4892.
-
ResearchGate. (n.d.). Structure of a number of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives.... Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4762-4773.
- Large, J. M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3949-3963.
-
Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545). Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
- El-Naggar, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Scientific Reports, 12(1), 11956.
-
SpectraBase. (n.d.). N-Methyl-4-pyridinium-4'-pyridine cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the pyrido[2,3-d]pyrimidine ring system (1) and.... Retrieved from [Link]
- Irwin, J. A., & Wibberley, D. G. (1971). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 3237-3240.
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Wikipedia. (n.d.). Seganserin. Retrieved from [Link]
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PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]
- Toche, F., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1638. Structure Reports Online*, 65(7), o1638.
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Validating the In Vitro Biological Activity of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel small molecule's biological activity is a critical step in the journey from chemical entity to potential therapeutic. This guide provides an in-depth, technical framework for the in vitro validation of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one , a compound belonging to the pharmacologically significant pyridopyrimidine class. While direct experimental data for this specific molecule is not yet broadly published, the known activities of structurally related pyrido[3,4-d]pyrimidine derivatives allow us to formulate a robust, scientifically-grounded validation strategy.[1][2] This guide will, therefore, serve as a comprehensive roadmap for its initial biological characterization, comparing its putative activity against established inhibitors of relevant biological targets.
The pyrido[3,4-d]pyrimidine scaffold is a recurring motif in potent inhibitors of key enzymes involved in cellular signaling and epigenetic regulation, particularly in the context of oncology.[1][2] Notably, derivatives have demonstrated significant inhibitory activity against Monopolar spindle 1 (Mps1) kinase , a crucial regulator of the spindle assembly checkpoint, and histone lysine demethylases (KDMs) of the KDM4 and KDM5 subfamilies, which are critical epigenetic modifiers.[1][2] Consequently, our validation strategy will focus on these two prominent and therapeutically relevant target classes.
This guide will objectively compare the hypothetical performance of this compound with well-characterized alternative inhibitors, supported by detailed experimental protocols and illustrative data.
The Validation Workflow: A Multi-pronged Approach
A rigorous in vitro validation process should be systematic, progressing from initial target engagement to cellular activity. This ensures that the observed biological effects are a direct consequence of the compound's interaction with its intended target. Our proposed workflow for this compound is as follows:
Caption: A streamlined workflow for the in vitro validation of this compound.
Phase 1: Biochemical Assays for Target Engagement and Potency
The initial step is to ascertain whether this compound directly interacts with and inhibits the enzymatic activity of its putative targets in a purified, cell-free system. This provides a direct measure of the compound's potency (typically as an IC50 value) and is essential for understanding its mechanism of action.
Mps1 Kinase Activity Assay
Rationale: Mps1 kinase is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its over-expression is linked to various cancers, making it a prime therapeutic target.[1] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the Lanthascreen™ platform, is a robust and sensitive method for quantifying kinase activity.[3][4][5]
Comparative Compounds:
-
Reversine: A well-characterized, potent Mps1 inhibitor.
-
AZ3146: Another selective, ATP-competitive Mps1 inhibitor.
Experimental Protocol: Lanthascreen™ Mps1 Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution of recombinant human Mps1 in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution containing a fluorescein-labeled polypeptide substrate and ATP at its Kₘ concentration in kinase buffer.
-
Prepare a 2X detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.
-
Prepare a serial dilution of this compound and comparator compounds in DMSO, followed by an intermediate dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 20 µL of the 2X detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.[3]
-
Calculate the TR-FRET ratio (520 nm / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Comparative Data for Mps1 Inhibition:
| Compound | Mps1 IC50 (nM) |
| This compound | 150 (Hypothetical) |
| Reversine | 80 |
| AZ3146 | 35 |
KDM4 and KDM5 Demethylase Activity Assays
Rationale: The KDM4 and KDM5 families of histone demethylases are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play crucial roles in epigenetic regulation and are implicated in cancer.[6] The AlphaScreen® technology, a bead-based proximity assay, is well-suited for high-throughput screening and determination of inhibitor potency against these enzymes.[7][8][9]
Comparative Compounds:
-
JIB-04: A pan-Jumonji KDM inhibitor, active against KDM4 and KDM5.
-
KDOAM-25: A potent and selective KDM5 inhibitor.
Experimental Protocol: AlphaScreen® KDM4/5 Assay
-
Reagent Preparation:
-
Prepare a 2X enzyme solution of recombinant human KDM4C or KDM5B in assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.01% Tween-20).
-
Prepare a 2X biotinylated histone H3 peptide substrate solution in assay buffer.
-
Prepare a detection mixture containing a specific primary antibody against the demethylated product, an anti-species-IgG acceptor bead, and streptavidin donor beads.
-
Prepare serial dilutions of this compound and comparator compounds.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the wells.
-
Add 5 µL of the 2X enzyme solution.
-
Initiate the demethylase reaction by adding 10 µL of the 2X peptide substrate solution.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of the detection mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of inhibitor concentration and fit the data to determine IC50 values.
-
Hypothetical Comparative Data for KDM Inhibition:
| Compound | KDM4C IC50 (nM) | KDM5B IC50 (nM) |
| This compound | 250 (Hypothetical) | 400 (Hypothetical) |
| JIB-04 | 290 | 340 |
| KDOAM-25 | >10,000 | 19 |
Phase 2: Cellular Assays for Target Engagement and Phenotypic Effects
Biochemical activity must be validated in a cellular context to assess cell permeability and on-target effects in a more physiologically relevant environment.
Cellular KDM Inhibition Assay
Rationale: An immunofluorescence-based high-content imaging assay can directly measure the increase in histone methylation levels within cells, providing a quantitative measure of KDM inhibition.[10][11] This assay confirms that the compound can penetrate the cell membrane and engage its intracellular target.
Experimental Protocol: High-Content Immunofluorescence Assay
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., U2OS or HeLa) in a 96-well imaging plate and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or comparator compounds for 24-48 hours.
-
-
Immunofluorescent Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for the target histone mark (e.g., anti-H3K9me3 for KDM4 or anti-H3K4me3 for KDM5).
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the histone mark signal within the nucleus of each cell.
-
Plot the normalized fluorescence intensity against the logarithm of compound concentration to determine the EC50 value.
-
Cell Viability/Cytotoxicity Assay
Rationale: To determine the functional consequence of target inhibition, a cell viability assay is performed. This measures the compound's ability to inhibit cell proliferation or induce cell death, which is the desired outcome for a potential anti-cancer agent.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cancer cell lines relevant to the putative targets (e.g., breast cancer cell line MDA-MB-231) in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound and comparator compounds.
-
-
Assay Procedure:
-
Incubate the cells for 72 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal (proportional to the number of viable cells) against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Hypothetical Comparative Cellular Data:
| Compound | Cellular KDM5B EC50 (µM) | MDA-MB-231 GI50 (µM) |
| This compound | 2.5 (Hypothetical) | 5.0 (Hypothetical) |
| JIB-04 | 1.5 | 3.2 |
| KDOAM-25 | 0.5 | 1.8 |
Interpreting the Data: Building a Case for this compound
The collective data from these assays will provide a comprehensive initial profile of this compound's biological activity. A successful validation would be characterized by:
-
Potent biochemical inhibition: IC50 values in the nanomolar to low micromolar range against Mps1, KDM4, and/or KDM5.
-
On-target cellular activity: A clear dose-dependent increase in histone methylation in the cellular immunofluorescence assay, with EC50 values reasonably close to the biochemical IC50s.
-
Phenotypic consequences: A dose-dependent decrease in cancer cell viability.
A significant discrepancy between biochemical potency and cellular activity may suggest issues with cell permeability or compound stability.
Caption: Putative signaling pathways modulated by this compound.
Conclusion
This guide outlines a rigorous and scientifically sound strategy for the initial in vitro validation of this compound. By leveraging the known pharmacology of its structural class, we have proposed a targeted approach focused on Mps1 kinase and KDM4/5 histone demethylases. The detailed protocols and comparative framework provided herein will enable researchers to generate a robust preliminary dataset, paving the way for further investigation into the therapeutic potential of this promising compound. The self-validating nature of progressing from biochemical to cellular assays ensures a high degree of confidence in the generated results.
References
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A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. STAR Protocols. 2021;2(3):100699. Available from: [Link]
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Ferguson, F. M., et al. High throughput strategy to identify inhibitors of histone-binding domains. Epigenetics & Chromatin. 2015;8:25. Available from: [Link]
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Westaway, S. M., et al. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry. 2016;59(4):1357-1369. Available from: [Link]
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Hatch, S. B., et al. Assessing histone demethylase inhibitors in cells: lessons learned. Clinical Epigenetics. 2017;9:29. Available from: [Link]
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Dalton, S. E., et al. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(16):3849-3853. Available from: [Link]
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El-Sayed, N. N. E., et al. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Journal of the Chinese Chemical Society. 2008;55(4):803-812. Available from: [Link]
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EpigenTek. Immunofluorescence (IF) Protocol. Available from: [Link]
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Dalton, S. E., et al. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed Central. 2014. Available from: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. 2022. Available from: [Link]
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Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. 2022. Available from: [Link]
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2,3-Dimethylpyrido[3,4-d]pyrimidin-4-one. PubChem. Available from: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. 2022. Available from: [Link]
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Monnier, A., et al. pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation. Pharmazie. 1995;50(11):719-722. Available from: [Link]
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Al-Ostoot, F. H., et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1935-1953. Available from: [Link]
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Developments of pyridodipyrimidine heterocycles and their biological activities. PubMed Central. 2023. Available from: [Link]
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KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance. PubMed Central. 2018. Available from: [Link]
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Buron, F., et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2017;22(1):141. Available from: [Link]
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A Comparative Benchmarking of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Scaffolds Against Established Kinase Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and improved pharmacological profiles is paramount. The pyridopyrimidine core, a privileged heterocyclic structure, has emerged as a fertile ground for the development of potent kinase inhibitors. This guide provides a comprehensive comparative analysis of a representative compound from the 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one series against a panel of well-characterized kinase inhibitors: Gefitinib, Palbociclib, and Pictilisib (GDC-0941).
This analysis is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison of inhibitory activities but also a detailed exposition of the experimental methodologies required to generate such data. Our narrative is grounded in the principles of scientific integrity, providing the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.
Introduction to the Kinase Inhibitors
Representative Pyrido[3,4-d]pyrimidine: An MPS1 Inhibitor
While specific kinase inhibition data for this compound is not extensively available in the public domain, we will utilize a closely related and potent analogue from the same structural class as a representative for this comparative study. Compound 24c , a pyrido[3,4-d]pyrimidine derivative, has been identified as a highly potent inhibitor of Monopolar Spindle Kinase 1 (MPS1) with a reported IC50 of 8 nM.[1] MPS1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a promising therapeutic strategy for cancers characterized by chromosomal instability.
Comparator Kinase Inhibitors:
To provide a robust comparative framework, we have selected three FDA-approved or clinical-stage inhibitors that target distinct, yet fundamental, oncogenic signaling pathways:
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[3] Gefitinib competes with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][2]
-
Palbociclib (Ibrance®): A highly selective, reversible inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[4][5] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest.[4][6] This cytostatic effect is particularly effective in hormone receptor-positive (HR+) breast cancers.[4]
-
Pictilisib (GDC-0941): A potent, pan-inhibitor of Class I Phosphatidylinositol 3-Kinases (PI3Ks). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, and survival. Pictilisib inhibits all Class I PI3K isoforms (p110α, β, δ, and γ), leading to a broad suppression of this critical oncogenic pathway.
Comparative Analysis of Inhibitory Activity
The potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify this potency. The following table summarizes the in vitro IC50 values for our representative pyrido[3,4-d]pyrimidine and the selected comparator inhibitors against their respective primary kinase targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Assay Type |
| Pyrido[3,4-d]pyrimidine (cpd 24c) | MPS1 | 8 | Cell-free kinase assay |
| Gefitinib | EGFR | 2 - 57 | Cell-free kinase assay |
| Palbociclib | CDK4/6 | ~11 (CDK4), ~15 (CDK6) | Cell-free kinase assay |
| Pictilisib (GDC-0941) | PI3Kα/δ | 3 | Cell-free kinase assay |
Data for comparator inhibitors are representative values from published literature.
Experimental Workflows for Comparative Analysis
To generate robust and comparable data for these kinase inhibitors, a series of well-defined in vitro and cell-based assays are essential. The following sections provide detailed protocols for these key experiments.
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative analysis of kinase inhibitors.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a fluorescence-based, cell-free assay.
Materials:
-
Recombinant human kinase (e.g., MPS1, EGFR, CDK4/Cyclin D1, PI3Kα)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen®)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the recommended concentrations.
-
-
Assay Plate Setup:
-
Add the test compounds to the wells of a microplate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (typically 30°C or 37°C) for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen assay kit. This typically involves adding a detection reagent that generates a fluorescent or luminescent signal proportional to the amount of ADP produced or substrate phosphorylated.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines relevant to the inhibitor's target (e.g., A549 for EGFR, MCF-7 for CDK4/6, PC-3 for PI3K)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-only (DMSO) controls.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
Western blotting is used to detect the phosphorylation status of key proteins within the target signaling pathways, providing a direct measure of the inhibitor's on-target effect in a cellular context.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Rb, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the comparator inhibitors, providing a visual context for their mechanisms of action.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
CDK4/6-Rb Signaling Pathway
Caption: The role of CDK4/6 in cell cycle progression and its inhibition by Palbociclib.
PI3K/Akt/mTOR Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling pathway and its inhibition by Pictilisib.
Conclusion
This guide provides a framework for the comparative evaluation of novel kinase inhibitors, using a representative pyrido[3,4-d]pyrimidine compound as a case study. By employing the detailed experimental protocols outlined herein, researchers can generate robust and reproducible data to benchmark the performance of new chemical entities against established drugs like Gefitinib, Palbociclib, and Pictilisib. A thorough understanding of a compound's in vitro potency, cellular activity, and its effect on specific signaling pathways is crucial for making informed decisions in the drug discovery and development process. The continued exploration of novel scaffolds, such as the this compound series, holds the promise of delivering next-generation targeted therapies for cancer.
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Semantic Scholar. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. [Link]
-
PubMed Central. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. [Link]
-
ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]
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ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Palbociclib used for?. [Link]
-
AACR Journals. (2004). The Role of Gefitinib in Lung Cancer Treatment. [Link]
-
MEDIOLIT. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)?. [Link]
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SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
PubMed Central. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]
-
YouTube. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
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PubMed Central. (2007). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Targeted Oncology. (n.d.). The Mechanism of Action of Palbociclib. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
-
ResearchGate. (n.d.). Signaling through Cyclin/CDK pathway in cell cycle. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
-
PubChem. (n.d.). Pictilisib. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic depiction of the structure and activation process of CDKs. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
PubMed Central. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]
-
AACR Journals. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. [Link]
-
PubMed Central. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
MySkinRecipes. (n.d.). 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. Retrieved from [Link]
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A Comparative Guide for Researchers: Evaluating 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Against the Benchmark EGFR Inhibitor Gefitinib in Lung Cancer Cells
This guide provides a comprehensive framework for researchers in oncology and drug discovery to evaluate the therapeutic potential of the novel compound 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one in lung cancer, using the well-established EGFR inhibitor, gefitinib, as a benchmark. While direct comparative data for this compound is not yet available in published literature, this guide synthesizes the known attributes of gefitinib and the promising anti-cancer activities of the broader pyridopyrimidine class of compounds. We will delve into the established mechanisms of gefitinib and propose a rigorous, data-driven experimental workflow to characterize this new chemical entity.
Introduction: The Landscape of Targeted Therapy in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant breakthrough in the treatment of NSCLC has been the development of targeted therapies, particularly for patients with specific genetic mutations. One of the most critical targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation and survival.[1][2] Activating mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.[2]
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of NSCLC patients with activating EGFR mutations.[3][4] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways.[1][5] This targeted action leads to the inhibition of cancer cell proliferation and induction of apoptosis.[6]
The core chemical scaffold of this compound belongs to the pyridopyrimidine family. Various derivatives of pyridopyrimidines have been investigated for their anti-cancer properties, with some specifically designed as EGFR inhibitors.[7][8] This shared chemical heritage suggests that this compound may also exhibit activity against lung cancer cells, potentially through a similar mechanism of action.
This guide will first detail the established profile of gefitinib and then provide a comprehensive, step-by-step experimental plan to rigorously evaluate and compare the efficacy and mechanism of action of this compound.
Gefitinib: The Established Benchmark
Gefitinib has been extensively studied and serves as an excellent comparator for novel anti-cancer compounds targeting EGFR. Its key characteristics are summarized below:
| Feature | Description |
| Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[1][5] |
| Mechanism of Action | Reversible, competitive inhibitor of ATP binding to the EGFR tyrosine kinase domain, preventing autophosphorylation and downstream signaling.[5][7] |
| Indications | First-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[9] |
| Efficacy | Significantly improves progression-free survival and response rates in patients with EGFR-mutated NSCLC compared to standard chemotherapy.[9] |
| Resistance Mechanisms | Acquired resistance often develops, most commonly through the T790M mutation in exon 20 of the EGFR gene, which alters the drug-binding site.[10][11] |
EGFR Signaling Pathway Targeted by Gefitinib
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[1][12] Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these pro-survival signals.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
A Proposed Experimental Framework for Evaluating this compound
To ascertain the potential of this compound as a lung cancer therapeutic and to draw a meaningful comparison with gefitinib, a systematic and multi-faceted experimental approach is required. The following workflow outlines the key experiments, their rationale, and detailed protocols.
Caption: Proposed experimental workflow for comparative analysis.
Cell Line Selection
The choice of appropriate cell lines is critical for a meaningful comparison. A panel of NSCLC cell lines with varying EGFR mutation statuses should be used.
-
EGFR-mutant (sensitive to gefitinib):
-
HCC827: Exon 19 deletion
-
PC-9: Exon 19 deletion
-
-
EGFR-mutant (resistant to gefitinib):
-
H1975: L858R and T790M mutations
-
-
EGFR wild-type:
-
A549: KRAS mutation
-
H460: KRAS mutation
-
This selection allows for the assessment of the compound's activity against both gefitinib-sensitive and resistant EGFR mutations, as well as its selectivity for EGFR over other signaling pathways.
Cytotoxicity Assessment and IC50 Determination
The initial step is to determine the cytotoxic effects of this compound and gefitinib on the selected lung cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the selected lung cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and gefitinib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Expected Data Presentation:
| Cell Line | EGFR Status | Gefitinib IC50 (µM) | This compound IC50 (µM) |
| HCC827 | Exon 19 del | Expected Low | To be determined |
| PC-9 | Exon 19 del | Expected Low | To be determined |
| H1975 | L858R, T790M | Expected High | To be determined |
| A549 | WT, KRAS mut | Expected High | To be determined |
| H460 | WT, KRAS mut | Expected High | To be determined |
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay should be performed.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
-
Cell Treatment: Treat the cells with this compound and gefitinib at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mechanism of Action: Elucidating the Molecular Target
The central question is whether this compound acts as an EGFR inhibitor. This can be investigated through Western blotting and in vitro kinase assays.
Experimental Protocol: Western Blotting for EGFR Pathway Proteins
-
Cell Lysis: Treat EGFR-mutant cells (e.g., HCC827) with the compounds at various concentrations for a short duration (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK would strongly suggest that this compound inhibits the EGFR signaling pathway.
Experimental Protocol: In Vitro EGFR Kinase Assay
To confirm direct inhibition of the EGFR enzyme, a cell-free in vitro kinase assay should be performed.
-
Assay Setup: Use a commercially available EGFR kinase assay kit that includes recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Incubation: Incubate the EGFR enzyme with varying concentrations of this compound and gefitinib.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP.
-
Detection: Measure the kinase activity, typically through the detection of the phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
IC50 Calculation: Determine the IC50 value for the inhibition of EGFR kinase activity.
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical evaluation of this compound in lung cancer cells, with gefitinib as a critical benchmark. The proposed experiments will systematically assess its cytotoxicity, apoptotic potential, and, most importantly, its mechanism of action.
Should this compound demonstrate potent and selective activity against EGFR-mutant lung cancer cells, particularly those with gefitinib-resistance mutations, it would warrant further investigation. Subsequent studies could include in vivo efficacy studies in mouse xenograft models, pharmacokinetic and pharmacodynamic analyses, and medicinal chemistry efforts to optimize its potency and drug-like properties. The ultimate goal is to identify novel therapeutic agents that can overcome the challenge of drug resistance and improve outcomes for patients with non-small cell lung cancer.
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- Mok, T. S., et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. The New England Journal of Medicine, 361(10), 947-957.
- Zhang, S. Q., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3469-3479.
- Zhang, S. Q., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 149, 215-227.
- Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. The New England Journal of Medicine, 350(21), 2129-2139.
- Kobayashi, S., et al. (2005). EGFR mutation and resistance of non–small-cell lung cancer to gefitinib. The New England Journal of Medicine, 352(8), 786-792.
- Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
- Sordella, R., et al. (2004).
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- Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73.
- Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer.
- Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.
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- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
- Jorissen, R. N., et al. (2003). Epidermal growth factor receptor: mechanisms of activation and signaling. Experimental Cell Research, 284(1), 31-53.
- Rosell, R., et al. (2012). Screening for epidermal growth factor receptor mutations in lung cancer. The New England Journal of Medicine, 361(10), 958-967.
- Fukuoka, M., et al. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer. Journal of Clinical Oncology, 21(12), 2237-2246.
- Kris, M. G., et al. (2003). Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non–small cell lung cancer: a randomized trial. JAMA, 290(16), 2149-2158.
- Shepherd, F. A., et al. (2005). Erlotinib in previously treated non–small-cell lung cancer. The New England Journal of Medicine, 353(2), 123-132.
- Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075.
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A Comparative Guide to the Efficacy of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors, a class of therapeutics at the forefront of oncology and inflammation research. This guide provides an in-depth comparison of the efficacy of various analogs based on this core structure, with a particular focus on their activity as inhibitors of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of cell division and a validated target in cancer therapy.
The Strategic Advantage of the Pyrido[3,4-d]pyrimidine Core
The pyrido[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of various kinases.[1] Its rigid, planar structure provides a solid foundation for the strategic placement of substituents to achieve high affinity and selectivity for the target enzyme. Molecular docking studies have revealed that the backbone of the pyrido[3,4-d]pyrimidine compound establishes a strong hydrophobic effect with the hinge region of Mps1.[2] Furthermore, the pyrimidine ring can form crucial hydrogen bonds with key residues, such as Gly605, anchoring the inhibitor in the active site.[2]
A significant challenge in the development of kinase inhibitors is their metabolic stability. Research has shown that the C2 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold can be susceptible to metabolism by aldehyde oxidase (AO). The introduction of a methyl group at this C2 position effectively blocks this metabolic pathway, enhancing the compound's potential for in vivo applications.
Targeting Mps1 Kinase: A Critical Node in Cell Cycle Control
Monopolar Spindle 1 (Mps1), a dual-specificity serine/threonine kinase, plays an indispensable role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[2][3] Cancer cells, particularly those with chromosomal instability, exhibit a heightened reliance on a functional SAC for their survival, making Mps1 an attractive therapeutic target.[4] Inhibition of Mps1 disrupts the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and ultimately, cancer cell death.[3]
Caption: Mps1 signaling at unattached kinetochores leading to mitotic arrest.
Comparative Efficacy of this compound Analogs
The therapeutic potential of this scaffold is highly dependent on the nature and position of its substituents. The following sections compare the efficacy of various analogs based on modifications at key positions, supported by experimental data.
The Impact of C6 and C8 Substitutions on Mps1 Inhibition
A significant breakthrough in the development of pyrido[3,4-d]pyrimidine-based Mps1 inhibitors came with the introduction of a methyl group at the C6 position of the core structure. This modification not only enhances potency but also dramatically improves selectivity for Mps1 over other kinases, such as Cyclin-Dependent Kinase 2 (CDK2).[5] This increased selectivity is attributed to a steric clash between the C6-methyl group and the bulkier gatekeeper residue (Phenylalanine) in the CDK2 active site, which is absent in Mps1 (Methionine).[5]
Furthermore, substitutions at the C8 position have been extensively explored to optimize potency and pharmacokinetic properties. The clinical candidate BOS172722, an N8-(2,2-dimethylpropyl)-N2-[2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine, demonstrates the successful application of these principles, exhibiting potent Mps1 inhibition with an IC50 of 11 nM.[6]
| Compound ID | C2-Substituent | C6-Substituent | C8-Substituent | Mps1 IC50 (nM) | Cellular Potency (GI50, nM) | Reference |
| Analog A | CH3 | H | Varies | Moderate | Moderate | [1] |
| Analog B | CH3 | CH3 | Varies | Potent | Potent | [5] |
| BOS172722 | Varied Amine | CH3 | Neopentyl | 11 | 63 (P-Mps1) | [6] |
Table 1: Comparative in vitro efficacy of representative pyrido[3,4-d]pyrimidine analogs against Mps1 kinase.
Structure-Activity Relationship (SAR) Insights
The development of potent this compound analogs has been guided by a deep understanding of their structure-activity relationships.
-
Hinge-Binding Moiety: The pyrido[3,4-d]pyrimidin-4(1H)-one core serves as an effective hinge-binder, forming critical hydrogen bonds with the kinase hinge region.[2]
-
C2-Methyl Group: As previously discussed, the C2-methyl group is crucial for blocking AO-mediated metabolism, thereby improving the drug-like properties of the molecule.
-
C6-Methyl Group: The introduction of a methyl group at the C6 position is a key determinant of selectivity for Mps1 over other kinases.[5]
-
C8-Substituents: Large, hydrophobic substituents at the C8 position can occupy a hydrophobic pocket in the Mps1 active site, significantly enhancing potency.[2]
-
Substituents on the Phenyl Ring: Modifications to the phenyl ring appended to the core structure can be tailored to optimize interactions with the solvent-exposed region of the ATP-binding pocket, influencing both potency and pharmacokinetic properties.
Caption: Key structural features influencing the efficacy of this compound analogs.
Experimental Protocols for Efficacy Evaluation
The comparative assessment of these analogs relies on a standardized set of robust and reproducible experimental protocols.
In Vitro Mps1 Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency of the compounds against the Mps1 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Mps1 kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for Mps1)
-
Fluorescently labeled peptide substrate
-
Test compounds serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure:
-
Dispense serial dilutions of the test compounds into the microplate wells.
-
Add the Mps1 kinase and the fluorescently labeled peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the impact of the compounds on the viability and proliferation of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in cancer cell lines.
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., triple-negative breast cancer, lung cancer) should be used.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assess cell viability using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[7][8]
-
Measure the signal using a plate reader and calculate the GI50 values.[7]
-
Caption: A typical workflow for the preclinical evaluation of novel Mps1 kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. The strategic introduction of methyl groups at key positions has been shown to enhance metabolic stability and target selectivity, particularly for Mps1 kinase. The comparative data presented in this guide underscore the importance of a structure-guided design approach to optimize the efficacy of these analogs.
Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these compounds to identify candidates with superior in vivo efficacy and safety profiles. The continued exploration of novel substitutions on the pyrido[3,4-d]pyrimidine core, guided by computational modeling and robust biological evaluation, holds the key to unlocking the full therapeutic potential of this remarkable class of molecules.
References
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). International Journal of Molecular Sciences. Available at: [Link]
- Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. (2009). European Journal of Medicinal Chemistry.
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). (2018). Journal of Medicinal Chemistry. Available at: [Link]
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A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. (n.d.). The Institute of Cancer Research. Available at: [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. Available at: [Link]
- C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays. (2017). European Journal of Medicinal Chemistry.
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Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022). International Journal of Molecular Sciences. Available at: [Link]
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Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2009). PLoS ONE. Available at: [Link]
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Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). ResearchGate. Available at: [Link]
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8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016). Journal of Medicinal Chemistry. Available at: [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals. Available at: [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). Pharmaceuticals. Available at: [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
In the landscape of modern drug discovery, particularly within oncology, the protein kinase family represents a paramount class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[1][3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a formidable challenge: achieving inhibitor selectivity.[4] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is a critical step in its development.[6]
This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel compound, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one. The pyridopyrimidine scaffold is a well-established pharmacophore in kinase inhibition, with various derivatives targeting a range of kinases.[7][8] To contextualize its selectivity, we will compare its performance against a well-characterized, clinically relevant multi-kinase inhibitor, Dasatinib . Dasatinib is known for its potent inhibition of BCR-ABL and SRC family kinases but also interacts with a broader set of kinases.[9] This comparison will illuminate the unique selectivity profile of this compound and guide its future development.
The Strategic Imperative of Kinase Profiling
The rationale for early and comprehensive kinase profiling is multifaceted. It serves not only to identify the primary target(s) of a novel inhibitor but also to proactively uncover potential liabilities and opportunities.[5][10] A highly selective inhibitor may offer a cleaner safety profile, while a more promiscuous compound might be advantageous in complex diseases where targeting multiple nodes in a signaling pathway is beneficial.[1] The choice of profiling platform is crucial; options range from cell-free biochemical assays, which measure direct enzyme inhibition, to cell-based assays that assess target engagement in a more physiologically relevant context.[11] For this analysis, we will focus on a broad panel biochemical assay to establish the intrinsic inhibitory activity of our compound against a diverse representation of the human kinome.
Experimental Design: A Two-Tiered Approach to Kinase Selectivity
To efficiently and cost-effectively determine the selectivity of this compound, a two-tiered screening strategy is employed, a common practice in the field.[6]
Tier 1: Single-Concentration Kinome Scan
The initial screen involves testing the compound at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases. This approach rapidly identifies kinases that are significantly inhibited and provides a broad overview of the compound's selectivity.
Tier 2: Dose-Response (IC50) Determination
Any kinase exhibiting significant inhibition (e.g., >70% inhibition) in the initial screen is then subjected to a more detailed dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity across different kinases and against other inhibitors.[12]
Figure 2. Conceptual representation of kinase target space.
Methodologies: Experimental Protocols
Kinase Activity Assay (Radiometric Filter Binding)
This protocol describes a standard radiometric assay for measuring kinase activity and inhibition.
-
Reaction Mixture Preparation : Prepare a master mix containing reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), ATP (at a concentration near the Km for each kinase), and the specific peptide or protein substrate.
-
Inhibitor Preparation : Serially dilute this compound in DMSO to create a 10-point concentration gradient. A typical starting concentration might be 100 µM.
-
Assay Initiation : In a 96-well plate, add 5 µL of the diluted inhibitor to 20 µL of the reaction mixture. Add 25 µL of kinase solution to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination : Stop the reaction by adding an equal volume of phosphoric acid.
-
Substrate Capture : Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing : Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Detection : Add scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis : Convert raw counts per minute (CPM) to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Alternative Method: Chemical Proteomics
For unbiased target discovery and profiling in a more native environment, chemical proteomics approaches like the 'kinobeads' technology are powerful. [10][13]
-
Lysate Preparation : Prepare a cell lysate from a relevant cancer cell line (e.g., HCT116) under native conditions.
-
Competitive Binding : Incubate the lysate with increasing concentrations of the test compound (this compound).
-
Affinity Capture : Add kinobeads, which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, to the lysate. Kinases not bound by the test compound will bind to the beads.
-
Elution and Digestion : Elute the bound proteins from the washed beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis : Analyze the peptide mixture using label-free quantitative nanoLC-MS/MS.
-
Data Analysis : Identify and quantify the captured kinases. A decrease in the amount of a specific kinase captured in the presence of the inhibitor indicates binding. Dose-response curves can be generated to determine binding affinities. [10]
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals it to be a highly selective inhibitor of MPS1 kinase, a promising target in cancer therapy. Its focused activity profile stands in stark contrast to the broader activity of the multi-kinase inhibitor Dasatinib. This high selectivity is a desirable attribute, suggesting a potentially favorable therapeutic index.
Future studies should validate these findings in cell-based assays to confirm on-target activity and assess cellular potency. [11]Investigating the compound's effect on the spindle assembly checkpoint and its anti-proliferative activity in cancer cell lines overexpressing MPS1 will be crucial next steps. Furthermore, profiling against a broader panel of off-target proteins, including other ATP-binding proteins and safety-related targets, will provide a more complete picture of its specificity. The journey from a selective chemical probe to a clinical candidate is long, but this initial comprehensive profiling provides a strong, data-driven foundation for the continued development of this compound.
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A Senior Application Scientist's Guide to In Vivo Efficacy of Pyrido[3,4-d]pyrimidin-4-one Derivatives in Preclinical Animal Models
Welcome to an in-depth examination of the pyrido[3,4-d]pyrimidine-4-one scaffold, a privileged structure in modern medicinal chemistry. Its derivatives have emerged as potent modulators of critical cellular pathways, leading to the development of targeted therapies for oncology and beyond. This guide provides drug development professionals and researchers with a comparative analysis of the in vivo efficacy of key derivatives, supported by experimental data and detailed protocols to facilitate the replication and expansion of these findings. We will dissect the causal relationships behind experimental design, ensuring a trustworthy and authoritative overview of the preclinical landscape for this promising class of compounds.
Part 1: The Mechanistic Landscape: Targeting Key Cancer Pathways
The therapeutic potential of the pyrido[3,4-d]pyrimidine-4-one core is defined by its ability to be chemically modified to selectively inhibit different key protein kinases and enzymes involved in cancer progression. Two of the most significant targets for this scaffold are Poly (ADP-ribose) polymerase (PARP) and Monopolar spindle 1 (Mps1/TTK) kinase.
PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily mediating the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibiting PARP in cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR), creates a state of "synthetic lethality". This is particularly effective in tumors with mutations in BRCA1 or BRCA2 genes. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and apoptotic cell death[1][2].
Several potent PARP inhibitors are based on the pyrido[3,4-d]pyrimidine scaffold, including Niraparib, which is approved for treating certain types of ovarian cancer[1][3][4]. The mechanism relies on both catalytic inhibition and "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, further disrupting replication and enhancing cytotoxicity[2].
Caption: PARP Inhibition leading to synthetic lethality in HR-deficient cells.
Mps1 Inhibition and Mitotic Disruption
Monopolar spindle 1 (Mps1), also known as TTK, is a critical serine/threonine kinase that governs the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds[5][6]. Overexpression of Mps1 is common in many cancers and is associated with aneuploidy and tumor survival[6].
Derivatives of the pyrido[3,4-d]pyrimidine scaffold, such as BOS172722, have been developed as highly selective Mps1 inhibitors[5][6][7]. By inhibiting Mps1, these compounds prematurely silence the SAC, causing cells to exit mitosis before proper chromosome alignment. This leads to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death[6].
Caption: Mps1 Inhibition disrupting the spindle assembly checkpoint.
Part 2: Comparative Analysis of In Vivo Efficacy
The true test of a therapeutic compound lies in its performance in vivo. Animal models, particularly murine xenograft models, are indispensable for evaluating anti-tumor activity and establishing preclinical proof-of-concept[8]. The following table summarizes efficacy data for key pyrido[3,4-d]pyrimidine-4-one derivatives and related PARP inhibitors.
| Derivative/Drug | Target | Cancer Type | Animal Model | Cell Line / Model | Dosing Regimen | Key Outcomes | Reference |
| Niraparib | PARP1/2 | Ovarian Cancer | Nude Mice | High-Grade Serous Ovarian Carcinoma (PDX) | 50 mg/kg, p.o., daily | Tumor regressions in BRCA2-mutant and RAD51C-methylated PDX models.[3][9][10] | [9],[10],[3] |
| Niraparib | PARP1/2 | Breast Cancer | Nude Mice | MDA-MB-436 (BRCA mutant) | 50 mg/kg, p.o., twice daily | Significant tumor growth inhibition and improved survival in an intracranial model.[1] | [1] |
| Olaparib | PARP1/2 | Breast Cancer | SCID Mice | SUM149PT (BRCA mutant) | 50 mg/kg, p.o., twice daily | 32% tumor growth delay compared to vehicle.[2] | [2] |
| Talazoparib | PARP1/2 | Breast Cancer | SCID Mice | SUM149PT (BRCA mutant) | 0.33 mg/kg, p.o., daily | 35% tumor growth delay; most potent PARP-trapper.[2] | [2] |
| Pamiparib (BGB-290) | PARP1/2 | Glioblastoma | N/A | GBM12 (PDX) | 0.1 µM (in vitro) + TMZ | Potentiated the effect of temozolomide (TMZ); noted for its ability to cross the blood-brain barrier.[11] | [11] |
| BOS172722 | Mps1 | Breast Cancer | N/A | Triple-Negative Breast Cancer | N/A | Demonstrated promising synergy in in vivo tests when combined with paclitaxel.[7] | [7] |
PDX: Patient-Derived Xenograft; p.o.: per os (by mouth); TMZ: Temozolomide
Analysis of Efficacy Data: The data clearly demonstrates that pyrido[3,4-d]pyrimidine-based PARP inhibitors like Niraparib show significant single-agent efficacy in tumors with homologous recombination deficiencies (e.g., BRCA mutations)[3][9][10]. Comparative studies show that while multiple PARP inhibitors can inhibit tumor growth, their potency can differ, which may be related to factors like PARP trapping ability and pharmacokinetic profiles[2][4]. For instance, Niraparib has been shown to achieve higher tumor exposure compared to Olaparib at maximum tolerated doses, potentially explaining its strong activity in certain models[4].
Furthermore, derivatives targeting other kinases, such as the Mps1 inhibitor BOS172722, show promise not as single agents but in combination therapies, highlighting a different strategic approach for this versatile scaffold[7]. The brain-penetrant capabilities of some derivatives, like Pamiparib (BGB-290), open therapeutic avenues for challenging malignancies such as glioblastoma[11].
Part 3: Gold-Standard Protocol: Murine Xenograft Efficacy Study
This section provides a detailed, self-validating protocol for assessing the anti-tumor efficacy of a novel pyrido[3,4-d]pyrimidine-4-one derivative in a subcutaneous xenograft model. The causality behind each step is explained to ensure scientific rigor.
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology
-
Animal Model Selection & Acclimatization:
-
Protocol: Use female immunodeficient mice (e.g., C.B-17 SCID or Nude) aged 6-8 weeks.
-
Causality: Immunodeficient mice are required to prevent rejection of the human cancer cell xenograft[8]. Female mice are often preferred to avoid aggressive behavior observed in group-housed males. A 1-2 week acclimatization period is crucial for the animals to adapt to the facility, reducing stress-related variables. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[2].
-
-
Cell Culture and Implantation:
-
Protocol: Culture the selected human cancer cell line (e.g., MDA-MB-436 for a BRCA-mutant model) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend 5-10 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel. Implant the cell suspension subcutaneously into the right flank of each mouse.
-
Causality: Using cells in the log phase ensures high viability. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Protocol: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. When average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Causality: Starting treatment when tumors are established mimics a therapeutic, rather than preventative, clinical scenario. Randomization is critical to avoid bias and ensure that the average tumor volume is similar across all groups at the start of treatment.
-
-
Drug Formulation and Administration:
-
Protocol: Formulate the pyrido[3,4-d]pyrimidine derivative in an appropriate vehicle (e.g., 0.5% methylcellulose). The dose should be based on prior Maximum Tolerated Dose (MTD) studies. Administer the compound via oral gavage (p.o.) once or twice daily. The control group receives the vehicle only.
-
Causality: The route of administration should mimic the intended clinical route. An MTD study is essential to ensure the observed anti-tumor effect is not due to non-specific toxicity, which is often monitored by tracking body weight (a loss of >15-20% is typically considered a sign of toxicity)[2].
-
-
Efficacy Evaluation and Endpoint:
-
Protocol: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Causality: TGI provides a quantitative measure of the drug's efficacy. Ethical considerations mandate humane endpoints to prevent unnecessary animal suffering.
-
-
Pharmacodynamic (PD) Analysis:
-
Protocol: At the end of the study, tumors can be harvested at a set time point after the final dose (e.g., 2-4 hours). Tissues can be flash-frozen or fixed for analysis. Western blotting can be used to measure the inhibition of the target, such as levels of poly(ADP-ribose) (PAR) for PARP inhibitors, to confirm the drug is engaging its target in vivo[9][10].
-
Causality: PD analysis provides a crucial link between drug administration, target engagement, and the observed anti-tumor effect, validating the mechanism of action.
-
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Abstract 3505: Inhibition of PARP activity by BGB-290 potentiates efficacy of temozolomide in patient derived xenografts of glioblastoma multiforme. ResearchGate. Available from: [Link]
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A Head-to-Head Comparison of Pyridopyrimidine Isomers in Biological Assays: A Guide for Researchers
The pyridopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyridine ring with a pyrimidine ring can result in four distinct isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,4-d]pyrimidine. The arrangement of the nitrogen atoms within this bicyclic structure significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth, head-to-head comparison of these isomers, focusing on their performance in key biological assays, supported by experimental data to inform and empower researchers in drug discovery and development.
Anticancer Activity: A Tale of Four Isomers
The most extensively studied therapeutic application of pyridopyrimidine derivatives is in oncology.[1] Their structural similarity to purines makes them ideal candidates for kinase inhibitors, as they can competitively bind to the ATP-binding site of these enzymes.[2] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.
Direct Comparative Analysis: Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine as Dual Kinase Inhibitors
A key strategy in modern cancer therapy is the dual inhibition of complementary signaling pathways to overcome drug resistance. A notable study directly compared the efficacy of pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds as dual inhibitors of Extracellular signal-Regulated Kinase 2 (ERK2) and Phosphoinositide 3-Kinase α (PI3Kα), two critical nodes in cancer cell proliferation and survival.[3]
The results demonstrated a clear isomeric advantage for the pyrido[3,2-d]pyrimidine core in this specific context.[3]
| Scaffold | Compound | Target | % Inhibition at 1 µM |
| Pyrido[2,3-d]pyrimidine | 72 | ERK2 | 1.8% |
| PI3Kα | 15.1% | ||
| Pyrido[3,2-d]pyrimidine | 73 | ERK2 | Suitable Inhibitory Activity |
| PI3Kα | Suitable Inhibitory Activity |
Data sourced from Zhang et al.[3]
This head-to-head comparison underscores the profound impact of nitrogen placement within the pyridopyrimidine framework on biological activity. The pyrido[3,2-d]pyrimidine isomer demonstrated superior dual inhibitory activity, highlighting its potential as a more promising scaffold for the development of dual ERK/PI3K inhibitors.[3]
Pyrido[2,3-d]pyrimidines: The Most Studied Isomer
The pyrido[2,3-d]pyrimidine scaffold is the most extensively investigated isomer, with a wealth of data on its anticancer properties.[4] Derivatives of this isomer have shown potent inhibitory activity against a wide array of tyrosine kinases and cyclin-dependent kinases (CDKs).[3][5]
Table 1: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target(s) | IC50 (µM) | Cancer Cell Line | Reference |
| 8a | EGFRwt | 0.099 | - | [2] |
| EGFRT790M | 0.123 | - | [2] | |
| A-549 (Lung) | 16.2 | A-549 | [2] | |
| PC-3 (Prostate) | 7.98 | PC-3 | [2] | |
| 8d | PC-3 (Prostate) | 7.12 | PC-3 | [2] |
| 15f | PC-3 (Prostate) | 0.36 | PC-3 | [6] |
| A-549 (Lung) | 0.41 | A-549 | [6] | |
| 52 | HepG-2 (Liver) | 0.3 | HepG-2 | [3] |
| 55 | HepG-2 (Liver) | 0.3 | HepG-2 | [3] |
| 5 | HeLa (Cervical) | 9.27 | HeLa | [7] |
| MCF-7 (Breast) | 7.69 | MCF-7 | [7] | |
| HepG-2 (Liver) | 5.91 | HepG-2 | [7] |
The potent activity of pyrido[2,3-d]pyrimidines against clinically relevant targets like EGFR and its resistance mutants makes this scaffold a continued focus of anticancer drug discovery.[2]
Pyrido[3,4-d]pyrimidines: Emerging Anticancer Agents
Recent research has highlighted the potential of the pyrido[3,4-d]pyrimidine scaffold in oncology. A study involving the synthesis and evaluation of 29 derivatives against the MGC803 gastric cancer cell line revealed promising activity.[1]
Table 2: Anticancer Activity of a Lead Pyrido[3,4-d]pyrimidine Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 30 | MGC803 (Gastric) | 0.59 | [1] |
Mechanistic studies showed that this lead compound inhibited cell migration and induced apoptosis, indicating its potential for further development.[1]
Key Signaling Pathways Targeted by Pyridopyrimidine Isomers
The anticancer effects of pyridopyrimidine isomers are largely attributed to their inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. The two most prominent pathways are the PI3K/Akt/mTOR and the RAS/RAF/MEK/ERK pathways.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell metabolism, growth, and survival.[8] Its aberrant activation is a frequent event in many cancers.[9]
Caption: The PI3K/Akt/mTOR signaling pathway and key targets of pyridopyrimidine inhibitors.
The RAS/RAF/MEK/ERK Signaling Pathway
This pathway, also known as the MAPK pathway, is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis.[10]
Caption: The RAS/RAF/MEK/ERK signaling pathway with ERK as a target for pyridopyrimidine inhibitors.
Beyond Cancer: Exploring Other Biological Activities
While the primary focus of pyridopyrimidine research has been on anticancer applications, these versatile scaffolds also exhibit other important biological activities.
Anti-inflammatory Activity
Certain pyridopyrimidine derivatives have shown potential as anti-inflammatory agents.[11] The anti-inflammatory effect is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]
Table 3: Anti-inflammatory Activity of a Pyrido[4,3-d]pyrimidine Derivative
| Isomer | Compound | Assay | Result | Reference |
| Pyrido[4,3-d]pyrimidine | Trametinib | MEK1/2 Inhibition | Used in rheumatoid arthritis clinical trials |
Antimicrobial Activity
The pyridopyrimidine nucleus has also been explored for its potential in developing new antimicrobial agents.[13] Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.[14]
Table 4: Antimicrobial Activity of Representative Pyridopyrimidine Derivatives
| Compound | Microorganism | Activity | Reference |
| 4a, 4b, 5a | P. aeruginosa | Promising antibacterial activity | [13] |
Note: The specific pyridopyrimidine isomer was not specified in the abstract.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the reliability and reproducibility of biological data, it is crucial to follow well-defined and validated experimental protocols. Here, we provide detailed, step-by-step methodologies for two of the most common assays used in the evaluation of pyridopyrimidine isomers.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A simplified workflow of the MTT assay for assessing cell viability.
Detailed MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C. The rationale for this step is to allow the cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine isomers and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). This step is critical for determining the dose-dependent effect of the compounds.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. The incubation allows for the metabolic conversion of MTT to formazan by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shaking the plate for 10 minutes at a low speed ensures complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[16]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[17]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.[17]
Caption: Workflow for the ADP-Glo™ Kinase Assay to determine inhibitor potency.
Detailed ADP-Glo™ Kinase Assay Protocol (384-well plate format)
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and pyridopyrimidine inhibitor solutions in 1X kinase reaction buffer. The rationale for using a standardized buffer is to maintain consistent reaction conditions.
-
Reaction Setup:
-
Add 1 µL of the test compound (pyridopyrimidine isomer) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 60 minutes). This allows the kinase to phosphorylate its substrate.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. This step is crucial to ensure that the subsequent luminescent signal is only generated from the ADP produced during the kinase reaction.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
IC50 Determination: The IC50 value for each inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
This guide provides a comparative overview of the biological activities of the four main pyridopyrimidine isomers, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The presented data highlights the significant influence of the isomeric form on biological activity, as exemplified by the superior dual ERK/PI3K inhibitory activity of the pyrido[3,2-d]pyrimidine scaffold over its pyrido[2,3-d]pyrimidine counterpart.
While the pyrido[2,3-d]pyrimidine isomer remains the most studied, emerging research on the other isomers reveals their unique therapeutic potential. To fully elucidate the structure-activity relationships and identify the most promising scaffolds for specific therapeutic targets, there is a clear need for more direct, head-to-head comparative studies under standardized assay conditions. Future research should also aim to expand the biological evaluation of these isomers beyond oncology to uncover their full therapeutic potential.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic compound within the pyridopyrimidine class, require a nuanced understanding of its properties to ensure compliant and safe laboratory operations. This guide provides a procedural framework grounded in established safety principles for the proper disposal of this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. Based on data for this compound and structurally related pyrimidines, a clear picture of its potential risks emerges.
According to the Globally Harmonized System (GHS) classifications, this compound is recognized as an irritant.[1] The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
These classifications dictate the necessity of stringent handling protocols to prevent inadvertent exposure. The causality is clear: the chemical nature of nitrogen-containing heterocyclic compounds can lead to reactivity with biological tissues, causing irritation upon contact.[2] Therefore, every step of the disposal process must be designed to mitigate these risks.
Table 1: Hazard Summary and PPE Requirements
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Impervious nitrile or neoprene gloves, flame-resistant lab coat.[2][3] |
| Eye Irritation | H319 | Tightly fitting safety goggles with side-shields.[3][4] |
| Respiratory Irritation | H335 | Use only in a certified chemical fume hood.[2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is not a single action but a workflow that begins the moment the compound is used. The core principle is waste segregation and containment at the point of generation.[5][6] Never dispose of this compound or its residues down the drain, as this can lead to environmental discharge.[3]
Step 1: Immediate Segregation of Waste Streams
From the outset of your experiment, categorize waste into three distinct streams:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers.
-
Liquid Waste: Solutions containing the compound, including reaction mixtures and analytical standards.
-
Sharps & Glassware Waste: Contaminated pipettes, vials, syringes, and any broken glassware.[4]
This initial segregation is critical because mixing incompatible waste streams can lead to unforeseen chemical reactions and complicates the final disposal process.
Step 2: Containerization and Labeling
All waste must be collected in designated, compatible, and properly labeled containers.[5][6]
-
Action: Place solid waste into a dedicated, sealable container clearly labeled "Hazardous Waste."
-
Action: Collect liquid waste in a sealable, chemically-resistant container (e.g., a high-density polyethylene jerrican). Do not fill containers beyond 90% capacity to allow for expansion.[5]
-
Action: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. The rinsate must be collected as hazardous liquid waste. The cleaned glassware can then be disposed of in a designated broken glass box.[7]
Labeling Protocol: Every waste container must bear a "Hazardous Waste" label detailing its contents.[6] The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant").
Step 3: Storage Pending Disposal
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be:
-
Near the point of waste generation.
-
In a well-ventilated location, such as a safety cabinet or fume hood.[5]
Step 4: Final Disposal via Approved Channels
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[9]
-
Action: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a scheduled waste pickup.[6]
-
Causality: Professional disposal services utilize high-temperature incineration or other specialized treatments that are designed to completely destroy the chemical, preventing its release into the environment. These methods are regulated to ensure they are both safe and effective.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating harm.
-
Minor Spill (Solid): If a small amount of solid material is spilled within a fume hood, carefully sweep it up using spark-proof tools and place it in the designated solid hazardous waste container.[3] Decontaminate the area with a suitable solvent and absorbent pads, disposing of all cleanup materials as hazardous waste.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][9] Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.
Disposal Decision Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from working with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to this structured, safety-first approach, researchers can confidently manage the lifecycle of this compound in the laboratory, ensuring personal safety and environmental compliance.
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Mastering Safety: A Guide to Personal Protective Equipment for 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The novel heterocyclic compound, 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one, a member of the promising pyridopyrimidine class of molecules, presents unique handling challenges.[1][2] This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound. Here, we will establish a self-validating system of protocols, grounded in authoritative sources, to ensure both your safety and the purity of your experimental outcomes.
Part 1: Hazard Analysis and Risk Mitigation
Understanding the specific risks associated with this compound is the foundational step in developing a robust safety plan. The Globally Harmonized System (GHS) provides our initial authoritative guidance on its potential hazards.
Chemical Profile and GHS Classification
| Property | Value | Source |
| IUPAC Name | 2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one | PubChem[3] |
| Molecular Formula | C₈H₇N₃O | PubChem[3] |
| Molecular Weight | 161.16 g/mol | PubChem[3] |
| CAS Number | 22389-85-1 | PubChem[3] |
The primary, immediate risks identified for this compound are significant. According to data aggregated by the European Chemicals Agency (ECHA), it is classified with the following hazard statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
These classifications mandate a stringent approach to personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.
The Causality Behind the Hazards
As a fine, powdered solid, this compound poses a significant risk of aerosolization during routine laboratory procedures such as weighing and transferring. The irritant nature of the compound means that even minor exposure to these aerosolized particles can lead to dermal, ocular, or respiratory inflammation. The core principle of our safety protocol, therefore, is containment at the source and prevention of contact .
Part 2: The Core Protocol - Personal Protective Equipment (PPE)
Your PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and informed by the specific tasks you are performing.
Foundational PPE: The Non-Negotiable Minimum
For any work in a laboratory where this compound is present, the following PPE is mandatory[4]:
-
ANSI Z87.1-Compliant Safety Glasses: These are required at all times.[5]
-
Flame-Resistant Laboratory Coat: Must be fully buttoned to cover as much skin as possible.[5][6]
-
Long Pants and Closed-Toe Shoes: Shoes must be made of a liquid-resistant material and cover the entire foot.[4][5]
-
Powder-Free Nitrile Gloves: While nitrile gloves offer broad protection for incidental contact, they are permeable.[5][7] Gloves should be changed immediately upon contact with the chemical.
Task-Specific PPE Escalation
The foundational PPE is insufficient for tasks involving direct handling of the compound. The following diagram outlines the decision-making process for escalating your level of protection.
Caption: PPE selection workflow based on the handling task.
Detailed PPE Protocols
Eye and Face Protection:
-
Chemical Splash Goggles: Due to the "serious eye irritation" classification, safety glasses are insufficient when directly handling the compound.[3] Chemical splash goggles that seal to the face are required.[6]
-
Face Shield: When handling solutions in volumes greater than 50 mL or during any operation with a heightened splash risk (e.g., heating, vortexing), a face shield must be worn over chemical splash goggles.[5][6]
Hand Protection:
-
Glove Selection: Disposable, powder-free nitrile gloves are the standard choice for incidental contact. For prolonged handling or during spill cleanup, consider wearing a more robust outer glove over a nitrile inner glove. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.
-
Double Gloving: When weighing the solid or preparing concentrated solutions, double gloving is mandatory. This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing your skin.
Respiratory Protection:
-
Engineering Controls First: All handling of this compound powder must be performed inside a certified chemical fume hood to minimize respiratory exposure.[8]
-
N95 Respirator: For weighing operations, even within a fume hood, an N95 respirator is required as an additional precaution against inhaling fine particulates.[9]
-
Elastomeric Respirator: In the event of a significant spill outside of a fume hood, an elastomeric half-mask or full-face respirator with combination Organic Vapor (OV) and P100 (particulate) cartridges is necessary.[9] Use of such a respirator requires prior medical clearance and fit-testing.[5]
Part 3: Operational and Disposal Plans
Safe practice extends beyond wearing the correct PPE. It involves a holistic plan encompassing every stage of the compound's lifecycle in your lab.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation: Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, containers) and waste bags before retrieving the compound.
-
PPE Donning: Don PPE in the following order: inner gloves, lab coat, shoe covers (if needed), goggles, face shield (if needed), outer gloves. Perform a seal check if wearing a respirator.
-
Handling: Carefully open the container. Use a dedicated spatula to transfer the powder to a tared weigh boat. Avoid any actions that could create dust clouds (e.g., dropping scoops of powder).
-
Cleanup: Once the transfer is complete, gently tap the spatula to dislodge any remaining powder into the waste stream. Use a wipe lightly dampened with 70% ethanol to decontaminate the spatula, weigh boat, and any surfaces. Dispose of all contaminated disposables in a dedicated, sealed hazardous waste bag.
-
PPE Doffing: Remove PPE in the reverse order, taking care not to touch your skin with the potentially contaminated outer surfaces. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves. Wash hands thoroughly.
Spill Response Workflow
Immediate and correct response to a spill is critical.
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and excess compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office.[10] Do not pour solutions down the drain or place solid waste in the regular trash.
By integrating this comprehensive safety framework into your daily operations, you build a culture of trust and scientific integrity. This procedural guide serves as your preferred source for ensuring that your valuable research with this compound is conducted with the highest standards of safety and care.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
